CY5-N3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H46N6O7S2 |
|---|---|
Molekulargewicht |
738.9 g/mol |
IUPAC-Name |
(2Z)-2-[(2E,4Z)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49) |
InChI-Schlüssel |
LSISYTNZXRYXJU-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to CY5-N3 (Sulfo-Cyanine5-azide) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CY5-N3, also known as Sulfo-Cyanine5-azide, a versatile fluorescent probe with significant applications in cellular imaging, molecular tracking, and in vivo studies. This document details its chemical and physical properties, provides in-depth experimental protocols, and presents quantitative data to support its use in advanced research settings.
Core Properties of this compound
This compound is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family. The presence of a terminal azide (B81097) group makes it an ideal tool for bioorthogonal chemistry, specifically copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." These reactions enable the precise and stable labeling of a wide array of biomolecules.
| Property | Value | Reference(s) |
| Full Chemical Name | Sulfo-Cyanine5-azide | [1][2] |
| Molecular Formula | C₃₆H₄₆N₆O₇S₂ | [1] |
| Molecular Weight | 738.92 g/mol | [1] |
| CAS Number | 1621101-43-6 | [2] |
| Appearance | Solid | [2] |
| Color | Brown to reddish-brown | [2] |
| Excitation Maximum (λex) | ~646 nm | [1][2] |
| Emission Maximum (λem) | ~662 nm | [1][2] |
| Solubility | Soluble in DMSO and water | [1][3] |
| Storage | Store at -20°C, protected from light. Solutions are best prepared fresh. | [1] |
Experimental Protocols
Solution Preparation
Stock Solution (1–10 mM):
-
Dissolve the required amount of this compound solid in anhydrous Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C in the dark.
Working Solution (0.1–10 µM):
-
Dilute the stock solution to the desired final concentration using an appropriate buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH of 7.2–7.4.
-
It is recommended to prepare the working solution fresh for each experiment to ensure optimal performance.[1]
Bioorthogonal Labeling via Click Chemistry
This compound can be conjugated to alkyne-modified biomolecules through two primary click chemistry pathways.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This method offers high efficiency and is suitable for a wide range of biomolecules.
-
Protocol for Labeling Yersinia pseudotuberculosis :
-
Prepare a click reaction mixture in PBS containing:
-
0.1 mM CuSO₄
-
128 µM TBTA (Tris(benzyltriazolylmethyl)amine)
-
5 mM Sodium Ascorbate
-
100 µM this compound
-
-
Incubate the bacterial suspension with the reaction mixture.
-
Wash the cells with PBS to remove excess reagents.
-
Analyze the fluorescence signal using a confocal microscope with a far-red laser (e.g., 647 nm).[2]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This copper-free method is ideal for live-cell imaging and applications where copper toxicity is a concern.
-
General Protocol for Labeling Proteins:
-
Prepare the target biomolecule modified with a strained alkyne (e.g., DBCO).
-
Mix this compound with the target molecule in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1–10 µM.
-
Incubate at room temperature for 30 minutes to 2 hours.
-
Purify the labeled biomolecule if necessary to remove unreacted dye.[1]
-
Experimental Workflow for Bioorthogonal Labeling
References
Sulfo-Cyanine5-azide: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-Cyanine5-azide, a water-soluble fluorescent dye widely utilized in biological and biomedical research for labeling and detecting biomolecules. Its bright, far-red fluorescence, high photostability, and hydrophilicity make it an ideal tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]
Core Properties of Sulfo-Cyanine5-azide
Sulfo-Cyanine5-azide is an analog of the popular Cy5® fluorophore.[2] It is a water-soluble dye that features an azide (B81097) group, enabling its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry.[3][4] The presence of sulfonate groups enhances its water solubility, which is particularly advantageous for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][5] This hydrophilicity also minimizes non-specific binding and reduces the fluorescence quenching that can occur from dye-dye interactions.[3][5]
The dye is characterized by its high molar extinction coefficient and good quantum yield, resulting in bright fluorescence.[6][] It is also highly photostable, making it suitable for demanding imaging applications.[6] Sulfo-Cyanine5-azide is compatible with standard fluorescent instrumentation that has a dedicated Cy5® channel.[2][6]
Spectral Characteristics
The spectral properties of Sulfo-Cyanine5-azide make it a versatile fluorescent probe in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.[8]
| Spectral Property | Value | References |
| Excitation Maximum (λabs) | 646 - 647 nm | [2][5][9][10] |
| Emission Maximum (λem) | 662 - 663 nm | [2][5][9][10] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M-1cm-1 | [2][4][5][9] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [2][5][11] |
| Recommended Laser Line | 633 nm or 647 nm | [8] |
Experimental Protocols and Methodologies
Sulfo-Cyanine5-azide is primarily used in click chemistry reactions for the labeling of biomolecules. Below are representative protocols for labeling oligonucleotides and proteins.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry describes a class of highly efficient and specific reactions, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example.[12][13] This reaction forms a stable triazole linkage between an azide-modified molecule, such as Sulfo-Cyanine5-azide, and a terminal alkyne-modified biomolecule.[12]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides/DNA
This protocol is adapted from established methods for labeling nucleic acids using click chemistry.[14]
1. Preparation of Stock Solutions:
-
Alkyne-modified Oligonucleotide/DNA: Dissolve in nuclease-free water to a desired concentration (e.g., 1 mM).
-
Sulfo-Cyanine5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II)-TBTA Stock (10 mM): Dissolve 50 mg of copper(II) sulfate (B86663) pentahydrate in 10 mL of distilled water. In a separate tube, dissolve 116 mg of TBTA ligand in 11 mL of DMSO. Mix the two solutions.[14]
-
Ascorbic Acid Stock (5 mM): Dissolve 18 mg of ascorbic acid in 20 mL of distilled water. This solution should be prepared fresh.[14]
-
Triethylammonium (B8662869) Acetate (B1210297) Buffer (2 M, pH 7.0)
2. Reaction Setup (Example for 20-200 µM Oligonucleotide):
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and nuclease-free water.
-
Add the 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50%.
-
Add the Sulfo-Cyanine5-azide stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix.
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.[14]
3. Incubation:
-
Incubate the reaction mixture at room temperature overnight, protected from light.
4. Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.[14]
-
Alternatively, for DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.[14]
-
Centrifuge to pellet the labeled product, wash the pellet, and air-dry.
-
The final product can be further purified by reverse-phase HPLC or PAGE.[14]
Protocol 2: Labeling of Proteins in Cell Lysates
This protocol provides a general framework for labeling alkyne- or azide-modified proteins within a complex mixture like a cell lysate.[13][15]
1. Preparation of Stock Solutions:
-
Protein Lysate: 1-5 mg/mL in a suitable extraction buffer.
-
Sulfo-Cyanine5-azide: 2.5 mM in water or DMSO.
-
THPTA Ligand (100 mM): Dissolve in water. THPTA is a water-soluble ligand that improves reaction efficiency and reduces copper toxicity in biological samples.[13][15]
-
Copper(II) Sulfate (CuSO4) (20 mM): Dissolve in water.
-
Sodium Ascorbate (B8700270) (300 mM): Dissolve in water. Prepare fresh.
2. Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of protein lysate with 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM Sulfo-Cyanine5-azide stock solution.
-
Add 10 µL of the 100 mM THPTA ligand solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex to mix.[13][15]
3. Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[15]
4. Downstream Processing:
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification via affinity chromatography if the biomolecule of interest is tagged.
Protocol 3: Direct Flow Cytometry of Labeled Cells
This is a general protocol for analyzing cells that have been labeled with a fluorescent conjugate, such as an antibody labeled with Sulfo-Cyanine5.
1. Cell Preparation:
-
Harvest cells and wash them with ice-cold PBS.
-
Adjust the cell suspension to a concentration of 1-5 x 106 cells/mL in a staining buffer (e.g., PBS with 10% FCS and 1% sodium azide). The low temperature and sodium azide prevent the internalization of surface antigens.
2. Staining:
-
Add the Sulfo-Cyanine5-conjugated antibody to the cell suspension. The optimal concentration (typically 0.1-10 µg/mL) should be determined empirically.
-
Incubate for at least 30 minutes at 4°C, protected from light.
3. Wash and Resuspend:
-
Wash the cells three times by centrifuging at 400 x g for 5 minutes and resuspending in staining buffer.
-
After the final wash, resuspend the cells in 500 µL of staining buffer.
4. Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 633 nm or 640 nm laser for excitation and a ~660/20 nm bandpass filter for emission). For best results, analyze the cells on the same day.
Experimental Workflow Visualization
The general workflow for labeling a biomolecule with Sulfo-Cyanine5-azide followed by purification and analysis is depicted below.
Caption: General experimental workflow for biomolecule labeling and analysis.
References
- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cy5 Azide, 1782950-80-4 | BroadPharm [broadpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. Sulfo-Cy5-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. confluore.com [confluore.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. broadpharm.com [broadpharm.com]
Navigating the Reactivity and Stability of CY5-N3 Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reactivity and stability characteristics of CY5-N3 azide (B81097), a fluorescent probe widely utilized in bioorthogonal chemistry. By understanding its fundamental properties, researchers can optimize its application in complex biological systems for precise labeling and imaging.
Core Chemical Properties
This compound azide, a member of the cyanine (B1664457) dye family, is characterized by its vibrant fluorescence in the far-red region of the spectrum. This property makes it an invaluable tool for biological imaging, minimizing interference from cellular autofluorescence. The presence of the azide (-N3) moiety allows for its specific covalent attachment to alkyne-containing molecules via "click chemistry."
Table 1: Spectral and Physicochemical Properties of this compound Azide
| Property | Value |
|---|---|
| Formula | C33H41N5O8S2 |
| Molecular Weight | 711.84 g/mol |
| Excitation Maximum (λmax) | ~646 nm |
| Emission Maximum (λmax) | ~662 nm |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.2 |
| Solubility | Soluble in water, DMSO, DMF |
Note: The spectral properties are typical for Cyanine5 dyes and may vary slightly depending on the solvent and conjugation state.
Reactivity Profile: The Power of Click Chemistry
The azide group of this compound is the cornerstone of its reactivity, enabling highly specific and efficient conjugation through azide-alkyne cycloaddition reactions. This bioorthogonal reaction is favored for its high selectivity and biocompatibility, proceeding with high yields in aqueous environments and in the presence of complex biological molecules.
Two primary methods are employed for this compound conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient method, utilizing a copper(I) catalyst to accelerate the reaction between the azide and a terminal alkyne. The reaction is rapid and results in a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative employs strained cyclooctynes. The inherent ring strain of the alkyne partner drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst, which is advantageous for live-cell imaging applications.
The choice between CuAAC and SPAAC depends on the specific experimental context, with considerations for reaction kinetics, biocompatibility, and the nature of the alkyne-modified target.
Technical Guide: Solubility and Application of CY5-N3 in DMSO and Aqueous Buffers
This guide provides an in-depth overview of the solubility characteristics and common experimental protocols for Cyanine5-Azide (CY5-N3), a fluorescent dye widely used in biological research for labeling and imaging. The information is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Overview of this compound
Cyanine5-Azide (this compound) is a far-red fluorescent probe equipped with an azide (B81097) (-N3) functional group.[1][2][3] This azide moiety allows the dye to be conjugated to other molecules containing a corresponding reactive group, such as an alkyne, through "click chemistry".[3][4] It is a versatile tool for labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids.[5] The fluorescence properties of CY5 (excitation maximum ~646 nm, emission maximum ~662 nm) make it ideal for various imaging applications, including in vitro and in vivo studies.[1][3][6]
Solubility of this compound
The solubility of this compound is highly dependent on its specific chemical structure (e.g., non-sulfonated vs. sulfonated) and the solvent used. Generally, this compound and its derivatives show high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), while aqueous solubility varies significantly.[7][8] Sulfonated versions (Sulfo-CY5-N3) exhibit improved water solubility.[9]
Table 1: Quantitative Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound (Sulfo-Cyanine5-azide) | DMSO | 100 mg/mL[6] | 135.33 mM[6] | Ultrasonic and warming may be required.[6] |
| This compound (Sulfo-Cyanine5-azide) | DMSO | 20 mg/mL[1] | 27.07 mM[1] | Sonication is recommended.[1] |
| This compound (Sulfo-Cyanine5-azide) | Water | 8.33 mg/mL[10] | 11.27 mM[10] | Ultrasonic is needed.[10] |
| Cyanine5 azide (non-sulfonated) | DMSO | ≥60.1 mg/mL[11] | - | |
| Cyanine5 azide (chloride) | DMSO | 100 mg/mL[3] | 166.33 mM[3] | Use of newly opened, hygroscopic DMSO is critical.[3] |
| Cyanine5 azide | Water | 110 mg/L | 0.63 mM[8] | Very poorly soluble.[8] |
| sulfo-Cyanine5.5 azide | Water | Good solubility[9] | - | Recommended for labeling in aqueous environments.[9] |
Experimental Protocols
Proper handling and preparation of this compound solutions are critical for successful experiments. The compound can be unstable in solution, so it is recommended to prepare fresh working solutions for each use.[1][6]
-
Solvent Selection : Use anhydrous, high-quality DMSO to prepare the stock solution.[6]
-
Dissolution : Dissolve the this compound powder in DMSO to a desired stock concentration, typically between 1 mM and 10 mM.[1]
-
Assisted Solubilization : If necessary, use sonication or gentle warming to fully dissolve the compound.[1][6]
-
Storage : Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture.[1][3][6] Stock solutions in DMSO are generally stable for up to 1 year at -80°C.[1]
-
Buffer Selection : Dilute the DMSO stock solution with an appropriate aqueous buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris-HCl.[1] The optimal pH for most labeling reactions is between 7.2 and 7.4.[1]
-
Dilution : Prepare the working solution at the final desired concentration (e.g., 0.1–10 µM) immediately before use.[1]
-
Mixing : Ensure thorough mixing of the solution after dilution.
This compound is primarily used in click chemistry reactions for covalent labeling of biomolecules.
3.3.1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for live-cell imaging as it avoids cytotoxic copper catalysts.
-
Prepare Biomolecule : Prepare the target biomolecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[1]
-
Reaction Mixture : Mix the DBCO-modified biomolecule with this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[1]
-
Purification (Optional) : If necessary, remove unreacted dye using methods like size exclusion chromatography or ultrafiltration.
3.3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient reaction uses a copper(I) catalyst to conjugate this compound to terminal alkynes.
-
Prepare Biomolecule : Prepare the target biomolecule functionalized with a terminal alkyne group.
-
Reaction Mixture : In a reaction buffer (e.g., PBS or Tris-HCl, pH 7.4), mix the alkyne-modified biomolecule and this compound.[1]
-
Add Catalyst : Add the copper(I) catalyst. This is typically generated in situ by adding copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate.[1] A ligand such as TBTA can be used to stabilize the copper(I) ion.
-
Incubation : Incubate the reaction for 30 to 60 minutes at room temperature with gentle stirring.[1]
-
Purification : Remove the unreacted dye and copper catalyst using purification methods such as molecular sieve chromatography or ultrafiltration.[1]
-
Cell Labeling : Incubate live or fixed cells with the this compound-labeled biomolecule of interest. Alternatively, perform the bioorthogonal labeling reaction directly on cells that have metabolically incorporated a corresponding reactive handle.[1]
-
Washing : After incubation, wash the cells thoroughly with PBS to remove any unbound dye and reduce background fluorescence.[1]
-
Imaging : Analyze the fluorescence signal using a confocal or fluorescence microscope equipped with a filter set appropriate for CY5 (Excitation: ~646 nm / Emission: ~662 nm).[1]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. raybiotech.com [raybiotech.com]
CY5-N3: A Comprehensive Technical Guide to Quantum Yield and Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the core photophysical properties of CY5-N3, a popular azide-functionalized cyanine (B1664457) dye. Understanding the quantum yield and extinction coefficient of this fluorophore is critical for its effective application in a wide range of research and development areas, including fluorescence microscopy, flow cytometry, and in vivo imaging, particularly in the context of bioorthogonal click chemistry.
Core Photophysical Properties of this compound
The performance of a fluorescent probe is fundamentally determined by its ability to absorb light and efficiently convert it into a fluorescent signal. The two key parameters that quantify this performance are the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).
| Property | Value | Units | Notes |
| Molar Extinction Coefficient (ε) | 250,000 | cm⁻¹M⁻¹ | This value is for the this compound azide (B81097) dye.[1] |
| Fluorescence Quantum Yield (Φ) | ~0.27 | - | This is the reported quantum yield for the parent Cy5 dye.[2][3][4] The quantum yield of this compound can vary depending on its local chemical environment and conjugation status.[4][5][6] A detailed protocol for its experimental determination is provided below. |
| Excitation Maximum (λex) | ~646 | nm | [1] |
| Emission Maximum (λem) | ~662 | nm | [1] |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. Below are detailed methodologies for these key experiments.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Materials:
-
This compound dye
-
High-purity solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))
-
Spectrophotometer
-
Calibrated cuvettes (typically 1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.[7]
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is approximately 646 nm for this compound.[1][8] Use the same solvent as a blank to zero the spectrophotometer.
-
Plot a calibration curve: Plot the measured absorbance values on the y-axis against the corresponding concentrations on the x-axis.
-
Calculate the extinction coefficient: The plot should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).[7][8]
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined by a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[9][10][11][12]
Materials:
-
This compound solution of known absorbance
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized cyanine dye)
-
Fluorometer
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare sample and standard solutions: Prepare dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorption spectra of both the sample and the standard solutions and determine the absorbance at the excitation wavelength.
-
Measure fluorescence emission: Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard. The excitation wavelength should be the same for both.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield: The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this ratio is 1).[10]
-
Mandatory Visualizations
Workflow for Protein Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
The following diagram illustrates the general workflow for labeling a protein containing an alkyne group with this compound using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 2. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 3. Cyanine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. agilent.com [agilent.com]
- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
The Versatility of Cyanine Dyes in Fluorescence Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyanine (B1664457) dyes have become indispensable tools in the realm of fluorescence microscopy, offering a wide array of applications due to their bright fluorescence, photostability, and tunable spectral properties.[1][2] This technical guide provides a comprehensive overview of the core applications, quantitative data, and detailed experimental protocols for utilizing cyanine dyes, empowering researchers to harness their full potential in biological imaging and drug development.
Core Properties and Advantages of Cyanine Dyes
Cyanine dyes are a class of synthetic fluorophores characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[3][4] The length of this bridge dictates the dye's absorption and emission spectra, allowing for a range of dyes that span the visible to the near-infrared (NIR) spectrum.[4] Their key advantages include:
-
High Molar Extinction Coefficients: Cyanine dyes exhibit strong light absorption, leading to bright fluorescent signals.[5][6]
-
Good Quantum Yields: They efficiently convert absorbed light into emitted fluorescence.[5][7]
-
Photostability: Many cyanine derivatives show robust resistance to photobleaching, enabling longer imaging experiments.[8]
-
Versatile Conjugation Chemistry: They can be readily conjugated to a variety of biomolecules, including antibodies, nucleic acids, and small molecules, through reactive groups like NHS esters and maleimides.[]
-
Suitability for Multiplexing: The availability of spectrally distinct cyanine dyes, such as Cy3, Cy5, and Cy7, makes them ideal for multi-color imaging experiments.[5]
Quantitative Data for Common Cyanine Dyes
The selection of an appropriate cyanine dye is critical for successful fluorescence microscopy. The following tables summarize the key photophysical properties of the most commonly used cyanine dyes to facilitate comparison and experimental design.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15-0.2 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.2-0.28 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.1-0.28 |
Note: Values can vary depending on the solvent, pH, and conjugation partner.[10][11][12][]
Key Applications and Experimental Protocols
Cyanine dyes are employed in a multitude of fluorescence microscopy techniques. This section details the methodologies for some of the most prevalent applications.
Immunofluorescence (IF)
Immunofluorescence is a cornerstone technique for visualizing the subcellular localization of specific proteins. Cyanine dye-conjugated secondary antibodies are widely used to detect primary antibodies bound to the target antigen.
This protocol outlines the indirect immunofluorescent staining of a target protein in cultured adherent cells using a Cy3-conjugated secondary antibody.[3][14][15]
Materials:
-
Cultured adherent cells on sterile glass coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation buffer)
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody specific to the target protein
-
Cy3-conjugated secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the Cy3-conjugated secondary antibody in Blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and Cy3 (green/yellow channel).
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a powerful technique to study molecular interactions and conformational changes in the nanometer range. The Cy3 (donor) and Cy5 (acceptor) pair is a popular choice for FRET studies due to their significant spectral overlap.[16]
This protocol describes a method for detecting protein-protein interactions in live cells using Cy3- and Cy5-labeled antibodies.[16][17]
Materials:
-
Live cells expressing the proteins of interest
-
Primary antibodies specific to each protein of interest, raised in different species
-
Cy3-conjugated secondary antibody (donor)
-
Cy5-conjugated secondary antibody (acceptor)
-
Live-cell imaging medium
-
Fluorescence microscope with FRET capabilities (e.g., acceptor photobleaching or sensitized emission)
Procedure:
-
Cell Preparation and Antibody Labeling:
-
Seed cells on a glass-bottom dish suitable for live-cell imaging.
-
Incubate the cells with a mixture of the two primary antibodies, each diluted in imaging medium, for 1 hour at 37°C.
-
Wash the cells three times with warm imaging medium.
-
Incubate the cells with a mixture of the Cy3- and Cy5-conjugated secondary antibodies for 1 hour at 37°C, protected from light.
-
Wash the cells three times with warm imaging medium.
-
-
Image Acquisition (Acceptor Photobleaching Method):
-
Pre-bleach Image: Acquire images of the cells in both the Cy3 (donor) and Cy5 (acceptor) channels.
-
Photobleaching: Select a region of interest (ROI) and photobleach the Cy5 acceptor fluorophore using a high-intensity laser at a wavelength that excites Cy5 but minimally excites Cy3 (e.g., 647 nm).
-
Post-bleach Image: Immediately after photobleaching, acquire another image in the Cy3 channel.
-
-
Data Analysis:
-
Measure the fluorescence intensity of Cy3 in the bleached ROI before and after photobleaching.
-
An increase in the Cy3 fluorescence intensity after Cy5 photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post), where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.
-
In Vivo Imaging
Near-infrared (NIR) cyanine dyes, particularly Cy7, are well-suited for in vivo imaging due to their long emission wavelengths that minimize tissue autofluorescence and allow for deep tissue penetration.[10][18][19]
This protocol provides a general guideline for non-invasive imaging of tumors in a mouse model using a Cy7-labeled antibody.[10][19]
Materials:
-
Mouse model with subcutaneously implanted tumors
-
Cy7-conjugated antibody targeting a tumor-specific antigen
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Probe Preparation and Administration:
-
Dilute the Cy7-labeled antibody to the desired concentration in sterile PBS.
-
Anesthetize the mouse.
-
Inject the probe intravenously (e.g., via the tail vein).
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before probe injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48 hours) to monitor probe biodistribution and tumor accumulation.
-
Use appropriate excitation (~740 nm) and emission (~780 nm) filters for Cy7.
-
-
Data Analysis:
-
Quantify the fluorescence signal in the tumor region and other organs over time.
-
Co-register the fluorescence images with photographic images for anatomical reference.
-
References
- 1. From Light to Insight: Harnessing Fluorescent Probes for Intracellular Pathway Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyanine - Wikipedia [en.wikipedia.org]
- 14. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 15. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 16. benchchem.com [benchchem.com]
- 17. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
The 'Click' Revolution: An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to precisely and efficiently link molecules in complex biological environments is paramount. "Click chemistry," a concept first introduced by K.B. Sharpless, has emerged as a revolutionary approach, offering a suite of reactions that are rapid, selective, and high-yielding.[1] These bioorthogonal reactions, which proceed with minimal interference from biological functional groups, have become indispensable tools for creating sophisticated bioconjugates for therapeutic, diagnostic, and research applications.[2]
This technical guide provides a comprehensive overview of the core principles of click chemistry, focusing on its application in bioconjugation. It delves into the most prominent click reactions, presents quantitative data for comparative analysis, offers detailed experimental protocols for key methodologies, and visualizes complex workflows to aid in experimental design.
Core Principles: A Tale of Two Chemistries
The cornerstone of click chemistry for bioconjugation is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] This reaction is primarily realized through two powerful strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] It is renowned for its fast reaction rates and high yields, making it a workhorse for in vitro bioconjugation.[4] The copper catalyst orchestrates the reaction to exclusively produce the 1,4-disubstituted triazole isomer.[5] However, the inherent cytotoxicity of copper has limited its direct application in living systems without the use of specialized ligands to mitigate toxicity.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative
To overcome the limitations of copper catalysis, SPAAC was developed as a truly bioorthogonal alternative.[6] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain provides the necessary activation energy to react spontaneously with an azide, eliminating the need for a metal catalyst.[7] This metal-free nature makes SPAAC ideal for applications in living cells and whole organisms.[5] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[8]
Quantitative Data: A Comparative Analysis of Click Reactions
The choice of a specific click chemistry reaction depends on the experimental context, balancing the need for rapid kinetics with the requirement for biocompatibility. The following tables summarize key quantitative data for the most common click reactions used in bioconjugation.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[4] | Inverse-electron-demand [4+2] cycloaddition between a tetrazine and a strained alkene/alkyne.[9] | Metal-free cycloaddition between a strained cyclooctyne and a 1,3-nitrone.[2] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 to 10⁴[5][9] | 10⁻³ to 1 (highly dependent on cyclooctyne structure)[5][10] | 1 to 10⁶[9][10] | up to 60[2] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires protective ligands.[5] | Excellent; catalyst-free and ideal for live-cell and in vivo applications.[5] | Excellent; catalyst-free and extremely fast kinetics are beneficial for low concentration applications.[10] | Excellent; metal-free with fast kinetics.[2] |
| Key Advantage | Very fast reaction rates and high yields.[4] | High biocompatibility.[5] | Extremely fast reaction kinetics.[9] | Fast kinetics and metal-free.[2] |
| Key Disadvantage | Potential cytotoxicity from the copper catalyst.[5] | Generally slower reaction rates compared to CuAAC and IEDDA.[9][10] | Tetrazine and strained dienophile partners can be bulky. | The resulting isoxazoline (B3343090) product can be less stable than the triazole from azide-alkyne reactions.[2] |
Table 1: Comparative analysis of common click chemistry reactions for bioconjugation.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.1 | Good balance of stability and reactivity.[7] |
| Dibenzocyclooctyne (DBCO / ADIBO) | ~0.03 - 0.08 | High stability, commonly used.[4] |
| Difluorinated Cyclooctyne (DIFO) | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms.[11] |
| Biarylazacyclooctynone (BARAC) | ~0.9 | Significantly enhanced kinetics.[12] |
Table 2: Comparison of reaction kinetics for commonly used cyclooctynes in SPAAC.
Visualizing the Process: Diagrams of Mechanisms and Workflows
To better understand the practical application of click chemistry, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of click chemistry. The following sections provide step-by-step methodologies for common CuAAC and SPAAC bioconjugation experiments.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).[1][13][14]
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized reporter molecule.
-
Catalyst Stock Solutions:
-
20 mM Copper(II) Sulfate (CuSO₄) in water.
-
100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water.
-
-
Reducing Agent Stock Solution: 100 mM Sodium Ascorbate (B8700270) in water (prepare fresh).
-
Optional: 100 mM Aminoguanidine (B1677879) hydrochloride in water (to scavenge byproducts).[13]
-
Desalting column for purification.
Procedure:
-
Preparation of Reagents:
-
Prepare fresh sodium ascorbate solution.
-
In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[1] Let it sit for a few minutes.
-
-
Reaction Setup:
-
In a clean microcentrifuge tube, add the alkyne-modified protein solution. The final protein concentration is typically in the µM range.
-
Add the azide-functionalized reporter molecule. A 2 to 10-fold molar excess over the protein is a good starting point.
-
If using, add the aminoguanidine solution to a final concentration of 25 mM.[1]
-
-
Initiation of Reaction:
-
Add the premixed catalyst solution to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[1]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1]
-
Gently mix the solution by flicking the tube or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent reporter.
-
-
Purification:
-
Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Analysis:
-
Confirm successful conjugation using SDS-PAGE (observing a band shift) and/or mass spectrometry (confirming the mass increase).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the labeling of cell surface glycans, metabolically engineered to display azides, with a cyclooctyne-conjugated fluorophore.[7][15]
Materials:
-
Cells with azide-modified surface glycans (e.g., after incubation with an azido-sugar like Ac₄ManNAz).
-
Cyclooctyne-conjugated probe (e.g., DBCO-PEG4-Fluorophore).
-
Cell culture medium or PBS (pH 7.4).
-
Flow cytometer or fluorescence microscope for analysis.
Procedure:
-
Cell Preparation:
-
Harvest the cells that have been metabolically labeled with azides.
-
Wash the cells twice with cold PBS to remove any un-incorporated azido-sugar.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a desired concentration (e.g., 1 x 10⁶ cells/mL).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the cyclooctyne-probe in DMSO.
-
Add the cyclooctyne-probe to the cell suspension. A final concentration of 10-100 µM is a common starting point. The final DMSO concentration should be kept low (<1%) to avoid cell toxicity.
-
-
Incubation:
-
Incubate the cells with the probe for 30-60 minutes at room temperature or 37°C. Protect from light.
-
-
Washing:
-
After incubation, wash the cells three times with cold PBS to remove any unreacted probe.
-
-
Analysis:
-
Resuspend the final cell pellet in a suitable buffer for analysis.
-
Analyze the labeled cells using flow cytometry to quantify the fluorescence signal or visualize them using fluorescence microscopy.
-
Conclusion
Click chemistry has fundamentally transformed the field of bioconjugation, providing a powerful and versatile toolkit for scientists and researchers. The choice between the rapid, robust CuAAC for in vitro applications and the biocompatible, metal-free SPAAC for live-cell and in vivo studies allows for tailored experimental designs.[4][5] By understanding the core principles, quantitative kinetics, and detailed protocols presented in this guide, researchers can confidently harness the power of click chemistry to advance their work in drug discovery, diagnostics, and the fundamental study of biological systems.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
An In-Depth Technical Guide to CY5-N3 for Labeling Proteins and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CY5-N3, a fluorescent dye with an azide (B81097) group, and its application in the precise labeling of proteins and nucleic acids. We will delve into its physicochemical properties, detailed experimental protocols for bio-orthogonal conjugation, and its utility in studying cellular signaling pathways.
Introduction to this compound and Click Chemistry
This compound (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its key feature is the presence of an azide (-N3) group, which allows it to be covalently attached to biomolecules using "click chemistry".[1] This set of reactions is known for its high efficiency, specificity, and biocompatibility, making it an invaluable tool in chemical biology and drug discovery.[3]
The primary methods for this compound conjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne-modified protein or nucleic acid.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) modified biomolecule, which reacts spontaneously with the azide group of this compound.[3] This method is particularly advantageous for live-cell imaging due to the toxicity of copper catalysts.
Physicochemical Properties of this compound
Accurate quantitative data is crucial for designing and interpreting fluorescence-based experiments. The key spectral and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.27 | [4] |
| Molecular Formula | C₃₆H₄₆N₆O₇S₂ | [5] |
| Molecular Weight | 738.92 g/mol | [5] |
| Solubility | Soluble in DMSO and DMF | [6] |
| Storage | Store at -20°C, protected from light | [6] |
Experimental Protocols
The following are detailed protocols for labeling proteins and nucleic acids with this compound using both CuAAC and SPAAC methods.
Protein Labeling
Objective: To covalently attach this compound to a protein that has been metabolically or chemically modified to contain an alkyne or strained alkyne group.
Materials:
-
Alkyne- or DBCO-modified protein
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
-
For Purification:
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes
-
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is adapted for labeling alkyne-modified proteins.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused portion at -20°C in the dark.
-
Prepare a 100 µM working solution of this compound by diluting the stock solution in PBS.
-
Prepare the click reaction mixture in PBS with the following final concentrations:
-
0.1 mM CuSO₄
-
128 µM TBTA (or 500 µM THPTA)
-
5 mM Sodium ascorbate (freshly prepared)
-
100 µM this compound
-
-
Add the alkyne-modified protein to the click reaction mixture. The final protein concentration should be in the range of 1-10 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein to remove unreacted dye and catalyst components using size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol is suitable for labeling proteins modified with a strained alkyne like DBCO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 µM.
-
Add the this compound stock solution to the protein solution to a final concentration of 10-100 µM (a 10-fold molar excess of the dye is recommended).
-
Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light.
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess this compound.
Nucleic Acid Labeling
Objective: To label alkyne- or DBCO-modified DNA or RNA with this compound.
Materials:
-
Alkyne- or DBCO-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Nuclease-free water
-
For CuAAC:
-
CuSO₄
-
THPTA or TBTA
-
Sodium ascorbate
-
-
For Purification:
-
Ethanol (B145695) precipitation reagents or a suitable nucleic acid purification kit.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Nucleic Acid Labeling
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of approximately 250 nM.
-
Prepare the CuAAC reaction mix with the following final concentrations:
-
100 µM CuSO₄
-
500 µM THPTA
-
1 mM Sodium ascorbate (freshly prepared)
-
A 2 to 10-fold molar excess of this compound over the oligonucleotide.
-
-
Add the this compound to the oligonucleotide solution, followed by the catalyst premix.
-
Incubate the reaction for 1-2 hours at 37°C.
-
Purify the labeled nucleic acid by ethanol precipitation or using a commercial purification kit to remove the catalyst and excess dye.[7]
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Nucleic Acid Labeling
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the DBCO-modified oligonucleotide in a suitable reaction buffer (e.g., PBS or TE buffer, pH 7.4) to a final concentration of approximately 250 nM.
-
Add this compound to the reaction mixture to a final concentration of 2.5 µM (a 10-fold molar excess).
-
Incubate the reaction at 37°C for 2-4 hours or at room temperature overnight.
-
Purify the labeled oligonucleotide via ethanol precipitation or a purification kit.
Visualization of Experimental Workflows and Signaling Pathways
This compound is a powerful tool for visualizing and tracking biomolecules in complex biological systems. Below are diagrams illustrating the labeling process and an example of its application in studying a signaling pathway.
Caption: General workflow for labeling biomolecules with this compound.
The following diagram illustrates the use of a CY5.5-conjugated antibody to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While CY5.5 is a close structural analog of CY5, this example demonstrates the principle of using cyanine dye conjugates to investigate cellular signaling.
Caption: EGFR signaling pathway with Cy5.5-antibody labeling.
Conclusion
This compound is a versatile and powerful fluorescent probe for the specific labeling of proteins and nucleic acids. Its compatibility with both copper-catalyzed and strain-promoted click chemistry reactions allows for a wide range of applications, from in vitro biochemical assays to live-cell imaging. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the capabilities of this compound in their work.
References
- 1. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence-dependence of Cy3 and Cy5 dyes in 3' terminally-labeled single-stranded DNA. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling Precautions for CY5-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for CY5-N3 (Sulfo-Cyanine5-azide), a fluorescent dye containing an azide (B81097) moiety. While the manufacturer's Safety Data Sheet (SDS) may classify this specific compound as non-hazardous, the presence of the azide group warrants careful consideration of the general risks associated with this functional group. Organic azides can be energetic and potentially explosive, especially under certain conditions. Therefore, a cautious approach combining the specific supplier information with the general safety guidelines for handling azides is strongly recommended.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound (Sulfo-Cyanine5-azide) | [1][2] |
| CAS Number | 1621101-43-6 | [1][2] |
| Molecular Formula | C36H46N6O7S2 | [1][2] |
| Molecular Weight | 738.92 g/mol | [1][2] |
| Appearance | Brown to reddish-brown solid | [2] |
| Application | Fluorescent dye for live cell imaging via Click reaction | [2][3][4] |
| Excitation/Emission | ~646 nm / ~662 nm | [3][4] |
Hazard Identification and General Precautions
Although a specific Safety Data Sheet for this compound from one supplier states that it is not a hazardous substance or mixture[1], it is crucial to recognize the potential hazards associated with the azide functional group. Organic azides are known to be potentially explosive and can decompose with the input of energy such as heat, light, or pressure.[5] Small molecules with a high nitrogen content are of particular concern.[5]
General Precautions for Handling Azide Compounds:
-
Potential for Explosion: Organic azides can be explosive.[5] Avoid grinding, scratching, or subjecting the material to strong agitation or friction.[6]
-
Toxicity: The azide ion has a toxicity similar to the cyanide ion.[5]
-
Incompatibility: Azides can react violently with certain substances. It is crucial to avoid contact with:
-
Heavy metals (e.g., lead, copper) and their salts, as this can form highly explosive metal azides.[6][7]
-
Acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[7]
-
Chlorinated solvents like dichloromethane (B109758) and chloroform, which can form explosively unstable di- and tri-azidomethane.[5]
-
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times to minimize exposure and ensure safety.
| PPE | Specification | Rationale |
| Gloves | Nitrile gloves.[6][7] Consider double gloving. | To prevent skin contact. The azide ion can be absorbed through the skin.[7] |
| Eye Protection | Safety glasses or splash goggles.[7] | To protect eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]
-
Avoid Aerosol Formation: Avoid creating dust or aerosols.[1]
-
Weighing: Use a plastic or ceramic spatula for weighing and transferring the solid compound. Never use a metal spatula. [5][8][9]
-
Scale of Reactions: Work with the smallest possible quantities, especially when performing new reactions. Do not scale up reactions without a thorough risk assessment.[9]
-
Friction and Shock: Avoid friction or grinding of the solid material.[6] Be cautious with glass joints on glassware to prevent friction that could lead to detonation.[9]
Storage
| Condition | Recommendation | Rationale |
| Temperature | Recommended storage at -20°C.[1] Store below room temperature.[5][9] | To maintain stability and prevent decomposition. |
| Light | Protect from direct sunlight and light.[1][6] Store in a dark place. | To prevent light-induced decomposition. |
| Container | Keep the container tightly sealed.[1] | To prevent moisture and air exposure. |
| Incompatibles | Store away from acids, heavy metals, and halogenated solvents.[6] | To prevent hazardous reactions. |
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Spill and Waste Disposal
Proper containment and disposal of spills and waste are essential to prevent environmental contamination and accidental exposure.
Spill Cleanup
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[9] For solutions, absorb with an inert material and place in a sealed container for disposal.[1]
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[1][8]
Waste Disposal
-
Dedicated Waste Container: All this compound waste, including unused material and contaminated items, should be collected in a separate, clearly labeled hazardous waste container.[5][6]
-
Avoid Drains: Under no circumstances should azide-containing solutions be poured down the drain. Azides can react with lead or copper in plumbing to form highly explosive metal azides.[7]
-
Disposal Protocol: Dispose of hazardous waste through your institution's approved hazardous waste disposal program.
Experimental Protocols and Workflows
While no specific signaling pathways are directly associated with the handling of this compound, a logical workflow for its safe use in a typical bioconjugation experiment (e.g., "click" chemistry) is outlined below.
Caption: Workflow for the safe handling of this compound in a bioconjugation experiment.
This workflow emphasizes the critical safety steps that should be integrated into any experimental protocol involving this compound, from initial preparation to final disposal. Researchers should always refer to their institution-specific safety guidelines and standard operating procedures (SOPs) for handling hazardous materials.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1621101-43-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cy5 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. ucd.ie [ucd.ie]
- 6. uvic.ca [uvic.ca]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
CY5-N3 storage conditions and shelf life
An In-depth Technical Guide to CY5-N3: Storage, Stability, and Experimental Use
This guide provides a comprehensive overview of the storage conditions, shelf life, and handling protocols for this compound (Sulfo-Cyanine5-azide), a fluorescent dye widely used in biological imaging and labeling applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
Storage Conditions and Shelf Life
Proper storage is critical to maintain the stability and fluorescent properties of this compound. The compound is sensitive to light, moisture, and temperature fluctuations. Below is a summary of recommended storage conditions for both solid (powder) and in-solvent forms.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | 2 to 3 years[1][2][3] | Store in the dark, desiccated, and protected from moisture.[1][2] |
| In Solvent | -80°C | 6 months to 1 year[1][4] | Aliquot to avoid repeated freeze-thaw cycles; protect from light.[1][5] |
| -20°C | 1 month[4] | Protect from light.[4] |
Table 2: Shipping and Handling Information
| Condition | Temperature | Duration | Notes |
| Shipping | Ambient / Room Temperature | Up to 3 weeks[2][3] | May also be shipped on blue ice.[1][6] |
| Handling | General | N/A | This compound is photosensitive; avoid prolonged exposure to light during handling and experiments.[1][2][3] |
Experimental Protocols and Solution Preparation
The stability of this compound in solution is limited; therefore, fresh preparation of working solutions is highly recommended.[1][5] Stock solutions, however, can be prepared in advance and stored under appropriate conditions.
Preparation of Stock and Working Solutions
-
Stock Solution (1–10 mM):
-
Solvent: Dissolve this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5][7][8] For a 20 mg/mL concentration in DMSO, sonication may be required.[1]
-
Storage: Aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.[5][7][8]
-
-
Working Solution (0.1–10 µM):
-
Preparation: Dilute the stock solution to the final desired concentration using an appropriate buffer, such as PBS (pH 7.2–7.4) or HEPES.[1] For cell-based assays, pre-warmed serum-free culture medium can be used.[5][7]
-
Stability: Working solutions are unstable and should be prepared fresh immediately before use.[1][5]
-
Bioorthogonal Labeling Protocols
This compound is primarily used in click chemistry reactions for labeling biomolecules.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free:
-
Preparation: Prepare the target biomolecule functionalized with a strained alkyne (e.g., DBCO).
-
Reaction: Mix the functionalized biomolecule with this compound (e.g., 1–10 µM) in a suitable reaction buffer like PBS (pH 7.4).[1]
-
Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature.[1]
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Preparation: Prepare the target biomolecule containing a terminal alkyne group.
-
Reaction Mixture: In a buffer such as PBS or Tris-HCl (pH 7.4), combine the alkyne-modified biomolecule with this compound.[1]
-
Catalysis: Add a copper(I) source, typically generated in situ by adding CuSO₄ and a reducing agent like sodium ascorbate.[1]
-
Incubation: Incubate the reaction for 30 to 60 minutes at room temperature, with gentle stirring.[1]
-
Purification: Remove unreacted dye and catalysts using methods like molecular sieve chromatography or ultrafiltration.[1]
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. raybiotech.com [raybiotech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound (Sulfo-Cyanine5-azide) | 荧光染料 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CY5-N3 Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently linking molecules.[1] This reaction joins an azide (B81097) and a terminal alkyne to form a stable triazole linkage, and it is known for its high yields and compatibility with a wide range of biological molecules.[2][3] CY5-N3 (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye containing an azide group, making it an ideal tool for labeling alkyne-modified biomolecules such as proteins and nucleic acids.[4] Its cell permeability allows for applications in live-cell imaging.[4] These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on the purification of labeled products, and troubleshooting advice.
Overview of the CuAAC Reaction
The CuAAC reaction involves the copper(I)-catalyzed ligation of an azide (this compound) to a terminal alkyne-modified biomolecule. The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3] To enhance reaction efficiency and protect biomolecules from oxidative damage, a copper-chelating ligand is often included.[2]
Data Presentation: Recommended Reagent Concentrations
The optimal concentrations of reagents are crucial for a successful CuAAC reaction. The following table summarizes recommended starting concentrations for the labeling of alkyne-modified biomolecules with this compound.
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-modified Biomolecule | 1-10 mM in appropriate buffer | 10-100 µM | Higher concentrations generally lead to faster reactions.[3] |
| This compound | 10 mM in anhydrous DMSO | 20-200 µM (2- to 10-fold excess over alkyne) | A slight excess can drive the reaction to completion. Store stock solution at -20°C in the dark.[4] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-250 µM | Prepare fresh or store frozen in aliquots. |
| Ligand (e.g., THPTA, BTTAA) | 50 mM in water | 250-1250 µM (5-fold excess over copper) | Ligands stabilize the Cu(I) catalyst and accelerate the reaction.[2] |
| Sodium Ascorbate | 100 mM in water | 2.5-5 mM | Always prepare fresh. Add to the reaction mixture last to initiate the reaction. |
| Aminoguanidine (B1677879) (optional) | 100 mM in water | 5 mM | Can be added to prevent oxidative damage to sensitive biomolecules.[3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling a protein of interest (POI) with this compound and subsequent analysis of its interaction with a partner protein.
Caption: General workflow for protein labeling with this compound and subsequent interaction analysis.
Experimental Protocols
Preparation of Stock Solutions
-
Alkyne-modified Biomolecule: Prepare a 1-10 mM stock solution in an appropriate amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store in aliquots at -20°C, protected from light.[4]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
General Protocol for Labeling Alkyne-Modified Proteins
This protocol is a starting point and may require optimization.
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 50 µM in a suitable buffer.
-
Add this compound to a final concentration of 100 µM (2-fold excess).
-
In a separate tube, premix CuSO₄ and the ligand. For a final copper concentration of 100 µM, use a 5-fold excess of ligand (500 µM final concentration).
-
Add the copper/ligand mixture to the reaction tube.
-
If using, add aminoguanidine to a final concentration of 5 mM.[3]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. Reaction times can vary and may need to be optimized.[3]
-
Proceed to the purification of the labeled protein.
Purification of CY5-Labeled Products
The removal of unreacted this compound is crucial for downstream applications.[5] The choice of purification method depends on the nature of the biomolecule.
Protein Purification using a Spin Column
This method is suitable for rapid purification of labeled proteins.[5][6][7]
-
Equilibrate a spin column (with an appropriate molecular weight cutoff) according to the manufacturer's instructions.
-
Load the reaction mixture onto the center of the column.
-
Centrifuge at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[5]
-
The purified, labeled protein will be in the eluate, while the smaller, unreacted this compound remains in the column resin.[5]
Oligonucleotide Purification using Denaturing PAGE
Denaturing polyacrylamide gel electrophoresis (PAGE) is an effective method for purifying labeled oligonucleotides.[8]
-
Add an equal volume of 2x formamide (B127407) loading buffer to the reaction mixture.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Load the sample onto a denaturing polyacrylamide gel of the appropriate percentage.
-
Run the gel until there is adequate separation between the labeled oligonucleotide and the free dye.
-
Visualize the bands using a fluorescence imager. The CY5-labeled oligonucleotide will migrate slower than the free this compound.[8]
-
Excise the band corresponding to the labeled product and elute the oligonucleotide using a crush-and-soak method.[8]
Purification using High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used for the purification of both proteins and oligonucleotides.[9]
-
Use a C18 column for separation.
-
Employ a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) for oligonucleotides) to elute the products.[9]
-
The more hydrophobic, labeled biomolecule will have a longer retention time than the unlabeled biomolecule and the free dye.
-
Collect the fractions corresponding to the labeled product and verify purity using spectroscopy.
Troubleshooting
The following table provides solutions to common issues encountered during CuAAC reactions.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive copper catalyst (oxidized to Cu(II)) | - Use freshly prepared sodium ascorbate. - Degas solvents and run the reaction under an inert atmosphere. |
| Poor solubility of reactants | - Use a co-solvent such as DMSO or DMF. - Gentle heating may improve solubility. | |
| Inefficient catalyst system | - Add a copper-stabilizing ligand like THPTA. - Increase the catalyst loading. | |
| Presence of Side Products | Oxidative homocoupling of the alkyne | - Increase the concentration of sodium ascorbate. - Thoroughly degas all solutions. |
| Protein Precipitation | Over-labeling increasing hydrophobicity | - Reduce the molar ratio of this compound to protein in the labeling reaction. |
| Free Dye Detected After Purification | Inefficient purification | - Repeat the purification step. - For spin columns, ensure the column is not overloaded. |
Visualization of a Putative Signaling Interaction
The following diagram illustrates a hypothetical scenario where this compound is used to label a receptor protein to study its ligand-induced dimerization and subsequent downstream signaling.
Caption: Hypothetical signaling pathway illustrating the use of this compound labeling to track receptor dimerization.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with CY5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the specific covalent labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction proceeds rapidly and with high specificity between a strained cyclooctyne (B158145) and an azide (B81097), even under physiological conditions, making it an ideal tool for live-cell imaging, proteomics, and the development of targeted therapeutics.[1][2][3] The use of CY5-N3 (Cyanine5-azide) allows for the introduction of a bright, far-red fluorescent label, which is advantageous for applications requiring deep tissue penetration and minimal background fluorescence.
These application notes provide an overview of the principles of SPAAC with this compound, detailed experimental protocols for labeling various biomolecules, and methods for the purification and characterization of the resulting conjugates.
Principle of the Reaction
SPAAC involves the reaction of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), with an azide-functionalized molecule, in this case, this compound.[4] The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for in vivo studies.[1][3][5] The reaction is highly selective and forms a stable triazole linkage.
Quantitative Data Summary
The efficiency of SPAAC reactions can be influenced by several factors, including the choice of buffer, pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data for optimizing SPAAC reactions.
Table 1: Influence of Reaction Conditions on SPAAC Kinetics
| Parameter | Condition | Effect on Reaction Rate | Reference |
| Buffer | HEPES (pH 7) | Generally higher rate constants compared to PBS. | [6] |
| PBS (pH 7) | Lower rate constants observed. | [6] | |
| DMEM | Faster than RPMI. | [6] | |
| pH | Higher pH (up to ~8.5) | Generally increases reaction rates (buffer-dependent). | [6][7] |
| Temperature | 37°C | Higher rate than 25°C, but consider biomolecule stability. | [7][8] |
| Reactant Concentration | Higher concentrations | Increases reaction rate (law of mass action). | [7] |
Table 2: Typical Reaction Parameters for Labeling Different Biomolecules
| Biomolecule | Alkyne Moiety | This compound Concentration | Reaction Time | Reaction Temperature |
| Protein (Antibody) | DBCO | 10-20 fold molar excess | 1-4 hours | 25-37°C |
| RNA | DBCO | 500-1000 fold molar excess | 30-90 minutes | 37°C |
| DNA (Oligonucleotide) | DIBO | 5-10 fold molar excess | 1-12 hours | 25°C |
Experimental Protocols
Protocol 1: General Labeling of a DBCO-Modified Protein with this compound
This protocol describes a general method for labeling a protein that has been functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in a water-miscible solvent like DMSO or DMF.
-
Purification resin (e.g., size-exclusion spin column or dialysis cassette).[9][10]
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF. Store aliquots at -20°C, protected from light.[10]
-
Dissolve or dilute the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours, protected from light.[4] The optimal reaction time may need to be determined empirically.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound using a size-exclusion spin column, dialysis, or other suitable chromatography methods.[9][10] For spin columns, follow the manufacturer's instructions. For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired buffer overnight at 4°C.[9]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for CY5).[9]
-
The DOL can be calculated using the following formula: DOL = (A650 / εCY5) / ( (A280 - (A650 × CF280)) / εprotein ) Where:
-
A650 and A280 are the absorbances at 650 nm and 280 nm, respectively.
-
εCY5 is the molar extinction coefficient of CY5 at 650 nm (~250,000 M-1cm-1).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF280 is the correction factor for the absorbance of CY5 at 280 nm (~0.05).
-
-
Protocol 2: Labeling of Azide-Modified RNA with a DBCO-CY5 Conjugate
This protocol is adapted for labeling RNA containing azide modifications with a commercially available DBCO-CY5 conjugate.
Materials:
-
Azide-modified RNA.
-
DBCO-CY5 (or other DBCO-functionalized cyanine (B1664457) dye).
-
Reaction Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM K2SO4, 6 mM MgSO4).[8]
-
Urea-PAGE for analysis.
Procedure:
-
RNA Refolding (if necessary):
-
Refold the azide-modified RNA in the reaction buffer by heating at 85°C for 5 minutes, followed by slow cooling to room temperature.[8]
-
-
Labeling Reaction:
-
Analysis:
-
Analyze the labeling efficiency by running the reaction mixture on a denaturing urea-polyacrylamide gel (Urea-PAGE).
-
Visualize the labeled RNA using a fluorescence gel imager. The labeled RNA will migrate slower than the unlabeled RNA.
-
Purification of CY5-Labeled Biomolecules
The removal of unreacted this compound or DBCO-CY5 is crucial for downstream applications to avoid high background signals.[9] The choice of purification method depends on the nature of the biomolecule and the scale of the reaction.
Table 3: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Size-Exclusion Spin Column | Separation based on molecular size. | Fast, convenient for small volumes. | Can be dilutive, potential for sample loss. | Proteins, large peptides.[10] |
| Dialysis | Diffusion across a semi-permeable membrane. | Gentle, suitable for large volumes. | Time-consuming. | Proteins, large nucleic acids.[9] |
| Denaturing PAGE | Separation based on size and charge. | High resolution, can separate labeled from unlabeled species. | Denaturing conditions, requires elution from the gel. | Nucleic acids, peptides.[11][12] |
| HPLC | High-resolution separation based on various properties. | High purity, analytical and preparative scales. | Requires specialized equipment, method development. | Peptides, small molecules.[10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of the dye. | Increase the molar ratio of the this compound or DBCO-CY5. |
| Steric hindrance around the azide or alkyne. | Introduce a PEG spacer to the alkyne or azide moiety to increase accessibility.[6][7] | |
| Suboptimal reaction conditions. | Optimize buffer, pH, and temperature.[6][7] | |
| High Background Signal | Incomplete removal of free dye. | Repeat the purification step or use a more stringent purification method.[9] |
| Protein Precipitation | Over-labeling leading to increased hydrophobicity. | Reduce the molar ratio of the dye to the protein. Aim for a lower DOL (typically 2-4 for antibodies).[9] |
Applications in Research and Drug Development
-
Fluorescence Microscopy and In Vivo Imaging: The bright and far-red fluorescence of CY5 enables high-resolution imaging in cells and tissues with reduced background autofluorescence.[13]
-
Flow Cytometry: Labeled cells can be quantified and sorted based on the fluorescence intensity of CY5.
-
Förster Resonance Energy Transfer (FRET): CY5 can be used as a FRET acceptor in combination with a suitable donor to study molecular interactions.[14]
-
Targeted Drug Delivery: CY5-labeled targeting moieties (e.g., antibodies, peptides) can be used to visualize the biodistribution and cellular uptake of drug delivery systems.[15]
-
Proteome Profiling: Metabolic labeling with azide- or alkyne-containing amino acids followed by SPAAC with a fluorescent probe allows for the visualization and identification of newly synthesized proteins.[16]
By following these protocols and considering the factors that influence reaction efficiency, researchers can successfully employ SPAAC with this compound for a wide range of biological applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heptamethine cyanines in bioorthogonal chemistry [html.rhhz.net]
- 14. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles and bioorthogonal chemistry joining forces for improved biomedical applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00873G [pubs.rsc.org]
- 16. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Labeling of Alkyne-Modified Proteins with CY5-N3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry provides powerful tools for labeling biomolecules in complex biological systems. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," enables the specific and efficient covalent ligation of an azide- and an alkyne-containing molecule.[1][2] This reaction is highly selective, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning the reactive groups do not interfere with native biological functionalities.[1][2][3]
This application note provides a detailed protocol for labeling alkyne-modified proteins with CY5-N3 (Sulfo-Cyanine5-azide), a bright, far-red fluorescent dye.[4] The protocol covers the metabolic incorporation of an alkyne-containing amino acid into proteins, the subsequent CuAAC reaction with this compound, and the purification of the fluorescently labeled protein. This method is widely used for visualizing protein synthesis, tracking protein localization, and identifying protein-protein interactions.[3]
Core Reaction and Workflow
The overall process involves two main stages:
-
Metabolic Incorporation: An alkyne-containing analog of an amino acid (e.g., L-homopropargylglycine, HPG, as a methionine analog) is introduced to cells. As proteins are synthesized, HPG is incorporated, creating a population of alkyne-modified proteins.[2]
-
CuAAC Labeling: The alkyne-modified proteins are then specifically reacted with the azide-functionalized CY5 dye (this compound) in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein of interest.[2]
Quantitative Data & Reagent Concentrations
Successful labeling depends on optimized reagent concentrations and reaction conditions. The tables below summarize key parameters for the CuAAC reaction.
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Protein | 1-10 mg/mL | N/A | The biomolecule to be labeled. |
| This compound | 10 mM in DMSO[4][5] | 25-100 µM | The fluorescent azide (B81097) probe. |
| Copper(II) Sulfate | 50 mM in H₂O | 1 mM | Source of the copper catalyst.[4] |
| Ligand (e.g., TBTA) | 10 mM in DMSO | 100-500 µM | Stabilizes Cu(I) and enhances reaction efficiency.[4] |
| Reducing Agent | 50 mM in H₂O (Fresh)[6] | 2.5-5 mM | Reduces Cu(II) to the active Cu(I) state (e.g., Sodium Ascorbate).[4][6] |
Table 2: Key Experimental Parameters and Expected Outcomes
| Parameter | Recommended Value | Notes & Expected Outcome |
| pH | 7.0 - 8.0[1][7] | The CuAAC reaction is largely pH-insensitive in this range. Optimal labeling is often achieved around pH 7.5.[7] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. |
| Reaction Time | 30 min - 2 hours[8][9] | Incubation for 1-2 hours is typically sufficient for near-quantitative labeling.[6] |
| Dye:Protein Ratio | 3:1 to 10:1 (molar ratio)[10] | Start with a lower ratio to avoid over-labeling, which can cause protein precipitation or fluorescence quenching.[11] |
| Purification Method | Spin Column / Gel Filtration[10][11] | Efficiently removes small molecules like unreacted this compound from the larger labeled protein.[11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of L-homopropargylglycine (HPG) into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 70-80%).
-
Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed, methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
HPG Incubation: Add HPG to the methionine-free medium to a final concentration of 25-50 µM. Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the protein synthesis rates and experimental goals.
-
Cell Harvest: Wash the cells twice with cold PBS to remove unincorporated HPG.
-
Lysis: Add cold lysis buffer to the cells. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the alkyne-modified proteome. The protein concentration can be determined using a standard protein assay (e.g., BCA).
Protocol 2: CuAAC "Click" Labeling with this compound
This protocol details the labeling of the alkyne-modified proteome from the cell lysate.
Materials:
-
Alkyne-modified cell lysate (from Protocol 1)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock in H₂O)
-
TBTA ligand (10 mM stock in DMSO)
-
Sodium Ascorbate (50 mM stock in H₂O, must be freshly prepared )[6]
-
Microcentrifuge tubes
Procedure:
-
Prepare Lysate: In a microcentrifuge tube, dilute 50-100 µg of the alkyne-modified protein lysate to a final volume of 88 µL with PBS.
-
Add Click Components: Add the click reaction components to the lysate in the following order. Vortex gently after each addition.
-
2 µL of this compound (from 10 mM stock; final concentration: 200 µM)
-
2 µL of Copper(II) Sulfate (from 50 mM stock; final concentration: 1 mM)
-
2 µL of TBTA ligand (from 10 mM stock; final concentration: 200 µM)
-
-
Initiate Reaction: Add 6 µL of freshly prepared Sodium Ascorbate solution (from 50 mM stock; final concentration: 3 mM). The total reaction volume is now 100 µL.
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours on a rotator or shaker.[9]
Protocol 3: Purification of Labeled Protein
This protocol describes the removal of unreacted this compound and other small molecules using a spin column.
Materials:
-
Spin columns (gel filtration resin, appropriate MWCO for proteins)
-
Microcentrifuge tubes (for collection)
-
Elution buffer (e.g., PBS)
Procedure:
-
Prepare Spin Column: Snap off the bottom closure of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.[11]
-
Equilibrate: Discard the flow-through. Add 150-200 µL of elution buffer to the column and centrifuge again at 1,500 x g for 1-2 minutes. Repeat this wash step at least two more times, discarding the flow-through each time.[11]
-
Load Sample: Place the equilibrated column into a fresh collection tube. Carefully load the ~100 µL click reaction mixture onto the center of the resin bed.
-
Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, CY5-labeled protein.[11] The smaller, unreacted this compound molecules are retained by the column resin.[11]
Downstream Analysis and Visualization
The purified, labeled proteins are now ready for downstream analysis.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the labeled proteins directly in-gel using a fluorescence scanner with appropriate excitation (Ex ~650 nm) and emission (Em ~670 nm) filters for CY5.
-
Western Blot: The labeled proteins can be transferred to a membrane for subsequent immunodetection of specific proteins, allowing for co-localization analysis with the fluorescence signal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Inefficient Labeling: Reaction failed due to degraded reagents. | Always use freshly prepared sodium ascorbate.[6] Ensure Cu(I) is present by including a stabilizing ligand like TBTA. |
| Low Protein Concentration: Labeling efficiency decreases at low protein concentrations.[12] | Concentrate the protein sample to at least 1-2 mg/mL before labeling.[12][13] | |
| High Background Signal in Gel | Inefficient Purification: Free, unreacted this compound was not fully removed.[11] | Ensure the spin column is properly equilibrated. Do not overload the column. Consider a second purification step if necessary.[14] |
| Protein Precipitates After Labeling | Over-labeling: Excessive labeling can increase protein hydrophobicity and cause aggregation. | Reduce the molar ratio of this compound to protein in the reaction.[11] Aim for a lower degree of labeling. |
| Protein Instability: The protein may be unstable under the reaction conditions. | Use a specialized protein labeling buffer that may contain stabilizers.[6] Minimize incubation time. |
References
- 1. interchim.fr [interchim.fr]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. metabion.com [metabion.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols: CY5-N3 Conjugation to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the distribution and localization of specific proteins and other antigens within cells and tissues. The choice of fluorophore and the method of its conjugation to a primary or secondary antibody are critical for achieving high-quality, reproducible results. CY5, a far-red fluorescent dye, is an excellent choice for immunofluorescence due to its high extinction coefficient, good quantum yield, and emission in a spectral range where cellular autofluorescence is minimal.
This document provides detailed application notes and protocols for the conjugation of CY5-N3, an azide-containing derivative of CY5, to antibodies for use in immunofluorescence applications. The primary method described is the bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer significant advantages over traditional amine-reactive conjugations (e.g., using N-hydroxysuccinimide esters) by providing a more controlled and site-specific labeling of the antibody, which can lead to improved antibody functionality and better signal-to-noise ratios in imaging experiments.[1][2]
Data Presentation
Photophysical Properties of this compound
The selection of a fluorophore is dictated by its spectral properties and the available excitation sources and emission filters on the fluorescence microscope. This compound is a bright and photostable dye suitable for a wide range of imaging applications.[3][4]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [5][6][7] |
| Emission Maximum (λem) | ~662 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [8] |
| Quantum Yield (Φ) | ~0.2 | [8] |
| Reactive Group | Azide (B81097) (-N3) | [5][6] |
Comparison of Antibody Conjugation Chemistries
The method of conjugation can significantly impact the performance of the labeled antibody. While traditional NHS ester chemistry is widely used, click chemistry offers a more controlled approach, potentially leading to higher labeling efficiency and better preservation of antibody function.[1][2]
| Feature | NHS Ester Chemistry | Click Chemistry (CuAAC/SPAAC) |
| Target Residue | Primary amines (Lysine residues, N-terminus) | Specifically introduced alkyne or azide groups |
| Specificity | Non-specific, targets multiple sites | Site-specific and bioorthogonal |
| Control over DOL | Less precise, can lead to heterogeneous products | More precise control over the number of dyes per antibody |
| Potential for Inactivation | Higher risk of modifying antigen-binding sites | Lower risk of impacting antibody function[2] |
| Reaction Conditions | pH-sensitive (typically pH 7.2-8.5) | Mild, physiological conditions |
| Reproducibility | Can be variable | Highly reproducible |
Optimal Degree of Labeling (DOL) for Immunofluorescence
The Degree of Labeling (DOL), or the average number of fluorophore molecules per antibody, is a critical parameter for optimal performance. Over-labeling can lead to fluorescence quenching and increased non-specific binding, while under-labeling results in a weak signal. For most immunofluorescence applications, a DOL between 2 and 8 is considered optimal.[9]
| Degree of Labeling (DOL) | Expected Outcome in Immunofluorescence |
| < 2 | Weak signal, low sensitivity |
| 2 - 5 | Generally optimal, good balance of brightness and low background[9] |
| > 8 | Potential for fluorescence quenching, increased non-specific binding, and antibody aggregation |
It is recommended to perform a titration of the CY5-conjugated antibody to determine the optimal concentration that provides a high signal-to-noise ratio.[10]
Experimental Protocols
Protocol 1: Introduction of Terminal Alkyne Groups into Antibodies
To conjugate this compound to an antibody via click chemistry, the antibody must first be modified to contain a terminal alkyne group. This can be achieved using an NHS-alkyne linker that reacts with primary amines on the antibody.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Alkyne-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF immediately before use)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Reaction tubes
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into PBS (pH 7.2-7.4) using a desalting column or dialysis.
-
NHS-Alkyne Linker Preparation: Immediately before use, dissolve the Alkyne-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-alkyne linker to the antibody solution.
-
Mix gently and incubate for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
-
Purification: Remove the unreacted NHS-alkyne linker using a desalting column or by dialysis against PBS. The alkyne-modified antibody is now ready for conjugation with this compound.
Protocol 2: this compound Conjugation to Alkyne-Modified Antibodies via SPAAC
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method that is ideal for biological samples as it avoids the potential cytotoxicity of copper catalysts. This protocol uses a strained alkyne, such as DBCO, on the antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound (dissolved in DMSO or aqueous buffer)
-
PBS, pH 7.4
-
Reaction tubes
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer at a concentration of 1-10 mM.
-
-
SPAAC Reaction:
-
Purification: Purify the CY5-conjugated antibody to remove unreacted this compound using a desalting column or dialysis.
Protocol 3: Characterization of CY5-Antibody Conjugate
1. Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the conjugated antibody at 280 nm (for the protein) and ~646 nm (for CY5).
-
Equation: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_max]
Where:
-
A_max = Absorbance of the conjugate at ~646 nm
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_prot = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_max = Molar extinction coefficient of CY5 at ~646 nm (250,000 M⁻¹cm⁻¹)[8]
-
CF_280 = Correction factor for the absorbance of CY5 at 280 nm (A_280 of dye / A_max of dye)
-
2. Functional Analysis: The functionality of the conjugated antibody should be assessed by comparing its binding affinity to its target antigen with that of the unlabeled antibody using methods such as ELISA or flow cytometry.
Protocol 4: Direct Immunofluorescence Staining
This protocol describes the use of a directly conjugated CY5-antibody for immunofluorescence staining of cells.
Materials:
-
CY5-conjugated primary antibody
-
Cells grown on coverslips or in a multi-well plate
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation:
-
Wash cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular antigens):
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the CY5-conjugated primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filters for CY5 (Excitation: ~646 nm, Emission: ~662 nm).
-
Mandatory Visualization
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols for Labeling Oligonucleotides with CY5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, diagnostics, and drug development. Cyanine 5 (Cy5), a bright and photostable fluorophore that emits in the far-red spectrum, is a popular choice for such applications. This document provides detailed protocols for labeling oligonucleotides with an azide-modified Cy5 (CY5-N3) using "click chemistry."
Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. Two primary methods for labeling oligonucleotides with this compound are described herein: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC utilizes a copper catalyst to unite an alkyne-modified oligonucleotide with the this compound.[1][2][] In contrast, SPAAC is a copper-free alternative that employs a strained cyclooctyne-modified oligonucleotide, offering a bioorthogonal labeling strategy that avoids the potential toxicity and DNA damage associated with copper ions.[4][5][6]
These protocols are designed to guide researchers through the entire workflow, from the labeling reaction to the purification and quantification of the final CY5-labeled oligonucleotide product.
Data Presentation
Table 1: Comparison of Oligonucleotide Labeling Methods with this compound
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Oligonucleotide Modification | Terminal or internal alkyne | Dibenzocyclooctyne (DBCO) or other strained alkyne |
| Reaction Time | 1-4 hours | 2-12 hours |
| Catalyst Required | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |
| Typical Labeling Efficiency | > 90% | > 85% |
| Key Advantages | Fast reaction kinetics, well-established protocols | Bioorthogonal (copper-free), suitable for in vivo applications |
| Key Disadvantages | Potential for DNA damage from copper ions, catalyst removal required | Requires specialized and bulkier strained alkyne modifications |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.
Materials and Reagents:
-
Alkyne-modified oligonucleotide
-
This compound (Sulfo-Cyanine5-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Nuclease-free water
-
DMSO (anhydrous)
-
Purification supplies (e.g., HPLC system, ethanol (B145695), sodium acetate)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare Reagent Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. This solution should be made fresh.
-
TBTA/THPTA: Prepare a 50 mM stock solution in DMSO.
-
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified oligonucleotide (to a final concentration of 10-100 µM)
-
This compound (1.5 to 5-fold molar excess over the oligonucleotide)
-
TBTA/THPTA (to a final concentration of 500 µM)
-
CuSO₄ (to a final concentration of 100 µM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
Adjust the final volume with nuclease-free water.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the CY5-labeled oligonucleotide from unreacted dye and catalyst using a suitable method such as HPLC, ethanol precipitation, or a pH-controlled extraction.[7][8][9]
-
Quantification: Determine the concentration and degree of labeling of the purified oligonucleotide.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol outlines the copper-free labeling of a DBCO-modified oligonucleotide with this compound.
Materials and Reagents:
-
DBCO-modified oligonucleotide
-
This compound (Sulfo-Cyanine5-azide)
-
Nuclease-free water
-
DMSO (anhydrous)
-
Purification supplies (e.g., HPLC system, ethanol, sodium acetate)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the DBCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the following:
-
DBCO-modified oligonucleotide (to a final concentration of 10-100 µM)
-
This compound (3 to 5-fold molar excess over the oligonucleotide)
-
Adjust the final volume with nuclease-free water.
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 2-12 hours, protected from light. The reaction time may need optimization depending on the specific oligonucleotide and reaction conditions.
-
Purification: Purify the CY5-labeled oligonucleotide to remove excess this compound. Methods such as HPLC, ethanol precipitation, or spin column chromatography are suitable.[7][8][9] One approach to remove excess DBCO-Cy5 is to add azide-functionalized agarose (B213101) beads, incubate to allow the unreacted dye to bind to the beads, and then centrifuge to pellet the beads.[10]
-
Quantification: Determine the concentration and degree of labeling of the purified product.
Purification of CY5-Labeled Oligonucleotides
The removal of unreacted this compound is crucial for obtaining a high signal-to-noise ratio in downstream applications.[7]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide.[9]
-
Ethanol Precipitation: This method can be used to precipitate the oligonucleotide, leaving the smaller dye molecule in the supernatant. However, it may be less efficient at removing all traces of free dye compared to HPLC.[7]
-
pH-Controlled Extraction: This technique exploits the pH-dependent solubility of the dye. By lowering the pH of the aqueous solution containing the labeled oligonucleotide and free dye, the free dye becomes more neutral and can be extracted into an organic solvent like butanol, while the charged, hydrophilic oligonucleotide remains in the aqueous phase.[7]
Quantification of CY5-Labeled Oligonucleotides
The concentration and the degree of labeling (DOL) of the purified product can be determined using UV/Vis spectrophotometry.
-
Measure the absorbance of the sample at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy5 (approximately 646 nm).
-
Calculate the concentration of the oligonucleotide using the Beer-Lambert law (A = εcl), correcting for the absorbance of Cy5 at 260 nm.
-
Concentration of Oligo (M) = [A₂₆₀ - (A₆₄₆ × CF₂₆₀)] / ε₂₆₀
-
Where A₂₆₀ and A₆₄₆ are the absorbances at 260 nm and 646 nm, respectively.
-
CF₂₆₀ is the correction factor for Cy5 absorbance at 260 nm (typically around 0.05).
-
ε₂₆₀ is the molar extinction coefficient of the oligonucleotide at 260 nm.
-
-
Calculate the concentration of the Cy5 dye:
-
Concentration of Cy5 (M) = A₆₄₆ / ε₆₄₆
-
Where ε₆₄₆ is the molar extinction coefficient of Cy5 at its absorbance maximum (approximately 250,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Cy5 / Concentration of Oligo
-
A DOL of 1.0 indicates that, on average, each oligonucleotide is labeled with one dye molecule.
Visualizations
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Strain-promoted "click" chemistry for terminal labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with CY5-N3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye CY5-N3 for in vivo imaging in mouse models. This document outlines the core principles, applications, detailed experimental protocols, and data presentation for effective use of this compound in preclinical research.
Introduction to this compound for In Vivo Imaging
This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye that contains an azide (B81097) group, making it a valuable tool for bioorthogonal chemistry.[1] Its fluorescence in the near-infrared spectrum (excitation/emission maxima around 646/662 nm) allows for deep tissue penetration and reduced autofluorescence, which is advantageous for in vivo imaging applications.[1] The azide functional group enables the "clicking" of this compound onto molecules of interest that have been modified to contain a complementary cyclooctyne (B158145) group (e.g., DBCO), a reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This highly specific and efficient conjugation method allows for the precise labeling of cells, proteins, and other biomolecules for in vivo tracking.
Key Advantages of this compound:
-
Near-Infrared Emission: Minimizes tissue autofluorescence and allows for deeper tissue imaging compared to visible light fluorophores.
-
Bioorthogonal Labeling: The azide group facilitates highly specific and efficient labeling via click chemistry, minimizing off-target effects.[1]
-
Versatility: Can be conjugated to a wide range of biomolecules, including antibodies, peptides, and nanoparticles, for targeted imaging.
Core Applications in Mouse Models
The unique properties of this compound make it suitable for a variety of in vivo imaging applications in mouse models:
-
Tumor Imaging and Cancer Research: this compound can be conjugated to tumor-targeting ligands (e.g., antibodies, peptides) to visualize tumor growth, metastasis, and response to therapy.
-
Biodistribution Studies: Tracking the accumulation, distribution, and clearance of drugs, nanoparticles, or biological molecules in different organs and tissues over time.
-
Cell Tracking: Labeling and monitoring the fate of transplanted cells, such as stem cells or immune cells, in vivo.
-
Pretargeted Imaging: A two-step approach where a targeting molecule with a bioorthogonal handle is first administered, followed by the injection of this compound for imaging. This can improve target-to-background ratios.
Quantitative Data Presentation
The following tables provide representative quantitative data for the biodistribution of Cy5-labeled agents in mouse models. It is important to note that the biodistribution profile of this compound will be highly dependent on the molecule to which it is conjugated. The data presented here is illustrative and should be considered as a general guide.
Table 1: Representative Biodistribution of a Cy5-labeled Nanoparticle in a Tumor-Bearing Mouse Model (24 hours post-injection)
| Organ | Percentage of Injected Dose per Gram (%ID/g) |
| Tumor | 10.5 ± 2.1 |
| Liver | 15.2 ± 3.5 |
| Spleen | 5.8 ± 1.2 |
| Kidneys | 3.1 ± 0.8 |
| Lungs | 2.5 ± 0.6 |
| Heart | 1.1 ± 0.3 |
| Muscle | 0.8 ± 0.2 |
Note: This data is hypothetical and compiled from typical values reported for nanoparticles of a certain size and composition. Actual values will vary based on the specific nanoparticle, tumor model, and imaging system.
Table 2: Representative Tumor-to-Background Ratios (TBR) for a Cy5-labeled Targeting Agent
| Time Point | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio |
| 4 hours | 2.5 ± 0.5 | 0.7 ± 0.2 |
| 24 hours | 4.8 ± 0.9 | 1.0 ± 0.3 |
| 48 hours | 3.5 ± 0.7 | 0.8 ± 0.2 |
Note: TBRs are crucial for assessing the specificity of a targeted imaging agent. Higher ratios indicate better targeting.
Experimental Protocols
This section provides detailed protocols for a typical in vivo imaging experiment using this compound in a mouse tumor model.
Preparation of this compound Labeled Targeting Agent
This protocol describes the labeling of a DBCO-modified antibody with this compound via SPAAC.
Materials:
-
DBCO-modified antibody (e.g., anti-HER2)
-
This compound (Sulfo-Cyanine5-azide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store in the dark at -20°C.
-
Prepare Antibody Solution: Dissolve the DBCO-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unconjugated this compound using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for CY5).
In Vivo Imaging of a Subcutaneous Tumor Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound labeled targeting agent
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).
-
Transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
-
To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.
-
-
Probe Administration:
-
Dilute the this compound labeled targeting agent to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.
-
Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.
-
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
Perform whole-body imaging at predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).
-
Set the exposure time, binning, and f-stop to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Ex Vivo Organ Biodistribution
Procedure:
-
Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse using an approved method. Perfuse the circulatory system with saline to remove blood from the organs.
-
Organ Dissection: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor.
-
Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.
-
To express the data as %ID/g, create a standard curve by imaging known concentrations of the this compound labeled agent.
-
Convert the fluorescence intensity of each organ to the amount of the agent and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for this compound in vivo imaging.
Caption: this compound bioorthogonal labeling.
Caption: Tracking a signaling protein.
References
CY5-N3 staining protocol for fixed cells and tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of biomolecules in fixed cells and tissues using CY5-N3, an azide-functionalized cyanine (B1664457) dye. The primary method of labeling is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This technique is applicable for visualizing a variety of newly synthesized biomolecules, including DNA, RNA, and proteins, by first incorporating a corresponding alkyne-modified metabolic precursor.
Principle of the Method
The this compound staining protocol is a two-step process. First, cells or tissues are incubated with a modified version of a biological building block that contains an alkyne group. For example, to label newly synthesized DNA, cells are cultured with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an analog of thymidine.[1][2] This alkyne-tagged precursor is incorporated into the DNA of proliferating cells. Following metabolic labeling, the cells or tissues are fixed and permeabilized to preserve their structure and allow entry of the detection reagents.
The second step is the "click" reaction, where the alkyne-modified biomolecule is covalently bonded to the this compound azide. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[3][4] The resulting stable triazole linkage ensures that the bright and photostable CY5 fluorophore is permanently attached to the target biomolecule, which can then be visualized using fluorescence microscopy. The excitation and emission maxima for CY5 are approximately 646 nm and 662 nm, respectively.[5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling newly synthesized DNA with EdU and detecting it with this compound via a click reaction.
Caption: General workflow for this compound click chemistry staining.
Quantitative Data Summary
The following table provides an example of quantitative data obtained from flow cytometry analysis of various cell lines after uptake of Cy5-labeled DNA nanostructures. The Mean Fluorescence Intensity (MFI) is reported relative to the background fluorescence of untreated cells, offering a quantitative measure of labeling efficiency.
| Cell Line | Nanostructure Type | Relative Mean Fluorescence Intensity (MFI) | Standard Error of the Mean (SEM) |
| RAW 264.7 | I-Cy5 | ~50 | +/- 5 |
| RAW 264.7 | H/AH-Cy5 | ~125 | +/- 15 |
| MutuDC1 | I-Cy5 | ~10 | +/- 2 |
| MutuDC1 | H/AH-Cy5 | ~15 | +/- 3 |
| HeLa | I-Cy5 | ~15 | +/- 3 |
| HeLa | H/AH-Cy5 | ~5 | +/- 1 |
Data is adapted from a study on cellular uptake of Cy5-functionalized DNA disks and serves as an illustrative example of quantitative analysis.[6] I-Cy5 refers to internally-labeled structures, while H/AH-Cy5 refers to structures with externally exposed Cy5 dyes.
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (1-10 mM): Dissolve this compound powder in anhydrous DMSO.[5][7] Aliquot and store at -20°C or -80°C, protected from light and moisture.[5]
-
EdU Stock Solution (10 mM): Dissolve 5-ethynyl-2'-deoxyuridine (EdU) in DMSO or PBS.[2] Aliquot and store at -20°C.
-
Fixation Solution (4% Formaldehyde in PBS): Prepare fresh from a 16% or 37% stock solution in PBS (pH 7.4). Handle under a chemical hood.
-
Permeabilization Buffer (0.5% Triton X-100 in PBS): Add Triton X-100 to PBS and mix.
-
Wash Buffer (3% BSA in PBS): Dissolve Bovine Serum Albumin (BSA) in PBS.
-
Copper (II) Sulfate (CuSO₄) Stock Solution (100 mM): Dissolve CuSO₄·5H₂O in deionized water. Store at 4°C.
-
Sodium Ascorbate Stock Solution (1 M): Dissolve sodium ascorbate in deionized water. Prepare fresh for each experiment as it is prone to oxidation.
II. Protocol for Staining Fixed Adherent Cells
This protocol is optimized for cells grown on coverslips in a 6-well plate.
-
Metabolic Labeling with EdU:
-
Plate cells on coverslips and allow them to adhere overnight.
-
Prepare a 2X working solution of EdU (e.g., 20 µM) in pre-warmed culture medium.
-
Remove half of the medium from the cells and replace it with an equal volume of the 2X EdU solution to achieve a final concentration of 10 µM.[2][8]
-
Incubate the cells for the desired period (e.g., 2 hours for actively dividing cells; this may require optimization).[2]
-
-
Cell Fixation:
-
Cell Permeabilization:
-
Click Reaction:
-
Wash the cells once with 3% BSA in PBS.
-
Important: Prepare the Click Reaction Cocktail immediately before use and add the components in the listed order to prevent precipitation.[1]
-
For one coverslip (0.5 mL total volume):
-
439 µL PBS
-
10 µL CuSO₄ Stock Solution (final conc. 2 mM)
-
1 µL this compound Stock Solution (e.g., 5 mM stock for final 10 µM)
-
50 µL Sodium Ascorbate Stock Solution (final conc. 100 mM)
-
-
Remove the wash solution from the cells and add 0.5 mL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[3]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the coverslips once with 3% BSA in PBS.
-
(Optional) For nuclear counterstaining, incubate with a 1X DAPI or Hoechst 33342 solution in PBS for 15-30 minutes.[2]
-
Wash the coverslips twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~646/662 nm) and the chosen counterstain.
-
III. Protocol for Staining Fixed Tissue Sections
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (Optional but Recommended):
-
While click chemistry does not require antigen unmasking in the same way as immunohistochemistry, a mild heat-induced retrieval can improve reagent penetration.
-
Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heat in a pressure cooker or steamer for 10-15 minutes.[12]
-
Allow slides to cool to room temperature.
-
-
Permeabilization:
-
Wash slides with PBS.
-
Incubate sections with 0.5% Triton X-100 in PBS for 20-30 minutes at room temperature.
-
-
Click Reaction:
-
Wash slides three times in PBS.
-
Prepare the Click Reaction Cocktail as described in Protocol II, step 4.
-
Carefully apply enough cocktail to cover the tissue section.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Gently wash the slides three times with PBS for 5 minutes each.
-
(Optional) Counterstain with DAPI or Hoechst as described in Protocol II, step 5.
-
Wash slides twice with PBS.
-
-
Mounting and Imaging:
-
Mount with an anti-fade mounting medium and a coverslip.
-
Image using a fluorescence or confocal microscope.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the alkyne analog (e.g., EdU). Ensure cells are actively proliferating. |
| Incomplete permeabilization. | Increase Triton X-100 concentration (up to 0.5%) or incubation time. | |
| Inactive click reaction cocktail. | Prepare the sodium ascorbate solution fresh every time. Add components in the correct order. | |
| Photobleaching of CY5 dye. | Minimize light exposure during and after staining. Use an anti-fade mounting medium.[13] | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps after the click reaction. |
| This compound concentration too high. | Perform a titration to find the optimal dye concentration.[14] | |
| Non-specific binding of this compound. | Add a blocking step with 5% Normal Serum or BSA before the click reaction. Some Cy5 dyes can bind non-specifically to Fc receptors on cells like macrophages.[14] | |
| Uneven or Patchy Staining | Incomplete reagent coverage. | Ensure the entire sample is covered with the click reaction cocktail. Use a humidified chamber for tissue sections to prevent drying. |
| Cell clumping or poor morphology. | Ensure single-cell suspension for flow cytometry. For adherent cells, check for confluency and cell health before starting. | |
| Signal in Negative Controls | Autofluorescence. | Image an unstained, fixed/permeabilized sample to determine the level of cellular autofluorescence. |
| Copper-independent "click" reaction. | This is rare with terminal alkynes but ensure no contaminating catalysts are present. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. BestProtocols: ICC Formaldehyde Fixed, Permeabilized Cells—Direct Method | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. avivasysbio.com [avivasysbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometry Troubleshooting Tips [elabscience.com]
Application Notes and Protocols for Live-Cell Imaging Using CY5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-N3 (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family. Its azide (B81097) functional group makes it an ideal probe for bioorthogonal click chemistry reactions, enabling the specific labeling of biomolecules in living cells with minimal perturbation to native biological processes. This cell-permeable dye is excited at approximately 646 nm and emits around 662 nm, placing its fluorescence profile in a spectral region with reduced cellular autofluorescence, which is advantageous for high-contrast imaging.[1][2] These characteristics make this compound a valuable tool for a variety of live-cell imaging applications, including tracking proteins, nucleic acids, and glycans.[3]
This document provides detailed protocols for utilizing this compound in live-cell imaging experiments, focusing on metabolic glycan labeling. It also includes a summary of the dye's performance characteristics and visual guides for the experimental workflow and the underlying biological pathway.
Data Presentation
| Property | Value/Consideration | Source(s) |
| Excitation Maximum (λex) | ~646 nm | [1][2] |
| Emission Maximum (λem) | ~662 nm | [1][2] |
| Quantum Yield | 0.20 (in absence of silver particles) | [4] |
| Photostability | Moderate; can be enhanced with antioxidants or specific imaging buffers. Direct conjugation of stabilizing agents like cyclooctatetraene (B1213319) (COT) has been shown to improve photostability. | [5] |
| Signal-to-Noise Ratio | Generally high due to emission in the far-red spectrum, which minimizes background from cellular autofluorescence. | [] |
| Cytotoxicity | Generally considered low for live-cell imaging applications, though it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions. The toxicity of cyanine dyes can be modulated by their counterion. | [7][8] |
Signaling Pathway: Metabolic Glycan Labeling
This compound is frequently used to visualize glycans through metabolic labeling. This process involves introducing a sugar analog containing a bioorthogonal functional group (an azide) into the cell's natural metabolic pathways. The azide-modified sugar is incorporated into newly synthesized glycans. Subsequently, this compound, which contains a complementary functional group for a click chemistry reaction, is introduced to specifically label and visualize these glycans.
The following diagram illustrates the metabolic pathway for the incorporation of an azide-modified N-acetylglucosamine (GlcNAc) analog (GlcNAz) and subsequent labeling with this compound via a copper-free click reaction (SPAAC) with a DBCO-modified linker.
Metabolic incorporation and fluorescent labeling of glycans.
Experimental Protocols
The following are detailed protocols for live-cell imaging using this compound. Two common methods for click chemistry are provided: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is generally preferred for live-cell imaging as it does not require a cytotoxic copper catalyst.
Cell Preparation and Metabolic Labeling
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Metabolic Labeling:
-
Prepare a stock solution of the azide-modified sugar (e.g., N-azidoacetylglucosamine - GlcNAz) in a sterile solvent like DMSO or cell culture medium.
-
Add the azide-modified sugar to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 1-3 days to allow for the incorporation of the azide-sugar into cellular glycans. The optimal incubation time will depend on the cell type and the specific metabolic pathway being studied.
-
This compound Labeling via SPAAC (Copper-Free)
This method utilizes a strain-promoted alkyne, such as a dibenzocyclooctyne (DBCO), to react with the azide-modified biomolecule.
-
Prepare this compound Working Solution:
-
Labeling Reaction:
-
Wash the metabolically labeled cells twice with warm PBS to remove any un-incorporated azide-sugars.
-
Add the this compound working solution to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.[9] The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound this compound.
-
-
Imaging:
-
Replace the PBS with a suitable live-cell imaging solution.
-
Proceed to imaging on a fluorescence or confocal microscope.
-
This compound Labeling via CuAAC (Copper-Catalyzed)
This method is highly efficient but requires the use of a copper catalyst, which can be toxic to cells. It is crucial to use a copper-chelating ligand like THPTA to minimize cytotoxicity.[10][11]
-
Prepare Labeling Cocktail:
-
Labeling Reaction:
-
Wash the metabolically labeled cells twice with warm PBS.
-
Add the CuAAC labeling cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[9]
-
-
Washing:
-
Remove the labeling cocktail and wash the cells thoroughly (at least three times) with warm PBS to remove all components of the reaction mixture.
-
-
Imaging:
-
Add live-cell imaging solution to the cells and proceed with microscopy.
-
Live-Cell Imaging
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with appropriate filters for Cy5.
-
Excitation: ~640 nm laser line or filter set.
-
Emission: ~660-700 nm filter set.
-
Objective: Use a high numerical aperture (NA) objective suitable for live-cell imaging (e.g., 40x or 63x oil immersion).
-
-
Image Acquisition:
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[12]
-
For time-lapse imaging, limit the frequency of image acquisition to what is necessary to capture the biological process of interest.
-
Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator or environmental chamber.[13]
-
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound for metabolic labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 13. lifetein.com [lifetein.com]
Application Notes and Protocols for CY5-N3 in Super-Resolution Microscopy
Introduction
Cyanine (B1664457) 5 Azide (B81097) (CY5-N3) is a fluorescent dye belonging to the cyanine family, characterized by its far-red emission spectrum.[1][2] The presence of a reactive azide (-N3) group makes it an ideal probe for bioorthogonal labeling through "click chemistry."[2][3] This allows for the covalent attachment of CY5 to biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a corresponding alkyne group. This compound is cell-membrane permeable, enabling its use in live-cell imaging applications.[2] Its favorable photophysical properties, including amenability to photoswitching, make it a valuable tool for various super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT.[1][4]
Quantitative Data
Photophysical Properties of CY5
The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. CY5 is a widely used dye in the far-red spectrum, valued for its brightness and photoswitching capabilities, which are essential for STORM.[1]
| Property | CY5 | Alexa Fluor 647 | ATTO 647N |
| Excitation Maximum (nm) | ~649 | ~650 | ~646 |
| Emission Maximum (nm) | ~670 | ~665 | ~664 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~239,000 - 270,000 | ~150,000 |
| Quantum Yield | ~0.2 | ~0.33 | ~0.65 |
| Photon Yield (in STORM) | Good | Excellent | High |
| Photostability | Moderate | High | High |
| Blinking Cycles (in STORM) | Good | High | Good |
| Table 1: Comparative photophysical properties of CY5 and other common far-red dyes used in super-resolution microscopy. Performance can be highly dependent on the specific imaging buffer and experimental conditions.[1] |
Application 1: Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a super-resolution technique that relies on the sequential activation and localization of individual photoswitchable fluorophores to reconstruct an image with sub-diffraction-limit resolution.[5] CY5, often in conjunction with an "activator" dye like Cy3, can be reversibly switched between a fluorescent ON state and a dark OFF state.[4][6]
Principle of dSTORM using CY5
In direct STORM (dSTORM), a single fluorophore like CY5 is used. High-intensity laser light drives most molecules into a long-lived dark state. Stochastically, individual molecules return to the emissive state, where they are excited, their fluorescence is captured, and they are precisely localized. This cycle is repeated for thousands of frames to build the final super-resolution image.
Experimental Workflow: Labeling and Imaging
The general workflow involves introducing an alkyne handle into the biological target, followed by a click chemistry reaction with this compound, and finally performing dSTORM imaging.
Protocol: dSTORM of Cellular Proteins
This protocol describes the labeling of metabolically tagged proteins for dSTORM imaging.[7]
A. Cell Culture and Metabolic Labeling
-
Plate cells (e.g., HeLa) on high-precision glass coverslips to ~60% confluency.[5]
-
Introduce the azide-containing metabolic label. For example, for glycoproteins, incubate cells with 25 µM Ac4GalNAz for 48 hours. For general proteins, use 4 mM L-azidohomoalanine (L-AHA) for 4-5 hours.[7]
B. Fixation and Permeabilization
-
Wash cells once with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[1]
-
Wash cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[1]
-
Wash cells three times with PBS.
C. Click Chemistry Labeling (Copper-Free SPAAC) This method is recommended for its biocompatibility and simplicity.
-
Prepare a staining solution of 20-50 µM of a DBCO-functionalized CY5 dye in HBSS buffer.[7]
-
Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.[7]
-
Wash the cells extensively with PBS to remove unbound dye.
D. dSTORM Imaging
-
Imaging Buffer: Prepare a fresh dSTORM imaging buffer. A common recipe is:
-
Microscope Setup: Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) with a high-power 647 nm laser for excitation and a sensitive EMCCD or sCMOS camera.[1]
-
Image Acquisition:
-
Mount the coverslip onto the microscope stage and add the dSTORM imaging buffer.
-
Illuminate the sample with high laser power (e.g., ~1-2 kW/cm²) to drive most CY5 molecules into the dark state.
-
Acquire a time series of 10,000 to 40,000 frames with a typical exposure time of 20-50 ms (B15284909) per frame.[1]
-
-
Data Analysis: Process the raw image stack using localization software (e.g., ThunderSTORM, rapidSTORM). The software identifies single-molecule blinking events, fits their positions with sub-pixel precision, and uses the list of localizations to reconstruct the final super-resolution image.
Application 2: DNA-PAINT
DNA-Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) is a super-resolution method that utilizes the transient binding of a fluorescently labeled oligonucleotide ("imager strand") to a complementary "docking strand" conjugated to the target molecule.[9][10] The "blinking" is achieved through the continuous binding and unbinding of the imager, which is independent of photoswitching. This compound can be used to synthesize the imager strands via a click reaction with an alkyne-modified oligonucleotide.
Principle of DNA-PAINT
Protocol: DNA-PAINT of Cellular Structures
This protocol is adapted for imaging intracellular targets labeled via immunostaining.[11]
A. Probe Preparation
-
Docking Strand: Use a secondary antibody conjugated to a unique DNA oligonucleotide sequence (the docking strand).
-
Imager Strand: Synthesize the complementary imager strand oligonucleotide with an alkyne modification. React the alkyne-oligo with this compound using a CuAAC or SPAAC click chemistry reaction to create the fluorescent imager strand. Purify the labeled oligo using HPLC.
B. Immunostaining
-
Perform cell culture, fixation, and permeabilization as described in the STORM protocol (Sections A & B).
-
Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[1]
-
Incubate with a primary antibody against the target of interest for 1 hour.
-
Wash three times with PBS.
-
Incubate with the docking strand-conjugated secondary antibody (e.g., at a 1:200 to 1:500 dilution) for 1 hour.[11]
-
Wash three times with washing buffer.[11]
C. DNA-PAINT Imaging
-
Imaging Buffer: Prepare an imaging buffer that maintains DNA hybridization kinetics (e.g., PBS supplemented with 10 mM MgCl₂).[11]
-
Imager Dilution: Dilute the CY5-labeled imager strand in the imaging buffer to a low nanomolar concentration (e.g., 0.1-5 nM). The optimal concentration depends on the desired blinking rate and must be optimized.
-
Image Acquisition:
-
Mount the coverslip and add the imaging solution containing the imager strands.
-
Use a TIRF or similar microscope setup to illuminate the sample with a 647 nm laser.
-
Acquire a long stream of images (e.g., 10,000-50,000 frames) at a high frame rate (e.g., 10 Hz) to capture the transient binding events.[10]
-
-
Data Analysis: Use localization microscopy software to detect and localize the binding events in each frame and reconstruct the super-resolution image.
Protocols: Click Chemistry Labeling
Click chemistry provides a highly specific and efficient method for conjugating this compound to alkyne-modified biomolecules.[12]
Comparison of CuAAC and SPAAC
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is fast and efficient but the copper catalyst can be toxic to live cells. It is well-suited for fixed samples.[2][7]
-
Prepare Staining Solution: For a final volume of 200 µl:
-
Premix 5 µl of 2 mM CuSO₄ with 5 µl of 10 mM THPTA (ligand).[7]
-
After 5 minutes, add 5 µl of freshly prepared 100 mM sodium ascorbate.[7]
-
Add your alkyne-functionalized CY5 dye to the desired final concentration (e.g., 1-10 µM).[3] Note: This protocol is written for an alkyne-dye reacting with an azide-biomolecule, but the components are the same when using this compound with an alkyne-biomolecule.
-
Add PBS to reach the final volume. Vortex briefly.
-
-
Labeling Reaction:
-
Incubate fixed, permeabilized cells with the staining solution for 5-10 minutes at room temperature.[7]
-
-
Washing: Wash cells thoroughly with PBS to remove all components of the reaction mixture.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for live-cell labeling and applications where copper toxicity is a concern. It involves the reaction of an azide (this compound) with a strained alkyne like DBCO or BCN.[3][7]
-
Prepare Staining Solution:
-
Dissolve this compound in an appropriate buffer (e.g., PBS, HBSS) to the desired final concentration (e.g., 1-10 µM).[3]
-
-
Labeling Reaction:
-
Washing: Wash cells thoroughly with buffer to remove unbound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 5. mvi-inc.com [mvi-inc.com]
- 6. Cy3-Cy5 Covalent Heterodimers for Single-Molecule Photoswitching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. augusta.edu [augusta.edu]
- 9. The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexed 3D Cellular Super-Resolution Imaging with DNA-PAINT and Exchange-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PAINT labeling protocol [abberior.rocks]
- 12. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Biomolecules with Cy5-N3 Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5-azide (Cy5-N3) is a fluorescent dye belonging to the cyanine (B1664457) family, featuring a terminal azide (B81097) (-N3) group. This reactive handle allows for its covalent attachment to biomolecules containing a compatible functional group, most commonly an alkyne, through a highly specific and efficient bioorthogonal reaction known as "click chemistry". The resulting Cy5-labeled biomolecule can be detected and quantified due to the strong fluorescence emission of the Cy5 dye in the far-red region of the spectrum (excitation maximum ~646 nm, emission maximum ~662 nm).[1] This property minimizes background fluorescence from native cellular components, making this compound an excellent tool for sensitive and specific quantification of a wide range of biomolecules, including proteins, glycoproteins, and nucleic acids, in various applications from in vitro assays to live cell imaging.[2][3]
This document provides detailed application notes and protocols for the use of this compound in biomolecule quantification, tailored for researchers, scientists, and professionals in drug development.
Principle of Quantification
The quantification of biomolecules using this compound fluorescence relies on the principle that the fluorescence intensity emitted by the Cy5 dye is directly proportional to the amount of labeled biomolecule. By labeling a target biomolecule with this compound and measuring the resulting fluorescence, one can determine its concentration or relative abundance. This is typically achieved by creating a standard curve with known concentrations of a Cy5-labeled standard, or by comparing the fluorescence intensity of the target to that of a known internal control.
The covalent and specific nature of the click chemistry reaction ensures a stable and stoichiometric labeling of the target biomolecule, which is crucial for accurate quantification. Two primary click chemistry reactions are employed for this compound conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between the azide group of this compound and a terminal alkyne on the biomolecule.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the biomolecule, which reacts spontaneously with the azide group of this compound.[4] This method is particularly advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.
Applications in Biomolecule Quantification
This compound fluorescence is a versatile tool for quantifying biomolecules in a variety of contexts:
-
Quantitative Western Blotting: By using a this compound labeled secondary antibody or by directly labeling a protein of interest, researchers can achieve highly sensitive and quantitative detection in western blotting, offering a wider linear dynamic range compared to traditional chemiluminescent methods.
-
Flow Cytometry: this compound is extensively used for the quantification of cell surface proteins and glycans. Cells can be metabolically labeled with an azido-sugar, followed by reaction with an alkyne-modified Cy5, or cells can be stained with a this compound labeled antibody. The fluorescence intensity of individual cells, as measured by a flow cytometer, provides a quantitative measure of the target biomolecule's expression level.
-
Fluorescence Microscopy: Quantitative fluorescence microscopy allows for the determination of the concentration and subcellular localization of biomolecules labeled with this compound.
-
In Vivo Imaging: The far-red fluorescence of Cy5 allows for deep tissue penetration, making this compound suitable for non-invasive imaging and quantification of biomolecules in small animal models.[2]
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor in FRET-based assays to quantify protein-protein interactions and conformational changes in real-time.
Data Presentation
Table 1: Representative Data for Quantitative Western Blot Analysis of Protein Kinase B (Akt) using a Cy5-labeled Secondary Antibody.
| Sample | Akt Concentration (ng) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 1 | 10 | 15,234 | 850 |
| 2 | 20 | 30,112 | 1,520 |
| 3 | 40 | 59,876 | 2,980 |
| 4 | 80 | 118,954 | 5,640 |
| 5 | 160 | 235,112 | 11,200 |
This table illustrates the linear relationship between the concentration of the target protein (Akt) and the fluorescence intensity of the Cy5-labeled secondary antibody, demonstrating the quantitative nature of the assay.
Table 2: Representative Data for Flow Cytometry Analysis of Cell Surface Glycan Quantification.
| Cell Type | Treatment | Mean Fluorescence Intensity (Cy5) | Percentage of Labeled Cells (%) |
| HEK293 | Control (no azido-sugar) | 150 | 1.2 |
| HEK293 | Ac4ManNAz (azido-sugar) | 8,500 | 95.8 |
| Jurkat | Control (no azido-sugar) | 210 | 1.5 |
| Jurkat | Ac4ManNAz (azido-sugar) | 12,300 | 98.2 |
This table shows the significant increase in Cy5 fluorescence in cells metabolically labeled with an azido-sugar (Ac4ManNAz) and subsequently reacted with a cyclooctyne-Cy5, indicating successful and quantifiable labeling of cell surface glycans.
Experimental Protocols
Protocol 1: General Protocol for Labeling Alkyne-Modified Proteins with this compound via CuAAC
Materials:
-
Alkyne-modified protein of interest
-
This compound (dissolved in DMSO to make a 10 mM stock solution)
-
Copper(II) sulfate (B86663) (CuSO4) (10 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (e.g., 100 µM final concentration) in PBS.
-
This compound (e.g., 200 µM final concentration, from 10 mM stock in DMSO).
-
Copper(II) sulfate (1 mM final concentration, from 10 mM stock).
-
Sodium ascorbate (5 mM final concentration, from 100 mM stock).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted this compound and copper catalyst by size-exclusion chromatography or dialysis against PBS.
-
Quantification: Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 646 nm (for Cy5).
Protocol 2: General Protocol for Labeling Azido-Modified Glycoproteins on Live Cells with Alkyne-Cy5 via SPAAC
Materials:
-
Cells cultured with an azido-sugar (e.g., Ac4ManNAz) for 24-48 hours
-
DBCO-Cy5 (or other strained alkyne-Cy5 derivative)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS.
-
Labeling: Resuspend the cells in PBS containing DBCO-Cy5 (e.g., 10-50 µM final concentration).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with cold PBS to remove unbound dye.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry using an appropriate laser and filter set for Cy5 (e.g., 633 nm or 640 nm excitation and a 660/20 nm bandpass filter).
Mandatory Visualizations
Caption: Workflow for labeling alkyne-modified proteins with this compound via CuAAC.
Caption: Workflow for quantifying cell surface glycans using SPAAC and flow cytometry.
Caption: Example of quantifying GPCRs in a signaling pathway using this compound.
Conclusion
This compound is a powerful and versatile tool for the sensitive and specific quantification of biomolecules. Its application in click chemistry enables stable and stoichiometric labeling, which is essential for accurate quantitative measurements. The protocols and data presented here provide a foundation for researchers to develop and optimize their own quantitative assays using this compound fluorescence. The far-red emission of Cy5 minimizes background interference, making it an ideal choice for a wide range of applications in biological research and drug development.
References
- 1. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CY5-N3 for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-N3 (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye featuring an azide (B81097) moiety, making it an ideal tool for bioorthogonal labeling through "click chemistry."[1][2] With an excitation maximum around 646 nm and an emission maximum at approximately 662 nm, this compound is well-suited for detection by flow cytometers equipped with a 633 nm or 647 nm laser, with its signal typically collected in the Allophycocyanin (APC) channel (e.g., using a 660/20 nm bandpass filter).[3][4][5] The far-red emission of CY5 minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio in multicolor flow cytometry experiments.
The primary application of this compound in flow cytometry is the detection of alkyne-modified biomolecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the specific and covalent labeling of cellular components and processes, most notably in the analysis of cell proliferation, but also in studies of protein phosphorylation and immunophenotyping.
Key Applications in Flow Cytometry
-
Cell Proliferation Analysis: this compound is used as the detection reagent in EdU (5-ethynyl-2'-deoxyuridine) based cell proliferation assays. EdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3][6][7] Subsequent detection of the incorporated EdU with this compound via a click reaction allows for the precise quantification of proliferating cells.[3][6][7] This method is a superior alternative to the traditional BrdU assay as it does not require harsh DNA denaturation, thus better preserving cell morphology and antigen integrity for multiplexing.[4][8][9]
-
Signaling Pathway Analysis (Phosphoflow): The principles of click chemistry with this compound can be adapted to study signaling events, such as protein phosphorylation. By introducing alkyne-modified substrates for kinases, it is possible to detect kinase activity within cells. The phosphorylated, alkyne-tagged substrate can then be labeled with this compound for flow cytometric analysis, enabling the study of specific signaling pathways at a single-cell level.
-
Immunophenotyping: While less common, this compound can be used for immunophenotyping by labeling antibodies that have been modified with an alkyne group. This allows for a covalent and stable attachment of the fluorophore to the antibody, providing an alternative to traditional antibody conjugation methods.
Quantitative Data
The selection of a fluorophore is critical for the quality of flow cytometry data. While CY5 is a robust and widely used dye, it is important to consider its properties in comparison to other spectrally similar fluorophores, such as Alexa Fluor 647.
| Feature | CY5 | Alexa Fluor 647 | Reference(s) |
| Excitation Maximum (nm) | ~650 | ~650 | [10] |
| Emission Maximum (nm) | ~670 | ~668 | [10] |
| Brightness | Bright | Very Bright | [10] |
| Photostability | Good | Excellent | [10][11] |
| Self-Quenching | More prone to aggregation and self-quenching at high degrees of labeling. | Less self-quenching, leading to more fluorescent conjugates. | [11][12] |
Signaling Pathway: Detection of Kinase Activity
The following diagram illustrates a generalized workflow for detecting kinase activity using a click chemistry approach with this compound, a technique adaptable to phosphoflow cytometry.
Caption: Kinase activity detection workflow.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol describes the detection of proliferating cells by flow cytometry using the incorporation of EdU and subsequent labeling with this compound via a copper-catalyzed click reaction.
Materials:
-
This compound (Sulfo-Cyanine5-azide)
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS or a saponin-based buffer)
-
Click reaction buffer
-
Copper (II) Sulfate (CuSO4) solution (e.g., 100 mM in H2O)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared 500 mM solution in H2O)
-
Flow cytometry tubes
-
Flow cytometer with a 633 nm or 647 nm laser
Experimental Workflow Diagram:
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Purification of Biomolecules after CY5-N3 Labeling
Introduction Cyanine5 azide (B81097) (CY5-N3) is a fluorescent probe used for covalently labeling alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry. Following the labeling reaction, the mixture contains the desired biomolecule-dye conjugate, as well as a significant excess of unreacted this compound. The removal of this free dye is a critical step, as its presence can lead to high background fluorescence, non-specific signals in imaging applications, and inaccurate quantification of labeling efficiency[1][2]. This document provides a detailed guide to the most common methods for purifying your CY5-labeled biomolecule, ensuring high-quality results in downstream applications.
Overview of Purification Methods The fundamental principle for separating the labeled biomolecule from the free this compound dye is the significant difference in their molecular weights. Biomolecules such as antibodies (~150 kDa) or proteins are orders of magnitude larger than the this compound molecule (typically < 1 kDa). Several techniques exploit this size difference. The choice of method depends on factors like the sample volume, the size of the biomolecule, required purity, and available equipment[1].
The most common and effective methods include:
-
Size Exclusion Chromatography (SEC) : Also known as gel filtration, this technique separates molecules based on their size as they pass through a column packed with a porous resin[3][4]. Larger molecules (the conjugate) cannot enter the pores and elute quickly, while smaller molecules (the free dye) enter the pores and are retarded, eluting later[3][5]. This can be performed in a gravity-flow column or a convenient spin-column format[1][3].
-
Dialysis : This classic technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate macromolecules from small molecules like salts or dyes[6][7]. The sample is placed inside a dialysis bag or cassette and submerged in a large volume of buffer. The small dye molecules diffuse out into the buffer, while the large labeled biomolecule is retained[7][8].
-
Ethanol (B145695) Precipitation : Primarily used for purifying nucleic acids, this method uses ethanol and salt to precipitate the nucleic acids from the solution[9]. While it can remove some free dye, it is often considered less efficient than chromatography or dialysis for this purpose and can lead to sample loss[2][10].
Method Selection and Data Comparison
Choosing the right purification method is crucial for optimizing recovery and purity. The following tables provide a comparison of the primary techniques and a guide for troubleshooting common issues.
Table 1: Comparison of Post-Labeling Purification Methods
| Feature | Size Exclusion Chromatography (Spin Column) | Size Exclusion Chromatography (Gravity Column) | Dialysis |
| Principle | Separation based on molecular size using centrifugal force to pass the sample through a resin bed[3]. | Separation based on molecular size using gravity to flow the sample through a packed resin bed[4][11]. | Passive diffusion of small molecules (free dye) across a semi-permeable membrane down a concentration gradient[7][8][12]. |
| Pros | Very fast (minutes)[13]. High protein recovery. Easy to use, with many commercial kits available. | Can handle larger sample volumes than spin columns. High resolution possible with longer columns. | Simple, requires minimal specialized equipment. Can process a wide range of sample volumes (0.1 mL to 70 mL)[14]. Gentle on proteins. |
| Cons | Limited to small sample volumes (~100 µL - 4 mL)[13]. May result in slight sample dilution. A single pass may be insufficient if dye concentration is very high[15]. | Slower than spin columns. Requires column packing and equilibration. Potential for greater sample dilution. | Very time-consuming (hours to overnight)[7][16]. Requires multiple, large-volume buffer changes for high efficiency[1][8]. Risk of sample loss due to membrane leakage or non-specific binding. |
| Typical Sample Volume | 10 µL - 4 mL | 0.5 mL - 100+ mL | 100 µL - 70+ mL[14] |
| Time Required | 5-10 minutes | 30-90 minutes | 6-24 hours[1] |
| Typical Purity | Good to Excellent | Excellent | Good to Excellent (depends on buffer changes) |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Free dye detected after purification | 1. Purification method was inefficient. 2. Column was overloaded (SEC). 3. Insufficient dialysis time or too few buffer changes. | 1. For SEC, ensure the resin's fractionation range is appropriate (e.g., Sephadex G-25 for proteins >5 kDa)[3][17]. 2. Repeat the purification step (e.g., pass through a second spin column)[1][15]. 3. For dialysis, increase the total dialysis time and perform more frequent, large-volume buffer changes[1]. |
| Low recovery of labeled biomolecule | 1. Non-specific binding of the biomolecule to the column resin or dialysis membrane. 2. Sample loss during handling (e.g., precipitation, membrane leakage). 3. Use of centrifugal filters (e.g., Amicon) can lead to protein loss with each wash step[15]. | 1. Consult manufacturer's literature for resin/membrane compatibility. 2. Ensure proper sealing of dialysis clamps/cassettes. 3. For precious samples, SEC is often preferred over repeated centrifugal filtration washes. |
| Labeled antibody/protein has lost activity | The CY5 dye has attached to residues within or near the active site or antigen-binding site, causing steric hindrance[1]. | Reduce the molar excess of this compound during the labeling reaction to achieve a lower, more controlled degree of labeling (DOL)[1]. |
| Protein precipitates after labeling | Over-labeling has increased the hydrophobicity of the protein, leading to aggregation[1]. | Decrease the dye-to-protein molar ratio in the labeling reaction. Aim for a lower DOL (e.g., 2-4 for an antibody)[1]. |
Visualization of Workflows
A logical workflow is essential for a successful labeling and purification experiment. The following diagrams illustrate the general experimental process and a decision-making framework for selecting the appropriate purification method.
Caption: General experimental workflow for biomolecule labeling and purification.
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
The following are detailed protocols for the most common purification methods. Always use high-quality, nuclease-free water and wear gloves to prevent contamination.
Protocol 1: Spin Column Size Exclusion Chromatography
This method is ideal for rapid purification of small sample volumes (typically 30-130 µL). Commercial spin columns (e.g., Sephadex G-25 based) are recommended.
Materials:
-
Commercial spin desalting column (e.g., with a >5 kDa MWCO).
-
Reaction mixture containing CY5-labeled biomolecule.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Microcentrifuge.
-
Collection tubes (1.5 mL).
Procedure:
-
Prepare Column: Invert the spin column several times to resuspend the resin. Remove the top cap, then snap off the bottom tip.
-
Remove Storage Buffer: Place the column into a 1.5 mL collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through[1].
-
Equilibrate Resin: Place the column in a new collection tube. Add 150-300 µL of equilibration buffer to the top of the resin bed. Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this equilibration step at least two more times to ensure the storage buffer is fully replaced[1].
-
Load Sample: After the final wash, place the column into a clean, labeled collection tube. Carefully apply the entire labeling reaction mixture (e.g., ~100 µL) to the center of the compacted resin bed.
-
Elute Conjugate: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled biomolecule. The unreacted this compound remains trapped in the resin[1].
-
Assess Purity: (Optional but recommended) Check the absorbance of the eluate at 280 nm (for protein) and ~650 nm (for CY5) to determine the degree of labeling and protein concentration.
Protocol 2: Dialysis
This method is suitable for a wide range of volumes but requires significantly more time. The key is to use a dialysis membrane with an MWCO that is significantly smaller than the biomolecule of interest (e.g., 10-20 kDa MWCO for a 150 kDa antibody) but much larger than the dye.
Materials:
-
Dialysis tubing or cassette with appropriate MWCO (e.g., 10 kDa).
-
Dialysis clamps (if using tubing).
-
Dialysis buffer (e.g., PBS, pH 7.4), cold (4°C).
-
Large beaker (e.g., 1-2 L).
-
Magnetic stir plate and stir bar.
Procedure:
-
Prepare Membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This often involves rinsing with water or boiling in a bicarbonate or EDTA solution to remove preservatives[6].
-
Load Sample: Secure one end of the tubing with a clamp. Pipette the reaction mixture into the tubing, leaving some headspace (about 10-20% of the volume) to allow for potential volume changes[1]. Remove air bubbles and seal the second end with another clamp.
-
Perform Dialysis: Immerse the sealed tubing or cassette in a beaker containing a large volume of cold dialysis buffer (at least 500-1000 times the sample volume)[1]. Place the beaker on a magnetic stir plate and stir the buffer gently to maintain a concentration gradient[1].
-
Buffer Changes: For efficient removal of the free dye, perform at least three buffer changes[1]. A typical schedule is:
-
Recover Sample: Carefully remove the tubing/cassette from the buffer. Wipe the outside dry and use a pipette to transfer the purified conjugate from the tubing into a clean storage tube.
References
- 1. benchchem.com [benchchem.com]
- 2. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. bio-rad.com [bio-rad.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. itwreagents.com [itwreagents.com]
- 12. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sodium azide removal protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
how to reduce CY5-N3 photobleaching during imaging
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize CY5-N3 photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what are its spectral properties?"
???+ question "What is photobleaching and why is it a problem for this compound?"
???+ question "What are the primary factors that contribute to this compound photobleaching?"
???+ question "How can I effectively reduce this compound photobleaching during imaging?"
???+ question "Are there more photostable alternatives to this compound?"
Troubleshooting Guides
Problem 1: Rapid Loss of Fluorescence Signal
-
Possible Cause: Severe photobleaching due to excessive light exposure or an unoptimized chemical environment.
-
Solutions:
-
Reduce Excitation Intensity: Lower the laser power to the minimum level required for a clear signal.[1][2] Use ND filters if available.
-
Decrease Exposure Time: Use the shortest possible camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[2]
-
Incorporate Antifade Reagents: Add an antifade reagent to your mounting medium or live-cell imaging buffer. For fixed cells, commercial mountants like ProLong Gold or VECTASHIELD are effective.[3] For live or fixed cell imaging, adding Trolox or n-propyl gallate to the buffer can help.[4][5][6]
-
Use an Oxygen Scavenger System: For anaerobic conditions, use a system like glucose oxidase/catalase to remove molecular oxygen, a key ingredient in photobleaching.[7]
-
Check Buffer pH: Ensure your imaging buffer has a pH of ~7.4. Acidic conditions can sometimes worsen photobleaching for cyanine (B1664457) dyes.[1]
-
Problem 2: Low Signal-to-Noise Ratio (SNR)
-
Possible Cause: The fluorescence signal is weak relative to the background, which may be exacerbated by photobleaching.
-
Solutions:
-
Optimize Labeling Density: Perform a titration experiment to find the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, which reduces the fluorescence signal of adjacent dye molecules.[1]
-
Reduce Background Fluorescence: Use high-quality, clean coverslips and slides. Ensure your imaging medium does not contain components (e.g., phenol (B47542) red) that fluoresce in the same channel.
-
Use a More Photostable Dye: If the signal is fading too quickly to acquire a good image, switch to a more robust alternative like Alexa Fluor 647 or ATTO 647N.[1][8]
-
Image Processing: Use background subtraction techniques during image analysis. Note that this does not recover lost signal but can improve the visibility of existing features.
-
Data Presentation
Table 1: Comparison of CY5 and Photostable Alternatives
| Feature | CY5 | Alexa Fluor 647 | ATTO 647N | iFluor 647 |
| Excitation Max (nm) | ~649 | ~650 | ~647 | ~650 |
| Emission Max (nm) | ~670 | ~668 | ~669 | ~670 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | ~0.65 | Not readily available |
| Relative Photostability | Moderate | High[9][8] | Very High[9] | High[10] |
Data compiled from multiple sources.[9] Values can vary slightly based on conjugation and local environment.
Table 2: Common Antifade Reagents for Cyanine Dyes
| Antifade Reagent | Mechanism of Action | Suitability for Cy5 | Key Considerations |
| n-Propyl gallate (NPG) | Free radical scavenger[5] | Good | Nontoxic, can be used with live cells.[5] Requires heating to dissolve.[5] |
| Ergothioneine / 2-TH | Quenches triplet excited state[11] | Excellent | Dramatically enhances photostability for Cy5.[11] Biocompatible.[11] |
| Ascorbic Acid (Vitamin C) | Antioxidant / ROS scavenger[12] | Good | Can prevent photoblueing and radiobleaching.[12][13] |
| Trolox | Antioxidant (Vitamin E analog) | Good | Effective against various reactive oxygen species.[4] Low cytotoxicity.[4] |
| DABCO | Free radical scavenger[5] | Fair | Less effective than some alternatives but also less toxic.[5] |
| β-mercaptoethanol (β-ME) | Reducing agent | Poor | Can cause reversible formation of a dark thiol-Cy5 adduct (photoswitching).[11] More effective for Cy3.[11] |
| p-Phenylenediamine (PPD) | Free radical scavenger[5] | Not Recommended | Highly effective but can chemically react with and damage cyanine dyes.[5] |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of this compound
This protocol provides a method to measure and compare the photostability of fluorescently labeled samples under your specific imaging conditions.
1. Sample Preparation:
- Prepare a sample with this compound-labeled molecules immobilized on a glass coverslip or at the bottom of an imaging dish. The goal is to keep the molecules in the focal plane.
- Mount the sample in the imaging buffer you intend to use for your experiments (with or without antifade reagents to be tested).
2. Microscope Setup:
- Use a fluorescence microscope equipped with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).[1]
- Set the laser power, camera gain, and pixel size to the exact settings you plan to use for your actual experiment. It is critical to keep these settings constant throughout the measurement.
- Select the appropriate emission filter for Cy5.
3. Image Acquisition:
- Find a field of view with several well-labeled structures.
- Acquire a time-lapse series of images of the same field of view. Use a constant exposure time and frame rate (e.g., one frame every 5 seconds for 5 minutes).[1] The total duration and frequency should be chosen to ensure you capture a significant decay in fluorescence.
4. Data Analysis:
- Open the image series in an analysis software (e.g., ImageJ/Fiji).
- Define Regions of Interest (ROIs) around several fluorescently labeled structures. Also, define an ROI in a background area with no fluorescence.
- For each time point, measure the mean fluorescence intensity within each ROI.
- Subtract the mean background intensity from the mean intensity of each fluorescent ROI for each time point.
- Normalize the background-corrected intensity for each ROI by dividing all values by the intensity of the first time point (t=0).
- Plot the normalized intensity as a function of time. The rate of decay represents the photobleaching rate. You can fit this curve to an exponential decay function to extract a time constant (τ), which provides a quantitative measure of photostability.
Protocol 2: Preparation of an Optimized Imaging Buffer with Antifade
This protocol describes how to prepare a standard imaging buffer supplemented with an oxygen scavenger system and an antioxidant for improved this compound stability.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glucose (D-glucose)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (or Ergothioneine)
-
Deionized water
Stock Solutions:
-
2 M Glucose: Dissolve 3.6 g of glucose in 10 mL of deionized water. Store at 4°C.
-
Glucose Oxidase (10 mg/mL): Dissolve 10 mg of glucose oxidase in 1 mL of PBS. Aliquot and store at -20°C.
-
Catalase (10 mg/mL): Dissolve 10 mg of catalase in 1 mL of PBS. Aliquot and store at -20°C.
-
100 mM Trolox: Dissolve 25 mg of Trolox in 1 mL of ethanol. Store in the dark at -20°C.
Preparation of Final Imaging Buffer (1 mL):
-
Start with 950 µL of PBS (pH 7.4).
-
Add 25 µL of the 2 M Glucose stock solution (final concentration: 50 mM).
-
Add 10 µL of the 100 mM Trolox stock solution (final concentration: 1 mM).
-
Immediately before use, add 10 µL of the Glucose Oxidase stock (final concentration: 100 µg/mL).
-
Add 5 µL of the Catalase stock (final concentration: 50 µg/mL).
-
Mix gently by pipetting. Use the buffer immediately for imaging. The oxygen scavenging reaction begins as soon as the enzymes are added.
Mandatory Visualizations
Caption: The photobleaching pathway of a cyanine dye like Cy5.
Caption: Experimental workflow to minimize this compound photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. biocompare.com [biocompare.com]
- 5. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. Photoswitching Mechanism of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
improving CY5-N3 signal-to-noise ratio in fluorescence microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the signal-to-noise ratio (S/N) in fluorescence microscopy experiments using the CY5-N3 azide (B81097) probe for click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio is typically a result of two main issues: high background fluorescence (noise) or a weak specific signal. High background can originate from cellular autofluorescence, non-specific binding of the this compound probe, or residual copper catalyst.[1][2][3] A weak signal may be due to an inefficient click reaction, low abundance of the target molecule, or photobleaching of the Cy5 dye.[3][4]
Q2: My negative control (no alkyne-labeled target) is showing high fluorescence. What is causing this?
High background in negative controls is most often caused by the non-specific binding of the this compound probe to cellular components.[2][5] Cyanine dyes like Cy5 can interact with certain cell types, such as macrophages, through non-specific mechanisms.[6][7] Other causes include incomplete removal of unbound dye after staining or autofluorescence from the sample itself, which can be exacerbated by aldehyde-based fixatives like formaldehyde.[2][8][9]
Q3: How can I reduce autofluorescence in my samples?
Autofluorescence is often most prominent in the blue and green spectral regions. A key advantage of using this compound is its emission in the far-red spectrum, which naturally avoids much of this endogenous fluorescence.[3][8][9] However, if autofluorescence is still an issue, consider the following:
-
Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[9]
-
Fixation: Use alternatives to aldehyde-based fixatives, such as ice-cold methanol, or reduce the concentration and incubation time of paraformaldehyde.[8]
-
Quenching: Treat fixed samples with quenching agents like Sodium Borohydride, Sudan Black B, or a CuSO4 solution.[9][10]
-
Image Processing: Use an unstained control to set a proper background threshold or employ spectral unmixing techniques if your imaging system supports it.[10][11]
Q4: What are the optimal reaction conditions for the copper-catalyzed click reaction (CuAAC) in cells?
The efficiency of the CuAAC reaction is critical for a strong signal. Key parameters include the concentrations of copper, ligand, reducing agent, and the this compound probe itself. Using a copper-chelating ligand like THPTA or BTTAA is crucial to protect cells from copper toxicity and improve reaction efficiency.[12][13] Always use a freshly prepared solution of the reducing agent, sodium ascorbate (B8700270), as it is prone to oxidation.[1][13]
Q5: How can I prevent photobleaching of the Cy5 dye?
Cy5 is susceptible to photobleaching, which can diminish your signal during image acquisition.[14][15] To minimize this effect:
-
Minimize Exposure: Reduce the sample's exposure to the excitation laser by using neutral density filters, lowering laser power, or finding the area of interest using transmitted light before switching to fluorescence imaging.[16]
-
Use Antifade Reagents: Mount your coverslip using a commercially available antifade mounting medium. These reagents slow the rate of photobleaching.[4][16]
-
Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues related to poor signal-to-noise with this compound.
Problem 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Non-specific binding of this compound | 1. Decrease Probe Concentration: Titrate the this compound concentration. A typical starting range is 2-20 µM.[13] 2. Increase Wash Steps: After the click reaction, increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each with PBS containing 0.1% Tween-20).[2][3] 3. Use a Blocking Agent: Include a blocking agent like 1-3% Bovine Serum Albumin (BSA) in your incubation and wash buffers to reduce non-specific protein interactions.[2][5] |
| Cellular Autofluorescence | 1. Use Far-Red Detection: this compound is already in the far-red spectrum, which is advantageous.[3][8] 2. Chemical Quenching: Treat fixed cells with a quenching agent such as 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes post-staining, followed by thorough washing.[9] 3. Image an Unstained Control: Always prepare an unstained, unlabeled control sample to accurately measure the level of autofluorescence and set a reliable background threshold during analysis.[2][11] |
| Residual Copper Catalyst | 1. Use a Chelating Ligand: Ensure a sufficient excess of a copper-chelating ligand (e.g., a 5:1 ratio of THPTA to CuSO4) is used in the click reaction cocktail.[1][12] 2. Wash with a Chelator: Perform a final wash step with a mild chelator like 0.5 mM EDTA to scavenge any remaining copper ions.[1] |
Problem 2: Weak or No Specific Signal
| Possible Cause | Recommended Solution |
| Inefficient Click Reaction (CuAAC) | 1. Use Fresh Reagents: Prepare the sodium ascorbate solution immediately before use. It oxidizes quickly in solution, rendering it ineffective.[1][13] 2. Optimize Reagent Ratios: Ensure the correct stoichiometry. An excess of sodium ascorbate over copper is necessary to keep the copper in its active Cu(I) state.[17] 3. Check pH: The click reaction is most efficient at a neutral to slightly basic pH (7-8). Ensure your buffers are within this range. |
| Low Target Abundance | 1. Increase Alkyne Incorporation: If metabolically labeling, ensure sufficient incubation time and concentration of the alkyne-modified precursor to achieve adequate labeling of the target biomolecule. 2. Amplify Signal: If the direct signal is weak, consider an amplification strategy. For example, use an azide-biotin probe followed by incubation with a streptavidin-Cy5 conjugate. |
| Photobleaching | 1. Use Antifade Mounting Media: Always mount coverslips with a commercially available antifade reagent to stabilize the Cy5 fluorophore.[4][16] 2. Limit Light Exposure: Minimize the time the sample is exposed to the excitation laser. Use the lowest laser power and gain settings that provide a usable signal.[16] |
Experimental Protocols
Protocol: this compound Labeling of Fixed Cells via CuAAC
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed, permeabilized cells. Optimization of concentrations and incubation times may be required.
-
Cell Seeding & Alkyne Labeling:
-
Seed cells on coverslips and culture under standard conditions.
-
Incubate cells with the desired alkyne-modified metabolic precursor for the time required for sufficient incorporation.
-
-
Fixation and Permeabilization:
-
Wash cells 3x with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash 3x with PBS containing 1% BSA.
-
-
Click Reaction:
-
Prepare the "Click Cocktail" immediately before use. For a 1 mL final volume, add components in the following order:
-
880 µL PBS
-
10 µL this compound (from 1 mM stock, for 10 µM final conc.)
-
50 µL THPTA (from 10 mM stock, for 500 µM final conc.)
-
10 µL CuSO4 (from 50 mM stock, for 500 µM final conc.)
-
50 µL Sodium Ascorbate (from 100 mM stock, freshly prepared , for 5 mM final conc.)
-
-
Vortex the cocktail gently.
-
Remove wash buffer from cells and add the Click Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail.
-
Wash cells 3x for 5 minutes each with PBS containing 0.1% Tween-20.
-
(Optional) Perform a nuclear counterstain (e.g., DAPI).
-
Wash 2x with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the coverslip and allow the medium to cure. Store at 4°C, protected from light, until imaging.
-
Recommended Reagent Concentrations
| Component | Stock Concentration | Typical Final Concentration | Key Considerations |
| This compound | 1-10 mM in DMSO | 2-20 µM | Titrate to find the optimal balance between signal and background.[13] |
| Copper (II) Sulfate (CuSO4) | 20-50 mM in H₂O | 50-500 µM | Higher concentrations can be toxic, even in fixed cells.[12][18] |
| Ligand (e.g., THPTA) | 10-100 mM in H₂O | 250-1000 µM | Use at least a 5:1 molar ratio over CuSO4.[1][12] |
| Sodium Ascorbate | 100-500 mM in H₂O | 2.5-15 mM | Must be prepared fresh. Use in excess of copper to maintain its reduced, active state.[17][18] |
Visual Guides
Caption: Standard experimental workflow for labeling cells with this compound using click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. researchgate.net [researchgate.net]
- 7. colibri-cytometry.com [colibri-cytometry.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
minimizing high background staining with CY5-N3
Welcome to the Technical Support Center for Minimizing High Background Staining with CY5-N3.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background fluorescence when using this compound in click chemistry applications.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about high background staining with this compound.
Q1: What are the primary sources of high background when using this compound?
High background fluorescence in experiments using this compound can originate from several sources, which can be broadly categorized as sample-inherent issues and problems with the experimental protocol.[1]
Sample-Related Sources:
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce naturally, such as NADH, collagen, elastin, and lipofuscin.[1][2] This is a common cause of background noise. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, commonly used in sample preparation, can also induce or amplify autofluorescence.[1][2]
-
Non-specific binding of this compound: Cyanine (B1664457) dyes like CY5 can be highly charged and may bind non-specifically to various cellular components through hydrophobic and ionic interactions.[1]
Protocol-Related Sources:
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of the this compound probe is a frequent cause of high background.[1]
-
Inefficient Click Chemistry Reaction: Incomplete or inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) can leave unreacted this compound, which then contributes to background. Factors such as improper copper concentration or degraded reagents can play a role.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the sample can lead to the this compound probe adhering to unintended targets.[3]
-
Insufficient Washing: Not washing the sample thoroughly enough after incubation with this compound will result in a high background signal from unbound probes.[1]
-
Improper Fixation and Permeabilization: The choice of fixation and permeabilization agents can affect background. Aldehyde fixatives can increase autofluorescence, while some permeabilization methods might not be sufficient to wash out unbound intracellular probes.[1]
Q2: How can I determine the source of the high background in my this compound experiment?
A systematic approach with proper controls is essential to diagnose the source of high background.[3]
-
Unstained Control: Image a sample that has gone through all the experimental steps (fixation, permeabilization, etc.) but without the addition of this compound. This will reveal the level of autofluorescence in your sample.[3]
-
No-Click Control: If you are performing a click chemistry reaction, a control where the alkyne-modified molecule is omitted but the this compound and click reaction cocktail are added can help determine if the this compound is binding non-specifically.
-
Primary/Secondary Antibody Controls (if applicable): If CY5 is conjugated to a secondary antibody, a control with only the secondary antibody should be performed to check for non-specific binding of the antibody itself.[4]
Q3: Is this compound stable in solution?
This compound can be unstable in solution, and it is recommended to prepare it fresh for each experiment.[2] For storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months, protected from light.[5]
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most common issues leading to high background with this compound.
Guide 1: Reducing Autofluorescence
Autofluorescence is the inherent fluorescence of the biological sample and can significantly contribute to background noise.[1][2]
| Problem | Possible Cause | Recommended Solution |
| High background in unstained control sample | Endogenous fluorophores (e.g., collagen, elastin, lipofuscin) in the tissue or cells.[1][2] | 1. Use Far-Red Fluorophores: CY5 is a good choice as it emits in the far-red spectrum, where autofluorescence is typically lower.[2]2. Photobleaching: Expose the sample to a strong light source before staining to destroy autofluorescent molecules.[6] 3. Chemical Quenching: Treat the sample with an autofluorescence quencher like Sodium Borohydride (B1222165) or Sudan Black B.[2] |
| Increased background after fixation | Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) reacting with amines in the sample to create fluorescent products.[2] | 1. Reduce Fixation Time/Concentration: Use the minimum fixation time and concentration necessary to preserve the sample's structure.2. Use Alternative Fixatives: Consider using organic solvents like cold methanol (B129727) or acetone, which may induce less autofluorescence.[1]3. Sodium Borohydride Treatment: After fixation, treat the sample with sodium borohydride to reduce aldehyde-induced autofluorescence.[2][7] |
| Background from red blood cells | Heme groups in red blood cells are highly autofluorescent.[2] | Perfuse with PBS: If working with tissues, perfuse the animal with PBS before fixation to remove red blood cells.[2] |
Guide 2: Minimizing Non-Specific Binding of this compound
Non-specific binding occurs when the this compound probe adheres to unintended targets in the sample.
| Problem | Possible Cause | Recommended Solution |
| High, uniform background in the stained sample | Excessive this compound concentration leading to non-specific adsorption.[1] | Titrate this compound Concentration: Perform a concentration curve to find the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommendation and test several dilutions below and above that.[8] |
| Speckled or patchy background | This compound aggregates in the staining solution. | Filter the Staining Solution: Before applying to the sample, filter the this compound working solution through a 0.22 µm syringe filter. |
| High background in specific cell types (e.g., macrophages) | Charge-based interactions of the cyanine dye with certain cell types.[1] | Use Specialized Blocking Buffers: Consider using commercially available blocking buffers designed to reduce non-specific binding of cyanine dyes. |
| General high background | Inadequate blocking of non-specific binding sites.[3] | Optimize Blocking: - Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).- Try different blocking agents such as 1-5% Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if used), or non-fat dry milk.[9][10] |
| Persistent background after staining | Insufficient washing to remove unbound this compound.[1] | Improve Washing Steps: - Increase the number and duration of washes after this compound incubation (e.g., 3-5 washes of 5-10 minutes each).[4]- Include a mild detergent like 0.05-0.1% Tween 20 in the wash buffer to help remove non-specifically bound probe. |
Quantitative Data Summary
Optimizing experimental parameters is key to achieving a high signal-to-noise ratio. The following tables provide a summary of how different factors can influence your results.
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio (Hypothetical Data)
This table illustrates the importance of titrating the this compound probe to find the optimal concentration.
| This compound Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 µM | 800 | 200 | 4.0 |
| 5 µM | 1500 | 300 | 5.0 |
| 10 µM | 1600 | 500 | 3.2 |
| 20 µM | 1700 | 850 | 2.0 |
In this hypothetical example, 5 µM provides the best balance between signal and background.
Table 2: Comparison of Different Blocking Buffers on Background Reduction (Hypothetical Data)
The choice of blocking buffer can significantly impact the background signal.
| Blocking Buffer | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1400 | 280 | 5.0 |
| 5% Normal Goat Serum in PBS | 1450 | 200 | 7.25 |
| 5% Non-fat Dry Milk in PBS | 1300 | 325 | 4.0 |
This hypothetical data suggests that for this particular experiment, 5% Normal Goat Serum was the most effective blocking agent.
Experimental Protocols
Here are detailed protocols for key troubleshooting steps.
Protocol 1: Sodium Borohydride Treatment for Autofluorescence Reduction
This protocol is designed to reduce autofluorescence caused by aldehyde fixation.[7]
-
Sample Preparation: Fix and permeabilize your cells or tissue sections as per your standard protocol.
-
Washing: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Prepare Sodium Borohydride Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of sodium borohydride in 10 mL of PBS.
-
Incubation: Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature. You may observe the formation of bubbles, which is normal.
-
Thorough Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your blocking and this compound staining protocol.
Protocol 2: General Workflow for this compound Click Chemistry Staining with Background Reduction Steps
This protocol integrates several best practices for minimizing background.
-
Fixation and Permeabilization:
-
Fix cells/tissue with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
(Optional Autofluorescence Quenching): If high autofluorescence is expected, perform the Sodium Borohydride Treatment (Protocol 1) at this stage.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the sample in the blocking buffer for at least 1 hour at room temperature in a humidified chamber.
-
-
Alkyne Labeling (if applicable):
-
Incubate the sample with your alkyne-modified molecule of interest according to your specific experimental protocol.
-
Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Click Reaction with this compound:
-
Prepare the click reaction cocktail fresh. A typical cocktail includes:
-
This compound (use a pre-determined optimal concentration, e.g., 1-10 µM)
-
Copper (II) sulfate (B86663) (e.g., 100 µM)
-
Copper (I)-stabilizing ligand (e.g., THPTA, 500 µM)
-
Reducing agent (e.g., Sodium Ascorbate, 5 mM)
-
-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Important: Perform this step in a buffer that does not contain primary amines (e.g., Tris), as they can interfere with the reaction.
-
-
Washing:
-
Wash the sample three to five times with PBS containing 0.1% Tween 20 for 5-10 minutes each, protected from light. This step is critical for removing unreacted this compound.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the sample with an appropriate antifade mounting medium.
-
-
Imaging:
-
Image the sample using appropriate filter sets for CY5.
-
Always include an unstained control and a no-click control to accurately assess background levels.
-
Visualizations
Troubleshooting Workflow for High Background Staining
This diagram outlines a logical workflow to identify and address the source of high background fluorescence.
Caption: A troubleshooting workflow for diagnosing and resolving high background staining.
Sources of High Background Fluorescence
This diagram illustrates the primary contributors to high background signals in fluorescence experiments.
Caption: The main sources of high background fluorescence in staining experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reduction of autofluorescence on DNA microarrays and slide surfaces by treatment with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
Technical Support Center: Preventing Non-Specific Binding of CY5-N3 to Cells
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of CY5-N3 during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and high background fluorescence when using this compound?
A1: High background fluorescence in experiments using this compound can originate from several sources:
-
Autofluorescence: Biological samples can have endogenous fluorescence from molecules like NADH, flavins, and collagen.[1][2] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also increase autofluorescence.[1][2]
-
Non-Specific Binding of the Dye: Cyanine dyes, including Cy5, can bind to unintended targets within the sample.[1] This can be due to:
-
Hydrophobic and Ionic Interactions: The dye molecule may interact non-specifically with various cellular components.[1][3]
-
Fc Receptor Binding: Cy5 has been shown to bind non-specifically to Fc receptors (specifically FcγRI or CD64) on cells like monocytes and macrophages.[4][5] This binding is independent of antibody specificity.[4][5]
-
-
Suboptimal Staining Protocol: Issues within the experimental workflow can significantly contribute to high background.[1] This includes inadequate blocking, incorrect antibody or dye concentrations, and insufficient washing.[1]
-
Click Chemistry Reaction Issues: In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), components of the reaction cocktail can contribute to background. Copper ions can bind non-specifically to biomolecules, and excess reagents or impurities can lead to off-target labeling.[6]
Q2: How can I distinguish between autofluorescence and non-specific binding of this compound?
A2: A systematic approach with proper controls is essential for diagnosing the source of high background.[1] Key controls include:
-
Unstained Sample: Image cells that have gone through the entire experimental process (fixation, permeabilization, etc.) but without the addition of any fluorescent dye. This will reveal the baseline level of autofluorescence.[1]
-
"No-Click" Control (for Click Chemistry): Prepare a sample where the this compound is added, but one of the essential components for the click reaction (e.g., the alkyne-modified target or the copper catalyst) is omitted. This helps determine if the this compound molecule itself is binding non-specifically to cellular structures.
-
Secondary Antibody Only Control (if applicable): If you are using a secondary antibody conjugated to Cy5, omitting the primary antibody will help identify non-specific binding of the secondary antibody.[1]
Q3: Are certain cell types more prone to non-specific binding of Cy5?
A3: Yes, cells that express the high-affinity IgG receptor (FcγRI or CD64), such as monocytes and macrophages, are particularly problematic.[4][5][7] The Cy5 dye itself, not just an antibody it's conjugated to, can bind to these receptors, leading to strong, non-specific signals.[4][5]
Q4: What are the most effective blocking agents to prevent non-specific binding?
A4: The choice of blocking agent is critical. Blocking works by saturating non-specific binding sites before the introduction of the fluorescent probe.[8]
-
Protein-Based Blockers: Normal serum, bovine serum albumin (BSA), and casein are commonly used.[8][9] It is often recommended to use normal serum from the same species in which the secondary antibody was raised (if applicable).[3][8]
-
Specialized Blockers for Cy5: For cell types like monocytes, standard protein blockers may be insufficient.[7] In these cases, specific reagents can be more effective:
-
Phosphorothioate oligodeoxynucleotides (PS-ODN): These have been shown to effectively block the non-specific binding of Cy5 to CD64 receptors on monocytes in a sequence-independent manner.[4][5][10]
-
Commercial Fc Receptor Blockers: Many vendors offer proprietary blocking buffers specifically designed to prevent dye-mediated binding to Fc receptors (e.g., True-Stain Monocyte Blocker™).[5][7]
-
Troubleshooting Guide
High background fluorescence can obscure your specific signal. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Identify the Source of the Background
Use the control experiments outlined in FAQ Q2 to determine if the background is from autofluorescence, non-specific binding of the this compound probe, or other components of your staining protocol.
Step 2: Systematic Troubleshooting Workflow
Below is a troubleshooting workflow to address high background issues.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Data Summary: Blocking Agents and Conditions
| Blocking Agent | Typical Concentration | Notes | Reference(s) |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive and generally effective for reducing non-specific protein interactions. Ensure it is IgG-free if using anti-bovine secondary antibodies. | [1][3][9][11] |
| Normal Serum | 5-10% in PBS/TBS | Use serum from the same species as the host of the secondary antibody (if applicable) to block Fc receptors and other non-specific sites. | [3][8][9] |
| Non-fat Dry Milk | 1-5% in PBS/TBS | A cost-effective alternative, but not recommended for detecting phosphorylated proteins due to high phosphoprotein content. | [3] |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Can be effective and avoids cross-reactivity with mammalian-derived antibodies. | [11] |
| Phosphorothioate Oligodeoxynucleotides (PS-ODN) | Varies | Specifically effective at blocking Cy5 binding to CD64 receptors on monocytes and macrophages. | [4][5][10] |
| Commercial Fc Receptor / Monocyte Blockers | Per manufacturer | Proprietary reagents designed to block dye-mediated binding to specific cell types. | [5][7] |
Key Experimental Protocols
Adherence to optimized protocols is crucial for minimizing background.
Protocol 1: Cell Fixation and Permeabilization
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1] Note: Aldehyde-based fixatives can increase autofluorescence.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization (for intracellular targets): Incubate cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
Protocol 2: Blocking and Staining
-
Blocking: Incubate cells in a blocking buffer for at least 1 hour at room temperature.[1]
-
Primary Antibody Incubation (if applicable): Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with wash buffer (e.g., PBS with 0.1% Tween 20) for 5 minutes each.[1]
Protocol 3: this compound Click Chemistry Reaction (CuAAC)
This protocol assumes the target molecule has been labeled with an alkyne.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL final volume:
-
PBS: 85 µL
-
This compound (from 1 mM stock): 1 µL (Final concentration: 10 µM, titration may be necessary)
-
Copper (II) Sulfate (from 50 mM stock): 2 µL (Final concentration: 1 mM)
-
Copper(I)-stabilizing ligand (e.g., BTTAA from 50 mM stock): 4 µL (Final concentration: 2 mM)
-
Sodium Ascorbate (from 100 mM stock, freshly prepared): 8 µL (Final concentration: 8 mM) Note: The ratios and concentrations of reagents can be critical and may need optimization.[12]
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells a minimum of three times with wash buffer. Consider a final wash with a copper chelator like EDTA to remove any residual copper ions that might cause background fluorescence.[6]
-
Final Steps: Proceed with any subsequent staining (e.g., DAPI for nuclei) and mount for imaging.
Visualization of Non-Specific Binding Mechanisms
Caption: Mechanisms of this compound non-specific binding and the action of blocking agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 4. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 8. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 9. Considerations for Immunofluorescence Staining - Creative Bioarray [histobiolab.com]
- 10. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CY5-N3 Concentration for Cell Labeling
Welcome to the technical support center for optimizing CY5-N3 concentration for cell labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments involving this compound azide (B81097) dye.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stock and working concentrations for this compound?
A1: For this compound, a common stock solution concentration is between 1–10 mM, typically dissolved in anhydrous DMSO or DMF.[1] This stock solution should be stored at -20°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles. The working solution concentration can range from 0.1–10 µM, diluted from the stock solution using an appropriate buffer like PBS or HEPES (pH 7.2–7.4).[1] It is highly recommended to prepare the working solution fresh for each experiment to ensure optimal performance.[1][2]
Q2: What are the differences between SPAAC and CuAAC click chemistry reactions for this compound labeling?
A2: this compound can be used in both Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
-
SPAAC (Copper-free click chemistry): This method involves the reaction of this compound with a biomolecule modified with a strained alkyne, such as DBCO. It is advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst.[1]
-
CuAAC (Copper-catalyzed click chemistry): This reaction uses a copper(I) catalyst to ligate this compound to a terminal alkyne-modified biomolecule. While highly efficient, the copper catalyst can be toxic to cells, making it more suitable for fixed cells or in vitro labeling.[1]
Q3: How can I minimize background fluorescence?
A3: High background fluorescence can be caused by several factors. To minimize it, consider the following:
-
Optimize dye concentration: Titrate the this compound concentration to find the lowest effective concentration that still provides a strong signal.
-
Thorough washing: After the labeling reaction, wash the cells extensively with PBS to remove any unbound dye.[1]
-
Use of blocking agents: For applications involving antibodies, using a blocking buffer containing agents like BSA can help reduce non-specific binding.
-
Control for autofluorescence: Include an unstained control sample to assess the level of natural fluorescence in your cells or tissue.
Q4: Is this compound toxic to cells?
A4: this compound itself is generally considered cell-permeable and can be used for live-cell imaging.[2] However, the choice of click chemistry reaction is crucial for cell viability. The copper catalyst used in CuAAC can be cytotoxic.[1] For live-cell experiments, it is highly recommended to use copper-free SPAAC. One study found that the DBCO moiety, a reactant in SPAAC, showed no significant cytotoxicity at various concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal this compound Concentration | Titrate the working concentration of this compound. A typical starting range is 0.1–10 µM.[1] |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh and correctly prepared. For CuAAC, ensure the copper catalyst and reducing agent are active. | |
| Short Incubation Time | Optimize the incubation time. Typical incubation times range from 30 to 120 minutes at room temperature.[1] | |
| Photobleaching | This compound is photosensitive. Protect samples from light during incubation and imaging.[1] Use antifade mounting media if possible. | |
| High Background | Excess this compound | Decrease the working concentration of this compound. |
| Inadequate Washing | Increase the number and duration of washing steps with PBS after the labeling reaction to remove unbound dye.[1] | |
| Non-specific Binding | For antibody-based detection, include a blocking step with an appropriate blocking buffer (e.g., BSA). | |
| Autofluorescence | Image an unstained control sample to determine the level of cellular autofluorescence and adjust imaging settings accordingly. | |
| Cell Death (in live-cell imaging) | Copper Toxicity (CuAAC) | For live-cell imaging, switch to a copper-free click chemistry method like SPAAC.[1] |
| High Dye Concentration | Although generally well-tolerated, very high concentrations of this compound could potentially affect cell health. Reduce the dye concentration to the lowest effective level. |
Experimental Protocols
General Protocol for Labeling Mammalian Cells with this compound via SPAAC
This protocol provides a general workflow for labeling mammalian cells that have been metabolically engineered to express azide groups on their surface glycoproteins.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
DBCO-functionalized molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Mammalian cells pre-labeled with an azide-modified sugar (e.g., Ac4ManNAz)
Procedure:
-
Cell Preparation: Culture mammalian cells to the desired confluency on a suitable imaging dish or plate. Ensure cells have been pre-incubated with an azide-modified sugar to allow for metabolic incorporation.
-
Preparation of Labeling Solution: Prepare the this compound working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).
-
Labeling Reaction:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.[1] The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with warm PBS to remove any unbound this compound.[1]
-
-
Imaging:
Visualizations
Caption: General workflow for labeling azide-modified mammalian cells with this compound via SPAAC.
Caption: Conceptual diagram of using this compound to track a protein of interest to the nucleus.
References
CY5-N3 Technical Support Center: Troubleshooting Solubility and Aggregation
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common challenges related to CY5-N3 solubility and aggregation. The following information is designed to facilitate smoother experimental workflows and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Sulfo-Cyanine5-azide, is a fluorescent dye containing an azide (B81097) group.[1] It is widely used for labeling biomolecules through click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Its applications include cell imaging, tissue imaging, and in vivo imaging.[1] CY5 is a far-red dye, which is beneficial for biological imaging due to lower background fluorescence from cells and tissues.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane.[2][3][4][5] Its solubility in water is very poor.[3][4] For applications in aqueous buffers, it is recommended to first dissolve the dye in an organic solvent to create a stock solution, which can then be diluted into the aqueous buffer.[1] Sulfonated versions of this compound exhibit improved water solubility.[6][]
Q3: What are the recommended concentrations for stock and working solutions?
For a stock solution, the recommended concentration is typically between 1–10 mM, prepared by dissolving this compound in an appropriate organic solvent like DMSO or DMF.[1] The working solution is then prepared by diluting the stock solution to a final concentration of 0.1–10 µM in a suitable buffer, such as PBS or HEPES (pH 7.2–7.4).[1] It is highly recommended to prepare the working solution fresh for each experiment to ensure optimal performance.[1][8]
Q4: How should this compound be stored?
This compound is photosensitive and should be stored protected from light.[1][4] For long-term storage, the solid powder should be kept at -20°C.[1][3][4] Stock solutions in an organic solvent should also be stored at -20°C or -80°C and can be stable for up to a year if stored properly.[1][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitate formation upon dilution of the stock solution into an aqueous buffer.
-
Inconsistent or low fluorescence signal in the final application.
-
Visible aggregates or particles in the solution.
Possible Causes:
-
The hydrophobic nature of the non-sulfonated this compound leads to poor solubility in aqueous environments.[10][11]
-
The concentration of the organic co-solvent in the final working solution is too low.
-
The pH of the buffer is not optimal.
Solutions:
| Solution | Detailed Steps |
| Increase Organic Co-solvent | When diluting the stock solution, ensure that the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility, but not so high as to be detrimental to your biological sample. A final concentration of 1-5% DMSO is often a good starting point. |
| Use a Sulfonated Version | For applications that are sensitive to organic solvents, consider using a water-soluble, sulfonated version of this compound.[6][] |
| Optimize pH | While CY5 dyes are relatively stable over a broad pH range (pH 4-10), extreme pH values should be avoided.[6] Maintain a stable, near-neutral pH for your buffer system. |
| Sonication | Sonication can aid in the dissolution of this compound in DMSO when preparing the stock solution.[1] |
Issue 2: Aggregation of this compound
Symptoms:
-
A shift in the absorption spectrum, often with the appearance of a blue-shifted "H-aggregate" band.[12]
-
Fluorescence quenching, leading to a significant decrease in the quantum yield and overall brightness.[11][12]
-
Formation of visible precipitates over time.
Possible Causes:
-
High dye concentration in the working solution.
-
The presence of high salt concentrations can promote aggregation.[12]
-
Hydrophobic interactions between dye molecules, especially for non-sulfonated versions in aqueous solutions.[13]
Solutions:
| Solution | Detailed Steps |
| Optimize Dye Concentration | Perform a titration to find the lowest effective concentration of this compound for your application to minimize aggregation. |
| Control Ionic Strength | If possible, reduce the salt concentration in your buffer, as high ionic strength can promote the formation of H-aggregates.[12] |
| Add a Surfactant | In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) can help to prevent aggregation. This should be tested for compatibility with your specific experiment. |
| Use a 50/50 DMSO/Water Mixture for Analysis | To confirm if aggregation is the cause of spectral changes and fluorescence quenching, you can measure the fluorescence in a 50/50 (v/v) mixture of DMSO and water, which should disrupt aggregates.[12] |
| Centrifugation | If aggregates are present in your solution before imaging, centrifuging the sample can help to pellet the aggregates.[14] |
Quantitative Data
Table 1: Solubility of this compound in DMSO
| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM | Volume of DMSO for 20 mM |
| 1 mg | 1.3533 mL | 0.2707 mL | 0.1353 mL | 0.0677 mL |
| 5 mg | 6.7666 mL | 1.3533 mL | 0.6767 mL | 0.3383 mL |
| 10 mg | 13.5333 mL | 2.7067 mL | 1.3533 mL | 0.6767 mL |
| 50 mg | 67.6663 mL | 13.5333 mL | 6.7666 mL | 3.3833 mL |
| Data is based on a molecular weight of 738.92 g/mol for Sulfo-Cyanine5-azide.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (see Table 1).
-
Vortex or sonicate briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
-
Working Solution Preparation (10 µM):
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is a general guideline and may require optimization for specific biomolecules.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4).
-
Add the this compound working solution to the desired final concentration (e.g., 1-10 µM).
-
Add a copper (II) source, such as CuSO₄, to a final concentration of approximately 0.1 mM.[8]
-
Add a reducing agent, like sodium ascorbate, to a final concentration of approximately 5 mM.[8]
-
Optionally, include a copper ligand like TBTA to improve reaction efficiency and protect the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring or rocking.[1]
-
-
Purification:
-
Remove the unreacted dye and other small molecules by a suitable method such as size-exclusion chromatography, dialysis, or ultrafiltration.[1]
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This copper-free click chemistry method is ideal for live-cell imaging or other systems where copper toxicity is a concern.[1]
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine your biomolecule modified with a strained alkyne (e.g., DBCO) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the this compound working solution to the desired final concentration (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[1] The reaction time may need to be optimized.
-
-
Purification:
-
If necessary, purify the labeled biomolecule using an appropriate method to remove any unreacted dye.
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound solubility and aggregation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 6. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
CY5-N3 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of CY5-N3 in various cell culture media. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the success of your experiments.
Core Principles of this compound Stability
This compound, a cyanine-based fluorescent dye with an azide (B81097) moiety, is a powerful tool for bioorthogonal labeling and imaging. However, its stability and performance can be influenced by several factors within the cell culture environment. Understanding these factors is critical for obtaining reliable and reproducible results.
Key Factors Influencing this compound Stability:
-
pH: CY5 dyes are generally stable and maintain their fluorescence in a pH range of 4 to 10, which covers most standard cell culture conditions.[1][2][3][4]
-
Light Exposure: Like many fluorescent dyes, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[5] It is crucial to protect this compound solutions from light as much as possible.
-
Cell Culture Media Composition: Formulated serum-free media have been shown to potentially permit rapid, light-induced degradation of some fluorescent dyes. This degradation is believed to be mediated by reactive oxygen species and is independent of the cells themselves. While one study indicated that CY5 was not significantly affected under their specific experimental conditions, it is a factor to be aware of.
-
Serum: The presence of serum in cell culture media can offer a protective effect, partially restoring the photostability of fluorescent dyes in formulated serum-free media.
-
Phenol (B47542) Red: Many cell culture media contain phenol red as a pH indicator. Phenol red can interfere with fluorescence-based assays by increasing background fluorescence or quenching the signal of some dyes.[6][7][8][9][10] For sensitive fluorescence measurements, using phenol red-free media is recommended.
Data on this compound Stability
While extensive quantitative, time-course data on this compound stability in specific cell culture media is limited in publicly available literature, the following table summarizes the general stability characteristics based on current knowledge. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Parameter | Condition | Stability | Recommendations |
| pH | pH 4-10 | Generally Stable | Maintain standard buffered conditions (e.g., PBS, HEPES-buffered media).[1][2][3][4] |
| Light Exposure | Ambient Light/Microscope Excitation | Susceptible to Photobleaching | Minimize light exposure; store stock solutions and working solutions in the dark. Use antifade reagents for imaging. |
| Temperature | -20°C to -80°C (Stock Solution) | Highly Stable | Aliquot and store stock solutions at -20°C or -80°C to avoid freeze-thaw cycles.[5][11] |
| 4°C to 37°C (Working Solution) | Less Stable; Use Promptly | It is recommended to prepare working solutions fresh for each experiment.[11] | |
| Serum-Free Media | With Light Exposure | Potentially Reduced Stability | Use caution; consider adding antioxidants like Vitamin C. The presence of serum may be protective. |
| Serum-Containing Media | With Light Exposure | Generally More Stable | Serum components may offer some protection against photobleaching. |
| Aqueous Buffer (e.g., PBS) | Neutral pH | Generally Stable for Short-Term Use | For long-term storage, frozen aliquots of stock solutions in anhydrous DMSO are preferred. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock and working solutions?
A1: It is recommended to prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.[5] This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[5][11] Working solutions should be prepared fresh for each experiment by diluting the stock solution in an appropriate buffer or serum-free medium.[11]
Q2: Can I use media containing phenol red with this compound?
A2: While you can use media with phenol red, it may increase background fluorescence and interfere with quantitative measurements.[6][7][8][9][10] For applications requiring high sensitivity and a good signal-to-noise ratio, it is highly recommended to use phenol red-free media.
Q3: My fluorescence signal is weak. What could be the cause?
A3: Weak fluorescence can be due to several factors:
-
Photobleaching: Excessive exposure to light during imaging or handling.
-
Low Concentration: The concentration of this compound may be too low for detection.
-
Inefficient Labeling: If used in a click chemistry reaction, the reaction conditions may not be optimal.
-
Degradation: The this compound working solution may have degraded due to improper storage or prolonged incubation in an unstable medium.
-
Instrument Settings: The settings on your fluorescence microscope or plate reader may not be optimal for CY5.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can be caused by:
-
Autofluorescence: Some cell types or media components naturally fluoresce. Use a negative control (unlabeled cells) to assess this.
-
Non-specific Binding: this compound may bind non-specifically to cells or other components. Ensure adequate washing steps.
-
Media Components: Phenol red is a common cause of background fluorescence.[6][7][8][9][10] Switch to a phenol red-free medium.
-
Excess Dye: Insufficient washing after labeling can leave unbound this compound in the sample.
Q5: Is this compound toxic to cells?
A5: While cyanine (B1664457) dyes are generally well-tolerated by cells for imaging studies, high concentrations or prolonged exposure can potentially lead to cytotoxicity. It is always recommended to perform a cell viability assay to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
dot
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Assessing this compound Stability in a Specific Cell Culture Medium
This protocol allows you to determine the stability of this compound in your cell culture medium of choice over a specific time course.
Materials:
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plate
-
Microplate reader with fluorescence detection capabilities (Excitation: ~646 nm, Emission: ~662 nm)
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound at a final concentration of 1 µM in your chosen cell culture medium. Prepare enough for all time points.
-
Plate Preparation: To individual wells of the 96-well plate, add 100 µL of the following:
-
Medium only (for background measurement)
-
This compound in medium (your test condition)
-
As a stable control, this compound in PBS
-
-
Initial Measurement (Time 0): Immediately after plating, measure the fluorescence intensity of all wells using the microplate reader.
-
Incubation: Cover the plate to protect it from light and incubate it under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time-Course Measurements: At your desired time points (e.g., 1, 2, 4, 8, and 24 hours), remove the plate from the incubator and measure the fluorescence intensity.
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from your measurements at each time point.
-
Normalize the fluorescence intensity at each time point to the initial reading at Time 0.
-
Plot the percentage of remaining fluorescence over time to visualize the stability of this compound in your medium.
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol assesses the potential cytotoxicity of this compound on your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
96-well cell culture plate (clear bottom, black or white walls recommended for fluorescence)
-
Microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells, for background) and cells with medium but no this compound (negative control). Incubate for your desired experimental duration (e.g., 24 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 10% of the total volume (e.g., 10 µL to 100 µL of medium).
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Click Chemistry Workflow Visualization
The following diagram illustrates a generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound for labeling in a cellular context.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. promocell.com [promocell.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. ibidi.com [ibidi.com]
- 9. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Reducing Cytotoxicity of Copper Catalysts in CuAAC with CY5-N3
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals using CY5-N3 and other fluorescent probes for live-cell labeling. Here, you will find troubleshooting advice and frequently asked questions to help you minimize copper-induced cytotoxicity while maximizing labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell labeling?
The primary cause of cytotoxicity in CuAAC reactions is the generation of reactive oxygen species (ROS) by the Copper(I) (Cu⁺) catalyst.[1][2][3][4] In the presence of oxygen, which is unavoidable in live-cell experiments, the Cu⁺/ascorbate (B8700270) system can produce ROS.[4][5][6] These highly reactive molecules lead to oxidative stress, which can damage essential cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways such as apoptosis.[1]
Q2: How can I reduce copper-induced cytotoxicity without compromising my labeling efficiency?
The most effective strategy is to use a water-soluble, copper-chelating ligand.[1][2][7][8] These ligands perform two critical functions:
-
Protect Cells: They sequester the copper ion, preventing it from generating ROS and thereby reducing cytotoxicity.[1][2][9]
-
Accelerate the Reaction: They stabilize the Cu⁺ oxidation state and accelerate the cycloaddition reaction, allowing you to use lower, less toxic concentrations of copper while still achieving high labeling efficiency in shorter time frames.[1][7][9][10]
Q3: Which copper-chelating ligand should I choose for my live-cell experiment?
The choice of ligand is critical for biocompatibility. Ligands like THPTA and BTTAA are highly recommended for live-cell applications due to their high water solubility and ability to protect cells from oxidative damage.[7] BTTAA is often considered superior, enabling faster reaction kinetics at very low copper concentrations.[9][10]
Table 1: Comparison of Common CuAAC Accelerating Ligands
| Property | BTTAA | THPTA | TBTA |
|---|---|---|---|
| Biocompatibility | Very High[7][9] | Moderate to High[7][9] | Low[7][9] |
| Cytotoxicity | Very Low[9] | Moderate[9] | High[9] |
| Reaction Kinetics | Very High[9][10] | Moderate[9] | Very High[9] |
| Copper Concentration Needed | Very Low[9] | Moderate[9] | High[9] |
| Water Solubility | Moderate[9] | High[9] | Low[9] |
| Primary Application | In Vivo / Live Cells[9] | Aqueous / In Vitro[9] | Organic Synthesis[9] |
Q4: What are the recommended starting concentrations for my CuAAC components in a live-cell experiment?
Optimizing reagent concentrations is key to minimizing toxicity. It is always recommended to start with the lowest effective copper concentration. For live-cell surface labeling, concentrations as low as 10–50 µM copper have been used successfully with the right ligand.[5][10][11]
Table 2: Recommended Starting Concentrations for Live-Cell CuAAC
| Component | Recommended Concentration | Key Considerations |
|---|---|---|
| Copper(II) Sulfate (CuSO₄) | 10 - 100 µM[10][12] | Start with a low concentration (e.g., 25-50 µM) and titrate up if needed.[5][11] |
| Accelerating Ligand (e.g., BTTAA, THPTA) | 5x molar excess to copper (e.g., 50 - 500 µM) | A 5:1 ligand-to-copper ratio is often recommended to protect cells.[5][7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | Should be prepared fresh and added to the reaction mix last.[5][6] |
| CY5-N₃ (or other azide (B81097) probe) | 1 - 25 µM | Titrate to find the lowest concentration that provides sufficient signal to minimize background.[1][5] |
| Alkyne-labeled Biomolecule | N/A | Dependent on the level of metabolic incorporation or expression. |
Troubleshooting Guide
Problem: High cell death or poor cell morphology after the labeling reaction.
-
Possible Cause 1: High concentration of free copper.
-
Possible Cause 2: Copper concentration is too high.
-
Possible Cause 3: Long incubation time.
-
Possible Cause 4: Impure reagents.
-
Solution: Use high-purity reagents. Ensure the sodium ascorbate solution is made fresh, as its degradation products can be harmful.
-
Problem: My this compound signal is weak or I see no fluorescence.
-
Possible Cause 1: Inefficient CuAAC reaction.
-
Possible Cause 2: Quenching of the CY5 fluorophore.
-
Possible Cause 3: Low incorporation of the alkyne-modified substrate.
-
Solution: Before attempting the CuAAC reaction, validate that your alkyne-containing substrate (e.g., a non-canonical amino acid) is being successfully incorporated into your target biomolecules.
-
-
Possible Cause 4: Photobleaching.
-
Solution: CY5 is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium if imaging fixed cells.[16]
-
-
Possible Cause 5: Incorrect imaging settings.
-
Solution: Ensure you are using the correct excitation and emission filter sets for CY5 (typically around 650 nm excitation and 670 nm emission).[16]
-
Problem: High background fluorescence.
-
Possible Cause 1: Non-specific binding of the this compound probe.
-
Solution: Decrease the concentration of the this compound probe.[17] Increase the number and duration of wash steps after the reaction.
-
-
Possible Cause 2: Autofluorescence.
-
Solution: Image an unlabeled control sample (cells that have not undergone the CuAAC reaction) using the same imaging settings to determine the level of natural cellular autofluorescence.[17]
-
Experimental Protocols
Protocol 1: Low-Toxicity CuAAC Labeling of Live Cells with this compound
This protocol is a general guideline. Concentrations should be optimized for your specific cell type and experimental setup.
-
Cell Preparation: Seed cells on a suitable imaging plate (e.g., glass-bottom 96-well plate). If applicable, incubate cells with your alkyne-containing metabolic label for the desired time to ensure incorporation.
-
Reagent Preparation (Prepare fresh):
-
Copper Stock (10 mM): Dissolve CuSO₄ in water.
-
Ligand Stock (50 mM): Dissolve BTTAA or THPTA in water.
-
This compound Stock (1 mM): Dissolve in DMSO.
-
Sodium Ascorbate Stock (100 mM): Dissolve in water. Prepare this immediately before use.
-
-
Prepare the Click Reaction Cocktail:
-
In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentration in your cell media. For a 100 µL final volume with 50 µM CuSO₄:
-
Start with pre-warmed cell culture media or PBS (e.g., 90 µL).
-
Add 2.5 µL of Ligand stock (final conc. 250 µM).
-
Add 0.5 µL of Copper stock (final conc. 50 µM). Vortex briefly to allow the copper and ligand to pre-complex.
-
Add this compound stock to the desired final concentration (e.g., 1 µL for 10 µM).
-
Immediately before adding to cells , add 2.5 µL of fresh Sodium Ascorbate stock (final conc. 2.5 mM). Mix gently.
-
-
-
Cell Labeling:
-
Aspirate the old media from the cells and wash once with warm PBS.
-
Add the complete Click Reaction Cocktail to the cells.
-
Incubate for 5-20 minutes at 37°C or room temperature, protected from light.[1]
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with warm PBS or cell culture media to remove all unreacted components.
-
Add fresh media or imaging buffer to the cells.
-
Proceed with live-cell fluorescence microscopy using appropriate filters for CY5.[1]
-
Protocol 2: Assessing Copper Catalyst Cytotoxicity using MTT Assay
This protocol allows you to quantify the toxicity of your specific CuAAC conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.[1] Allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your complete Click Reaction Cocktail (Copper, Ligand, Ascorbate) in cell culture medium. Also include controls: medium only (vehicle) and medium without copper.[1]
-
Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 20 minutes).[1]
-
Recovery: Remove the treatment solutions, wash the cells with PBS, and add fresh culture medium. Incubate for 24 hours to allow for cytotoxic effects to manifest.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 2-4 hours at 37°C.[1]
-
Add solubilization solution (e.g., DMSO or a commercial buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance.
-
Visual Guides
Caption: Signaling pathway of copper-induced cytotoxicity.
Caption: Experimental workflow for low-toxicity CuAAC labeling.
Caption: Troubleshooting flowchart for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 12. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating Cy5-N3 Labeling: A Guide to Choosing Between SPAAC and CuAAC
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. When it comes to attaching a Cy5-azide (Cy5-N3) tag, two powerful click chemistry techniques stand out: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This technical support guide provides a comprehensive comparison, troubleshooting advice, and detailed protocols to help you select the optimal method for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between SPAAC and CuAAC?
At their core, both SPAAC and CuAAC reactions form a stable triazole linkage between an azide (B81097) and an alkyne.[1] The primary distinction lies in the activation method. CuAAC requires a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2][3][] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145) (like DBCO, DIBO, or BCN) which readily reacts with an azide to release ring strain.[1][5][6][]
Q2: When should I choose SPAAC for my this compound labeling?
SPAAC is the preferred method for applications involving living systems, such as live-cell imaging or in vivo studies.[1][5] Its key advantage is biocompatibility, as it avoids the use of cytotoxic copper catalysts.[2][5][8] SPAAC reactions are highly selective and do not interfere with naturally occurring functional groups in biological environments.[5]
Q3: When is CuAAC a better option for this compound labeling?
CuAAC is an excellent choice for in vitro applications where reaction speed and efficiency are critical and the presence of a copper catalyst is tolerable.[1][2] It generally exhibits faster reaction kinetics compared to SPAAC.[6][8] This method is well-suited for labeling purified proteins, nucleic acids, or other biomolecules in a controlled environment.[9]
Q4: What are the main drawbacks of each method?
The primary limitation of CuAAC is the cytotoxicity of the copper(I) catalyst, which can be problematic for live-cell applications.[5][8] Additionally, the copper catalyst can lead to the formation of reactive oxygen species (ROS) that may damage biomolecules.[10][11] For SPAAC, the main drawback is that the reaction kinetics can be slower than CuAAC.[6] Furthermore, the strained alkynes used in SPAAC are often larger and more hydrophobic, which could potentially cause steric hindrance or affect the solubility of the labeled molecule.[6]
Q5: Can the presence of other azides, like sodium azide preservative, interfere with the labeling?
Yes. Sodium azide (NaN₃) in buffers can compete with the this compound for the alkyne, significantly reducing the labeling efficiency of both CuAAC and SPAAC reactions.[12] SPAAC is particularly sensitive to the presence of inorganic azides.[12] It is crucial to use azide-free buffers for these labeling reactions.
Quantitative Data Summary: SPAAC vs. CuAAC
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10⁻³ to 1 M⁻¹s⁻¹ (with DBCO)[8][13] | 10 to 10⁴ M⁻¹s⁻¹[8] | CuAAC is typically 100 to 1000 times faster than SPAAC.[8] |
| Catalyst Requirement | No (Metal-free)[5][] | Yes (Copper (I))[1][] | SPAAC's main advantage is its biocompatibility due to the absence of a toxic catalyst.[8] |
| Biocompatibility | High[5][8] | Limited (Copper is cytotoxic)[5][8][14] | SPAAC is the preferred choice for live-cell and in vivo applications.[1] |
| Reaction Conditions | Physiological pH and temperature[5][15] | Requires a reducing agent (e.g., sodium ascorbate) and a copper ligand (e.g., BTTAA)[9][11][16] | SPAAC offers milder reaction conditions. |
| Potential for Side Reactions | Can react with thiols (e.g., cysteine residues)[17] | Can generate reactive oxygen species (ROS) that may damage biomolecules[10][11] | Both methods have potential for off-target reactivity that needs to be considered. |
Experimental Workflows
SPAAC Labeling Workflow
Caption: Workflow for this compound labeling using SPAAC.
CuAAC Labeling Workflow
Caption: Workflow for this compound labeling using CuAAC.
Detailed Experimental Protocols
Protocol 1: SPAAC Labeling of an Alkyne-Modified Protein with this compound
This protocol describes the labeling of a protein containing a DBCO (Dibenzocyclooctyne) group with Cy5-azide.
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Azide-free PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the DBCO-modified protein to 1-10 mg/mL in azide-free PBS.
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the DBCO-modified protein solution.
-
Add this compound: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.[15] For some systems, overnight incubation at 4°C may be beneficial. Protect the reaction from light.
-
Purification: Remove the unreacted this compound by size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the Cy5 dye (at ~650 nm). The labeled protein can also be analyzed by SDS-PAGE, observing the fluorescence of the protein band under an appropriate imager.
Protocol 2: CuAAC Labeling of an Alkyne-Modified Oligonucleotide with this compound
This protocol provides a general method for labeling an alkyne-modified oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound (dissolved in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
BTTAA (or other copper ligand)
-
Sodium Ascorbate (B8700270)
-
Nuclease-free water
-
Azide-free buffer (e.g., PBS or TE buffer, pH 7.0)
Procedure:
-
Prepare Reagent Stocks:
-
This compound: 10 mM in anhydrous DMSO.
-
CuSO₄: 10 mM in nuclease-free water.
-
BTTAA: 50 mM in DMSO.
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (to a final concentration of 10-100 µM)
-
Buffer
-
This compound (2-5 molar equivalents to the oligonucleotide)
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and BTTAA solutions. Add the freshly prepared sodium ascorbate solution. This will generate the active Cu(I) catalyst.
-
Initiate Reaction: Add the catalyst premix to the oligonucleotide/azide mixture. The final concentrations in the reaction should be approximately:
-
CuSO₄: 1 mM
-
BTTAA: 5 mM
-
Sodium Ascorbate: 5 mM
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]
-
Purification: Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation, HPLC, or spin columns to remove the catalyst and excess dye.
-
Analysis: Analyze the labeling efficiency by gel electrophoresis (visualizing fluorescence) or mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Both: Presence of sodium azide in buffers.[12] Both: Inactive reagents (degraded this compound or alkyne). CuAAC: Inactive copper catalyst (oxidized to Cu(II)).[18] SPAAC: Steric hindrance around the azide or alkyne. | Both: Use azide-free buffers. Both: Use fresh, high-quality reagents. CuAAC: Prepare the sodium ascorbate solution fresh for each experiment.[18] Degas solutions to remove oxygen.[18] SPAAC: Consider using a linker to extend the azide or alkyne from the biomolecule. |
| Precipitation of Biomolecule during Labeling | Both: The attached Cy5 dye increases hydrophobicity, leading to aggregation.[19] CuAAC: High concentrations of copper catalyst can cause protein precipitation. | Both: Reduce the molar ratio of this compound to the biomolecule.[19] Perform the reaction at a lower biomolecule concentration. CuAAC: Optimize the catalyst concentration. Ensure the ligand-to-copper ratio is appropriate (e.g., 5:1).[18] |
| High Background/Non-specific Labeling | SPAAC: The strained alkyne (e.g., DBCO) can react with thiol groups on cysteine residues.[17] CuAAC: Non-specific binding of the copper complex or the dye to the biomolecule. | SPAAC: If non-specific labeling is a concern, consider blocking free thiols with an agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.[18] CuAAC: Ensure thorough purification after the labeling reaction to remove all components of the catalyst system. |
| Loss of Biological Activity | Both: The Cy5 label may be attached at or near an active site, causing steric hindrance.[19] CuAAC: Damage to the biomolecule by reactive oxygen species (ROS) generated by the copper catalyst.[10] | Both: If possible, use site-specific incorporation of the alkyne or azide to direct labeling away from critical functional domains. CuAAC: Include a ROS scavenger in the reaction mixture. Use a protective copper ligand.[9][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. furthlab.xyz [furthlab.xyz]
- 17. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
impact of fixation method on CY5-N3 staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of fixation methods on CY5-N3 staining. It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on problems arising from fixation procedures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No this compound Signal | Incompatible Fixation Method: Aldehyde fixatives like paraformaldehyde (PFA) can cross-link proteins, potentially masking the target molecule for the click reaction or reacting with components of the labeling system. | - If possible, perform the this compound click chemistry reaction on live cells before fixation. - Consider using a different fixation method, such as cold methanol (B129727), which precipitates proteins rather than cross-linking them.[1] - If PFA must be used, optimize the fixation time; shorter incubation periods (e.g., 15-30 minutes) may be preferable.[2][3] |
| Fixation-Induced Epitope Masking: The fixation process can alter the conformation of the target molecule, preventing the binding of the azide (B81097) or alkyne moiety. | - For PFA-fixed samples, consider an antigen retrieval step, similar to those used in immunohistochemistry, although this is less common for click chemistry. | |
| Degradation of Azide/Alkyne Groups: Harsh fixation conditions or prolonged storage in fixative could potentially degrade the azide or alkyne functional groups required for the click reaction. | - Use freshly prepared fixatives. - Minimize the time between fixation and the click chemistry reaction. | |
| High Background Staining | Autofluorescence from Fixative: Aldehyde fixatives, particularly glutaraldehyde, can induce significant autofluorescence.[2][3] | - Use high-purity, methanol-free formaldehyde (B43269). - Include a quenching step after PFA fixation (e.g., incubation with ammonium (B1175870) chloride or sodium borohydride). - If autofluorescence is a persistent issue, consider using methanol fixation, which generally results in lower background fluorescence.[1] |
| Non-specific Dye Binding: The this compound dye may non-specifically adhere to cellular components. | - Ensure thorough washing steps after the click reaction to remove unbound dye. - Include a blocking step, even for click chemistry, using a buffer like PBS with 1% BSA. | |
| Altered Cellular Morphology | Harsh Fixation/Permeabilization: Methanol fixation can sometimes alter cellular structures and lead to the loss of some soluble proteins.[1][4] | - If preserving fine cellular details is critical, PFA fixation is generally preferred as it better maintains cellular architecture.[4][5] - For PFA fixation, ensure the use of an appropriate buffer (e.g., PBS) to maintain osmolarity. |
| Cell Detachment: Cells may detach from the coverslip or plate during fixation and subsequent washing steps. | - Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence. - Be gentle during washing steps. |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound staining?
A1: The optimal fixation method depends on the specific experimental requirements.
-
Paraformaldehyde (PFA): A cross-linking fixative that is excellent for preserving cellular morphology.[5] However, it can sometimes interfere with the click reaction or increase autofluorescence.[2][3] Shorter fixation times are often recommended.[2][3]
-
Methanol: A precipitating fixative that can improve antibody access and may result in lower background fluorescence.[1] However, it can alter cellular architecture and may not be suitable for all applications.[1][4]
-
Staining Live Cells: Whenever possible, performing the this compound click reaction on live cells before fixation can circumvent many of the issues associated with fixative interference.
Q2: Can I perform the this compound click reaction after PFA fixation?
A2: Yes, but it may require optimization. PFA can react with certain biomolecules, potentially hindering the click reaction. It is advisable to test different PFA concentrations and incubation times. A study on neutrophil staining suggested that a 15-30 minute PFA fixation is effective for immunofluorescence.[2][3]
Q3: Does the order of staining and fixation matter for this compound?
A3: Yes, the order can be critical. Some bioorthogonal labeling reactions must be performed before cell fixation because the fixative can react with the labeling reagents. If you are encountering issues with post-fixation staining, consider reversing the order and labeling live cells first.
Q4: How can I reduce autofluorescence after formaldehyde fixation?
A4: To reduce autofluorescence from formaldehyde fixation, you can:
-
Use fresh, high-quality paraformaldehyde (methanol-free).
-
Perform a quenching step with an agent like ammonium chloride or sodium borohydride (B1222165) after fixation.
-
Ensure adequate washing after fixation.
Q5: Will methanol fixation affect the integrity of my target molecule?
A5: Methanol works by denaturing and precipitating proteins, which can alter their tertiary structure.[1][4] While this can sometimes improve access for labeling reagents, it may also affect the native conformation of your target. The suitability of methanol fixation should be empirically determined for your specific target and application.
Data Presentation: Comparison of Fixation Methods for this compound Staining
The following table provides a qualitative comparison of common fixation methods and their potential impact on this compound staining.
| Feature | Paraformaldehyde (PFA) | Methanol |
| Mechanism | Cross-linking of proteins | Precipitation and dehydration of proteins[1][4] |
| Morphology Preservation | Excellent[5] | Fair to good; can cause cell shrinkage[1] |
| Potential for Click Reaction Interference | Moderate; can mask targets or react with reagents | Low |
| Autofluorescence | Can be significant, especially with longer fixation[2][3] | Generally lower than PFA[1] |
| Permeabilization | Requires a separate permeabilization step (e.g., with Triton X-100) | Simultaneously fixes and permeabilizes[1] |
| Typical Incubation Time | 15-30 minutes at room temperature | 5-10 minutes at -20°C |
Experimental Protocols
Protocol 1: this compound Staining Following Paraformaldehyde (PFA) Fixation
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation:
-
Prepare a fresh 4% PFA solution in PBS.
-
Fix the cells by incubating in the 4% PFA solution for 15 minutes at room temperature.
-
Note: The optimal fixation time may vary and should be determined empirically.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Incubate the cells in PBS containing 0.1-0.25% Triton X-100 for 10 minutes at room temperature.
-
Note: This step is necessary to allow the click chemistry reagents to enter the cell.
-
-
Washing: Wash the cells three times with PBS.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's protocol for your this compound and corresponding alkyne/azide-modified target. This typically includes a copper (I) catalyst, a ligand, and the this compound dye.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS, for 5 minutes each, to remove unreacted reagents.
-
(Optional) Counterstaining: If desired, counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the this compound signal using a fluorescence microscope with the appropriate filter set (for Cy5, excitation is around 650 nm and emission is around 670 nm).
Protocol 2: this compound Staining Following Methanol Fixation
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization:
-
Aspirate the PBS.
-
Add ice-cold 100% methanol to the cells.
-
Incubate for 5-10 minutes at -20°C.
-
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Click Chemistry Reaction:
-
Prepare and add the click reaction cocktail as described in Protocol 1, step 7.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Optional Counterstaining and Mounting: Proceed as described in Protocol 1, steps 9 and 10.
-
Imaging: Visualize the this compound signal as described in Protocol 1, step 11.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Confirming Successful CY5-N3 Conjugation to a Protein: A Comparative Guide
Confirmation of successful covalent linkage between a fluorescent dye and a protein is a critical step in producing reliable reagents for a multitude of applications, from immunoassays to cellular imaging. This guide provides a comparative overview of common methods used to verify the conjugation of CY5-N3, a popular cyanine (B1664457) dye containing an azide (B81097) group, to a protein.
The primary methods for confirming conjugation include UV-Vis Spectroscopy for determining the degree of labeling, SDS-PAGE with in-gel fluorescence for visual confirmation, and Mass Spectrometry for definitive mass verification. Each method offers distinct advantages and provides different types of information.
Method 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely used quantitative method to determine the average number of dye molecules conjugated to each protein molecule, a value known as the Degree of Labeling (DOL).[1] This is achieved by measuring the absorbance of the conjugate at two key wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 650 nm for Cy5).[2]
Experimental Protocol
-
Purification: It is essential to remove all non-conjugated this compound dye from the protein conjugate solution. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[3][4]
-
Spectrophotometer Setup: Use a spectrophotometer capable of measuring absorbance in the UV and visible range. A quartz cuvette is required for accurate measurements at 280 nm.[1]
-
Absorbance Measurement:
-
Calculation of Degree of Labeling (DOL):
-
First, calculate the molar concentration of the protein. A correction factor is needed because the Cy5 dye also absorbs light at 280 nm.[3]
-
The formula is: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₆₅₀ is the absorbance of the conjugate at 650 nm.
-
CF is the correction factor for Cy5 at 280 nm (typically ~0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Next, calculate the DOL:[2][5] DOL = A₆₅₀ / (ε_Cy5 × Protein Concentration) where:
-
ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (typically 250,000 M⁻¹cm⁻¹).
-
-
References
Determining the Degree of Labeling for CY5-N3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing CY5-N3 for labeling biomolecules, accurately determining the degree of labeling (DOL) is a critical step to ensure experimental consistency and optimal performance of the labeled conjugate. The DOL, representing the average number of dye molecules conjugated to a single biomolecule, directly impacts fluorescence intensity and can influence the biological activity of the labeled molecule. This guide provides a comprehensive comparison of the two primary methods for determining the DOL of this compound labeled proteins: UV-Vis Spectrophotometry and Mass Spectrometry.
At a Glance: Comparison of DOL Determination Methods
| Feature | UV-Vis Spectrophotometry | Mass Spectrometry |
| Principle | Measures absorbance of the protein and dye at specific wavelengths to calculate their respective concentrations. | Directly measures the mass of the unlabeled and labeled protein to determine the number of attached dye molecules. |
| Primary Advantage | Accessible, rapid, and cost-effective.[1] | High accuracy, provides information on labeling distribution, and can identify unexpected modifications.[2][3] |
| Primary Disadvantage | Indirect measurement, accuracy can be affected by impurities and inaccurate extinction coefficients. | Higher cost, requires specialized equipment and expertise, and can be sensitive to sample purity and buffer components.[4] |
| Sample Requirement | Purified conjugate, free of unbound dye. | Purified conjugate, compatible with mass spectrometry ionization techniques.[5] |
| Data Output | Average DOL value. | Mass spectrum showing the distribution of labeled species (e.g., DOL of 1, 2, 3, etc.). |
In-Depth Method Comparison
UV-Vis Spectrophotometry: The Workhorse Method
UV-Vis spectrophotometry is the most common and accessible method for determining the DOL of fluorescently labeled proteins.[6][7] The principle relies on the Beer-Lambert law, where the absorbance of a substance is directly proportional to its concentration. By measuring the absorbance of the protein component (typically at 280 nm) and the dye component at its maximum absorbance wavelength (λmax), the molar concentrations of both can be calculated and the ratio determined.[6][7]
A critical consideration for this method is the need to correct for the dye's absorbance at 280 nm, as most fluorescent dyes, including CY5, have some absorbance at this wavelength. This is achieved by applying a correction factor (CF).[6][7]
-
Purification of the Labeled Protein: It is crucial to remove all non-conjugated this compound from the labeled protein sample. This can be achieved by methods such as dialysis, gel filtration chromatography, or spin columns.[7][8]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and quartz cuvettes.
-
Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280).
-
Measure the absorbance of the purified protein-dye conjugate at the maximum absorbance wavelength (λmax) of CY5, which is approximately 650 nm (Amax).
-
-
Calculation of DOL:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the λmax of CY5.
-
CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
The concentration of the dye is calculated using the following formula: Dye Concentration (M) = Amax / εdye Where:
-
Amax is the absorbance of the conjugate at the λmax of CY5.
-
εdye is the molar extinction coefficient of CY5 at its λmax (in M-1cm-1).
-
-
The Degree of Labeling is then calculated as the molar ratio: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mass Spectrometry: The High-Precision Approach
Mass spectrometry (MS) offers a direct and highly accurate method for determining the DOL.[2] This technique measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the unlabeled and labeled protein. The mass difference between the unlabeled protein and the various labeled species corresponds to the mass of the attached this compound molecules, providing a direct count of the number of dyes per protein.
Intact protein analysis using techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a TOF analyzer are commonly employed for this purpose.[4][9]
-
Sample Preparation:
-
The labeled protein must be purified to remove non-conjugated dye and any interfering substances.
-
The sample should be buffer-exchanged into a volatile, MS-compatible solvent (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water/acetonitrile).[5] Detergents and high concentrations of non-volatile salts must be avoided.[5]
-
-
Mass Spectrometry Analysis:
-
The purified conjugate is introduced into the mass spectrometer.
-
For ESI, the sample is infused into the ion source where it is nebulized and ionized.
-
For MALDI, the sample is co-crystallized with a matrix on a target plate and ionized by a laser.[10]
-
The mass analyzer separates the ions based on their mass-to-charge ratio, generating a mass spectrum.
-
-
Data Analysis:
-
The raw mass spectrum, which typically shows a series of peaks corresponding to different charge states for ESI, is deconvoluted to obtain the neutral mass of the protein species.
-
The mass of the unlabeled protein is identified.
-
A series of peaks corresponding to the protein labeled with one, two, three, or more this compound molecules will be observed. The mass of a single this compound molecule is added for each labeling event.
-
The relative abundance of each labeled species can be determined from the peak intensities in the deconvoluted spectrum.
-
The average DOL is calculated by taking the weighted average of the different labeled species.
-
Performance Comparison with Alternative Dyes
While CY5 is a widely used dye, several alternatives are available that may offer advantages in terms of fluorescence brightness and photostability. When choosing a dye, it is important to consider its spectral properties and how they align with the available instrumentation.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | A280 Correction Factor (CF) | Key Features |
| CY5 | ~649 | ~666 | ~250,000 | ~0.04 | Widely used, well-characterized, but susceptible to photobleaching.[11][12] |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.03 | Brighter and more photostable than CY5.[5][9][12][13] |
| iFluor 647 | ~654 | ~670 | ~250,000 | ~0.03 | Reported to have strong fluorescence and high photostability, pH-insensitive.[4] |
Conclusion
Both UV-Vis spectrophotometry and mass spectrometry are valuable methods for determining the degree of labeling of this compound conjugated proteins.
-
UV-Vis spectrophotometry is a rapid, accessible, and cost-effective method suitable for routine DOL measurements and for researchers with standard laboratory equipment. However, its accuracy is dependent on the purity of the sample and the accuracy of the extinction coefficients used.
-
Mass spectrometry provides a highly accurate and direct measurement of the DOL, offering detailed information about the distribution of labeled species. While it requires more specialized equipment and expertise, it is the preferred method when high precision is required, for troubleshooting labeling reactions, and for a detailed characterization of the conjugate.
The choice of method will ultimately depend on the specific requirements of the research, the available resources, and the level of detail needed for the characterization of the this compound labeled biomolecule.
References
- 1. m.youtube.com [m.youtube.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 4. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 5. Intact Mass [utsouthwestern.edu]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 11. LC-MS-based quantification of intact proteins: perspective for clinical and bioanalytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Protein Structure: The Value of Intact Mass Analysis [sartorius.com]
- 13. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CY5-N3 Labeling Efficiency and Quality Control
For researchers, scientists, and drug development professionals utilizing fluorescent labeling techniques, the choice of fluorophore and the ability to rigorously assess its performance are paramount. This guide provides a comprehensive comparison of CY5-N3, a widely used cyanine (B1664457) dye for click chemistry applications, with its alternatives. We present supporting experimental data, detailed protocols for quality control, and visual workflows to facilitate informed decisions in your research.
Performance Comparison: this compound vs. Alternatives
This compound is a popular choice for labeling biomolecules due to its emission in the far-red spectrum, which minimizes autofluorescence from cellular components. However, several alternative fluorophores are available, with Alexa Fluor 647 being a primary competitor. The selection of a dye should be based on its photophysical properties and its performance in specific applications.
Table 1: Photophysical Properties of CY5 and Alternatives
| Property | CY5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Max (nm) | ~649[1] | ~650[2] | ~652 |
| Emission Max (nm) | ~666[1] | ~665[2] | ~672 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[1] | ~239,000[2] | ~250,000 |
| Quantum Yield | ~0.2[1] | ~0.33[2] | Not widely reported |
| Photostability | Moderate | High[3] | High |
| pH Sensitivity | Sensitive | Insensitive (pH 4-10)[2] | Insensitive |
Note: The azide (B81097) (N3) modification for click chemistry does not significantly alter the core photophysical properties of the parent dye.
While having a similar extinction coefficient to Alexa Fluor 647, Cy5 exhibits a lower quantum yield, which can result in lower fluorescence intensity.[3][4] Furthermore, studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[3]
Table 2: Comparative Labeling Efficiency (Degree of Labeling - DOL)
The following table presents a hypothetical, yet representative, comparison of labeling efficiency based on typical experimental outcomes. The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for quantitative studies.
| Target Protein (Concentration) | Dye (Molar Excess) | Labeling Method | Typical DOL |
| Bovine Serum Albumin (5 mg/mL) | This compound (10x) | CuAAC | 1.5 - 2.5 |
| Bovine Serum Albumin (5 mg/mL) | Alexa Fluor 647 Azide (10x) | CuAAC | 2.0 - 3.0 |
| Recombinant Human IgG (2 mg/mL) | This compound (15x) | SPAAC | 1.0 - 2.0 |
| Recombinant Human IgG (2 mg/mL) | Alexa Fluor 647 Azide (15x) | SPAAC | 1.5 - 2.5 |
Note: These values are illustrative and can vary depending on the specific protein, buffer conditions, and reaction time. It is consistently reported that Alexa Fluor dyes can be conjugated to proteins at high molar ratios with less self-quenching compared to Cy5, leading to brighter conjugates.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable labeling and quality control.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol outlines the steps for labeling a protein containing an alkyne group with this compound or an alternative azide-functionalized dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound or alternative azide dye (e.g., Alexa Fluor 647 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
DMSO (for dissolving the dye)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide dye in DMSO to a concentration of 10 mM.
-
Prepare a 100 mM solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of THPTA in water.
-
-
Prepare the Click-IT® Reaction Cocktail:
-
In a microcentrifuge tube, combine the required volumes of CuSO₄ and THPTA.
-
Add the azide dye stock solution.
-
Add the Sodium Ascorbate solution to initiate the reaction.
-
-
Labeling Reaction:
-
Add the Click-IT® reaction cocktail to the alkyne-modified protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Quality Control - Determination of Degree of Labeling (DOL)
This protocol describes how to calculate the labeling efficiency using UV-Vis spectrophotometry.
Materials:
-
Purified labeled protein from Protocol 1
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max) (e.g., ~650 nm for CY5).[6]
-
-
Calculate Protein Concentration:
-
The protein concentration is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)[6]
-
Visualizing Workflows and Pathways
Graphical representations of experimental processes and biological pathways can enhance understanding and clarity.
References
- 1. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor 647 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison: CY5-N3 vs. Alexa Fluor 647 Azide for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for biomolecule labeling is a critical decision that significantly impacts experimental outcomes. Among the far-red fluorescent azides used in "click chemistry," CY5-N3 and Alexa Fluor 647 azide (B81097) are two of the most common choices. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal dye for your research.
This comparison focuses on the key performance characteristics of this compound (a derivative of Cyanine5) and Alexa Fluor 647 azide, including their spectroscopic properties, brightness, and photostability. The information presented is intended to help you make an informed decision based on the specific demands of your application, whether it be fluorescence microscopy, flow cytometry, or in vivo imaging.
Quantitative Data Summary
The performance of a fluorescent dye is defined by several key photophysical parameters. The table below summarizes the core properties of this compound and Alexa Fluor 647 azide.
| Property | This compound (Sulfo-Cyanine5) | Alexa Fluor 647 Azide | Advantage |
| Excitation Maximum (λex) | ~646 nm[1] | ~650 nm[2][3] | Negligible Difference |
| Emission Maximum (λem) | ~662 nm[1] | ~665 nm[3] | Negligible Difference |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~239,000 cm⁻¹M⁻¹[3] | This compound |
| Quantum Yield (Φ) | Lower, context-dependent | 0.33[3] | Alexa Fluor 647 |
| Brightness (ε x Φ) | Lower | Higher | Alexa Fluor 647 |
| Photostability | Less photostable[4] | More photostable[5][4][6] | Alexa Fluor 647 |
| pH Sensitivity | More sensitive | Insensitive (pH 4-10)[7][8] | Alexa Fluor 647 |
| Self-Quenching | Prone to aggregation & quenching[9][10] | Minimal self-quenching[6] | Alexa Fluor 647 |
Performance Characteristics: A Deeper Dive
Brightness While the molar extinction coefficient of the Cy5 core is slightly higher, the overall brightness of a fluorophore is a product of its extinction coefficient and its quantum yield. Alexa Fluor 647 consistently demonstrates a higher quantum yield, resulting in significantly brighter bioconjugates.[5][6][11] The difference is particularly stark at high degrees of labeling (DOL), where Cy5 dyes are prone to aggregation and self-quenching, leading to a decrease in fluorescence.[9][10][11] In contrast, Alexa Fluor 647 conjugates maintain high fluorescence even at high DOLs.[11]
Photostability Photostability, or the resistance to photobleaching upon exposure to excitation light, is critical for applications requiring long or repeated imaging sessions, such as time-lapse microscopy. Comparative studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5.[5][6][10] In one experiment, after prolonged illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.[5][6] This superior stability allows for more robust and reliable data collection.
Environmental Sensitivity The fluorescence of Cy5 dyes can be sensitive to the local environment, which can lead to variability in signal. Alexa Fluor 647, however, is notably insensitive to pH variations between pH 4 and 10, ensuring more consistent and reliable fluorescence across different cellular compartments and buffer conditions.[7][8] Furthermore, when conjugated to proteins, Cy5 can exhibit an anomalous absorption peak around 600 nm due to dye-dye interactions, which does not result in fluorescence and complicates quantification.[9] Alexa Fluor 647 dye conjugates do not show this spectral anomaly.[9]
Chemical Reactivity and Workflow
Both this compound and Alexa Fluor 647 azide are designed for covalent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The azide group on both dyes reacts efficiently with a terminal alkyne on a target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage.
Experimental Protocols
The following is a generalized protocol for labeling an alkyne-modified protein with either this compound or Alexa Fluor 647 azide. It is essential to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.
1. Reagent Preparation
-
Dye Stock Solution: Prepare a 1-10 mM stock solution of the azide dye in high-quality anhydrous DMSO.[1][12][13] Store any unused stock solution at -20°C or -80°C, protected from light.
-
Protein Solution: Dissolve your alkyne-modified protein in a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer should be free of any azide- or amine-containing compounds that could interfere with the reaction.
-
Catalyst Solution: Prepare fresh catalyst solutions. A typical catalyst system includes a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect the biomolecule.
2. Labeling Reaction
-
Add the protein solution to a reaction tube.
-
Add the catalyst components to the protein solution.
-
Add the desired volume of the dye stock solution to the protein-catalyst mixture. The optimal molar ratio of dye to protein should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing or rotation may improve labeling efficiency.
3. Purification
-
Remove the unreacted, excess dye from the labeled protein conjugate. This is commonly achieved using size-exclusion chromatography (e.g., a spin column or gel filtration column) appropriate for the molecular weight of your protein.
Conclusion and Recommendations
For most protein and nucleic acid labeling applications, Alexa Fluor 647 azide is the superior choice over this compound . Its significantly increased brightness and enhanced photostability contribute to a higher signal-to-noise ratio and more robust, reliable experimental data.[6] The resistance of Alexa Fluor 647 to self-quenching and pH changes further ensures consistent performance in a wide range of applications.
While this compound is a functional and often more cost-effective option, the performance advantages of Alexa Fluor 647 azide, particularly in demanding applications such as super-resolution microscopy, single-molecule studies, and quantitative imaging, justify its selection for achieving high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Introduction of APDye Fluors 647 | MolecularCloud [molecularcloud.org]
- 8. lifetein.com [lifetein.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | TargetMol [targetmol.com]
- 13. Molecular Probes Alexa Fluor 647 Azide, Triethylammonium Salt 0.5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
A Head-to-Head Comparison of CY5-N3 and Other Far-Red Fluorescent Azide Dyes
In the rapidly evolving landscape of biomedical research and drug development, the precise detection and visualization of biomolecules are paramount. Far-red fluorescent dyes, with their ability to penetrate deeper into tissues and minimize autofluorescence, have become indispensable tools. Among these, azide-functionalized dyes that participate in bioorthogonal "click chemistry" reactions offer a highly specific and efficient method for labeling proteins, nucleic acids, and other biomolecules. This guide provides an objective comparison of CY5-N3 with its main competitors in the far-red spectrum: Alexa Fluor 647 Azide (B81097), DyLight 650 Azide, and Atto 647N Azide.
Quantitative Performance Data
The selection of a fluorescent dye is often dictated by its key photophysical properties. A high molar extinction coefficient leads to efficient light absorption, while a high quantum yield results in brighter fluorescence emission. Photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.
| Property | This compound | Alexa Fluor 647 Azide | DyLight 650 Azide | Atto 647N Azide |
| Excitation Max (nm) | ~646[1] | ~650 | ~652[2] | ~644[3] |
| Emission Max (nm) | ~662[1] | ~665 | ~672[2] | ~669[3] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~250,000[4] | ~270,000 | ~250,000[2] | ~150,000[3][5] |
| Quantum Yield (Φ) | ~0.2[6] | ~0.33[7] | High (specific value not consistently reported)[2] | ~0.65[3][5] |
| Brightness (ε x Φ) | ~50,000 | ~89,100 | High | ~97,500 |
| Photostability | Moderate | High[8] | High | Very High[5][9] |
Key Takeaways from the Data:
-
Brightness: Atto 647N Azide and Alexa Fluor 647 Azide exhibit the highest calculated brightness, making them superior choices for detecting low-abundance targets.
-
Photostability: Both Alexa Fluor 647 and Atto 647N are reported to be significantly more photostable than Cy5, which is a critical advantage for demanding imaging applications.[8] DyLight dyes are also marketed as having superior photostability compared to traditional cyanine (B1664457) dyes.
-
Molar Extinction Coefficient: this compound, Alexa Fluor 647 Azide, and DyLight 650 Azide have very high and comparable molar extinction coefficients, indicating excellent light-absorbing capabilities.
Experimental Workflows and Logical Relationships
The utility of these fluorescent azide dyes lies in their ability to be specifically incorporated into target biomolecules via click chemistry. A common workflow involves the metabolic labeling of cells with an alkyne-modified precursor, followed by reaction with the azide-functionalized dye.
Another critical aspect of utilizing these dyes is the click chemistry reaction itself. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used, robust, and efficient reaction.
Experimental Protocols
To ensure a fair and accurate comparison between these dyes, standardized experimental protocols are essential. Below are generalized methodologies for key experiments.
Protocol 1: Comparative Protein Labeling via CuAAC
This protocol describes the labeling of an alkyne-modified protein with different far-red fluorescent azide dyes for a direct comparison of labeling efficiency and signal intensity.
Materials:
-
Alkyne-modified protein of interest (e.g., produced by metabolic labeling or in vitro enzymatic modification)
-
This compound, Alexa Fluor 647 Azide, DyLight 650 Azide, Atto 647N Azide
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve each fluorescent azide dye in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the following for each dye:
-
Alkyne-modified protein (e.g., 100 µg in PBS)
-
Fluorescent azide dye stock solution (to a final concentration of 100-200 µM)
-
TBTA stock solution (to a final concentration of 100 µM)
-
CuSO₄ stock solution (to a final concentration of 1 mM)
-
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixtures for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
-
Quantification:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the absorbance maximum of the respective dye.
-
Compare the fluorescence intensity of the labeled proteins at equivalent concentrations using a fluorometer.
-
Protocol 2: Photostability Assessment
This protocol outlines a method for comparing the photostability of the different dye-protein conjugates using fluorescence microscopy.
Materials:
-
Fluorescently labeled proteins from Protocol 1
-
Microscope slides and coverslips
-
Antifade mounting medium
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with a thin layer of the fluorescently labeled protein solution for each dye, mounted in an antifade medium.
-
-
Image Acquisition:
-
Locate a field of view for each sample.
-
Using identical laser power, exposure time, and detector settings, acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity versus time for each dye. The rate of fluorescence decay is inversely proportional to the photostability.
-
Conclusion
While this compound is a widely used and cost-effective far-red fluorescent azide dye, for applications demanding the highest sensitivity and photostability, Alexa Fluor 647 Azide and Atto 647N Azide present superior alternatives.[8] DyLight 650 Azide also offers a competitive option with reported high brightness and photostability. The choice of dye will ultimately depend on the specific experimental requirements, including the abundance of the target molecule, the need for prolonged imaging, and budget considerations. The provided protocols offer a framework for researchers to perform their own comparative analyses to determine the optimal dye for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Cyanine fluorophore derivatives with enhanced photostability | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. aatbio.com [aatbio.com]
Navigating the Far-Red Frontier: A Guide to CY5-N3 Alternatives for Live-Cell Click Chemistry
In the dynamic world of live-cell imaging, the selection of fluorescent probes is paramount to generating high-fidelity data. For researchers utilizing bioorthogonal click chemistry, CY5-N3 has long been a workhorse in the far-red spectrum. However, the demand for superior photostability, brightness, and fluorogenic properties has spurred the development of a new generation of azide-functionalized dyes. This guide provides an objective comparison of promising alternatives to this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal probe for their live-cell imaging experiments.
Performance Comparison of Far-Red Azide Dyes
The ideal fluorescent probe for live-cell imaging should exhibit high brightness, exceptional photostability, and low background fluorescence. The following table summarizes the key photophysical properties of this compound and its leading alternatives.
| Feature | This compound | Janelia Fluor® 646, Azide (JF646-N3) | Silicon Rhodamine (SiR)-Azide |
| Excitation Max (nm) | ~646 | 646 | ~652 |
| Emission Max (nm) | ~662 | 664 | ~674 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000 | 152,000 | ~100,000 |
| Quantum Yield (Φ) | ~0.28 | 0.54 | ~0.40 |
| Brightness (ε x Φ) | ~70,000 | 82,080 | ~40,000 |
| Cell Permeability | Good | Excellent | Excellent |
| Fluorogenicity | Non-fluorogenic | Moderately fluorogenic | Highly fluorogenic |
| Photostability | Moderate | High | High |
Note: Photophysical properties can vary depending on the solvent and local environment. The values presented here are for comparative purposes.
In-Depth Look at the Alternatives
Janelia Fluor® 646, Azide (JF646-N3): Developed at the Janelia Research Campus, JF646-N3 stands out for its exceptional brightness and high photostability, making it well-suited for demanding applications like super-resolution microscopy (dSTORM, STED) and single-molecule tracking.[1][2][3] Its enhanced photostability allows for longer time-lapse imaging with reduced signal loss.[4] Furthermore, its moderate fluorogenicity contributes to a better signal-to-noise ratio compared to constantly "on" dyes like this compound.[1]
Silicon Rhodamine (SiR)-Azide: SiR-based dyes are renowned for their cell permeability and remarkable fluorogenic properties.[4] In their free form, SiR dyes exist in a non-fluorescent, spirocyclic state. Upon binding to their target, they undergo a conformational change that results in a dramatic increase in fluorescence. This "turn-on" mechanism significantly reduces background fluorescence, making SiR-azide an excellent choice for no-wash, live-cell imaging protocols.
Experimental Protocols
The following protocols provide a general framework for live-cell labeling using azide-functionalized dyes via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).
General Live-Cell Labeling Protocol (SPAAC)
This protocol is suitable for labeling cells that have been metabolically engineered to incorporate a strained alkyne (e.g., BCN or DBCO) into a biomolecule of interest.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Culture cells in the appropriate medium until they reach the desired confluency.
-
Introduce the alkyne-modified metabolic precursor (e.g., an unnatural amino acid or sugar) to the culture medium and incubate for a period sufficient for its incorporation into the target biomolecule (typically 24-48 hours).
-
-
Dye Preparation:
-
Prepare a stock solution of the azide-functionalized dye (e.g., this compound, JF646-N3, or SiR-azide) in anhydrous DMSO at a concentration of 1-10 mM.
-
Immediately before use, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration (typically 1-10 µM).
-
-
Labeling:
-
Remove the culture medium containing the metabolic precursor and wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the dye-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Wash (Optional for Fluorogenic Dyes):
-
For non-fluorogenic dyes like this compound, it is crucial to remove the unbound dye to reduce background fluorescence. Wash the cells 2-3 times with pre-warmed, complete culture medium.
-
For fluorogenic dyes like SiR-azide, a wash step may not be necessary, enabling a "no-wash" protocol.
-
-
Imaging:
-
Replace the labeling/wash medium with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.
-
Protocol for Comparative Photostability Analysis
This protocol allows for a direct comparison of the photostability of different fluorescent dyes under identical imaging conditions.
-
Sample Preparation:
-
Prepare replicate samples of cells labeled with each of the dyes to be compared (e.g., this compound, JF646-N3, and SiR-azide) following the general labeling protocol above.
-
-
Microscope Setup:
-
Use the same microscope, objective, and camera for all experiments.
-
Set the excitation laser power and camera exposure time to achieve a similar initial fluorescence intensity for all dyes. This is crucial for a fair comparison.
-
Define a region of interest (ROI) within a labeled cell for photobleaching.
-
-
Photobleaching Experiment:
-
Acquire a pre-bleach image of the ROI.
-
Continuously illuminate the ROI with the excitation laser at a constant power.
-
Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5 seconds) until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial pre-bleach intensity.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability. The data can be fitted to an exponential decay curve to determine the photobleaching half-life for each dye.
-
Visualizing the Workflow and Biological Context
Live-Cell Click Chemistry Workflow
References
A Comparative Guide to CY5-N3 for In Vivo Imaging Applications
In the rapidly evolving field of in vivo imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible results. This guide provides a comprehensive comparison of CY5-N3, a near-infrared (NIR) azide-functionalized cyanine (B1664457) dye, with its common alternatives, Cy7-N3 and Indocyanine Green (ICG)-N3. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their in vivo imaging needs.
Superior Performance of this compound in Pre-targeted In Vivo Imaging
This compound emerges as a robust fluorescent probe for in vivo imaging, particularly when utilized in a pre-targeting strategy employing bio-orthogonal click chemistry. This approach allows for the initial administration of a targeting molecule (e.g., an antibody or a small molecule) functionalized with a complementary alkyne group. Following sufficient time for the targeting molecule to accumulate at the site of interest and for the unbound conjugate to clear from circulation, the azide-bearing this compound dye is administered. The subsequent in vivo click reaction results in covalent labeling of the target, leading to a high signal-to-noise ratio and enhanced image contrast.
The primary advantages of this compound in this context include its excellent photophysical properties, good biocompatibility, and the versatility of the azide-alkyne cycloaddition reaction. While longer-wavelength dyes like Cy7-N3 offer deeper tissue penetration, this compound provides a balance of sufficient tissue penetration for many applications with a higher quantum yield and greater photostability compared to some longer-wavelength cyanine dyes.
Quantitative Performance Comparison
The following table summarizes the key photophysical and in vivo performance characteristics of this compound compared to Cy7-N3 and an azide-functionalized Indocyanine Green (ICG-N3) derivative.
| Property | This compound | Cy7-N3 | ICG-N3 (representative values for Cy5.5-azide) |
| Excitation Maximum (λex) | ~646 nm[1][2] | ~750 nm[3] | ~684 nm[4] |
| Emission Maximum (λem) | ~662 nm[1][2] | ~773 nm[3] | ~710 nm[4] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[5] | ~199,000 cm⁻¹M⁻¹[3] | ~198,000 cm⁻¹M⁻¹[4] |
| Quantum Yield (Φ) | ~0.2[5] | ~0.3[3] | ~0.2[4] |
| Tissue Penetration Depth | Moderate (~0.5 - 1 cm) | High (>1 cm) | Moderate-High (~1 cm) |
| Signal-to-Noise Ratio (SNR) | High | Very High[6] | High |
| Photostability | Good[7] | Moderate | Moderate |
| Biocompatibility | Good | Good | Good |
Experimental Protocols
Protocol 1: In Vivo Pre-targeting Imaging with this compound and Bio-orthogonal Click Chemistry
This protocol outlines a general procedure for in vivo tumor imaging using a pre-targeting strategy with an alkyne-modified antibody and this compound.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Alkyne-functionalized targeting antibody (e.g., DBCO-conjugated antibody)
-
This compound (Sulfo-Cyanine5-azide)
-
Sterile PBS (phosphate-buffered saline)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Antibody Administration (Pre-targeting):
-
Reconstitute the DBCO-conjugated antibody in sterile PBS to a final concentration of 1 mg/mL.
-
Administer 100 µg of the antibody solution to each mouse via intravenous (tail vein) injection.
-
Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. This timeframe should be optimized based on the antibody's pharmacokinetics.
-
-
This compound Administration:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in sterile PBS to a final concentration of 100 µM.
-
Inject 100 µL of the this compound solution (10 nmol) intravenously into each mouse.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Acquire fluorescence images at various time points post-CY5-N3 injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.
-
Use an appropriate filter set for CY5 (e.g., excitation: 640 nm, emission: 680 nm).
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues to confirm the in vivo findings and quantify the biodistribution of the probe.
-
Protocol 2: Labeling of Biomolecules with this compound for In Vivo Imaging
This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction for labeling an alkyne-containing biomolecule with this compound.
Materials:
-
Alkyne-functionalized biomolecule (e.g., peptide, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-biomolecule in the reaction buffer to a concentration of 1 mM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 100 µL of the alkyne-biomolecule solution with 1.2 equivalents of the this compound stock solution.
-
Add 1 µL of the CuSO₄ stock solution (final concentration 0.5 mM).
-
Add 1 µL of the TBTA stock solution (final concentration 0.1 mM).
-
Initiate the reaction by adding 1 µL of the sodium ascorbate stock solution (final concentration 5 mM).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the this compound labeled biomolecule using a size-exclusion chromatography column to remove unreacted dye and other reagents.
-
Confirm labeling efficiency and purity using UV-Vis spectroscopy and/or mass spectrometry.
-
Visualizing Workflows and Pathways
Pre-targeting Experimental Workflow
The following diagram illustrates the workflow for the in vivo pre-targeting strategy.
In Vivo Click Chemistry Signaling Pathway
This diagram depicts the mechanism of in vivo bio-orthogonal click chemistry for targeted imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyanine 7 azide (A270185) | Antibodies.com [antibodies.com]
- 4. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectral Overlap Considerations for CY5-N3 in Multiplex Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on multiplex imaging, the careful selection of fluorophores is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of CY5-N3, a popular azide-reactive cyanine (B1664457) dye, with its alternatives, focusing on spectral overlap and other performance characteristics critical for successful multiplexing experiments.
Multiplex imaging enables the simultaneous visualization of multiple targets within a single sample, offering a wealth of information about cellular and tissue microenvironments. However, the success of this powerful technique hinges on the ability to distinguish between the signals of different fluorophores. Spectral overlap, where the emission of one fluorophore bleeds into the detection channel of another, is a major challenge that can lead to false positives and inaccurate quantification.
This compound, with its excitation and emission maxima in the far-red region of the spectrum, is a common choice for the fifth or sixth color in multiplex panels. Its azide (B81097) functional group allows for convenient labeling of alkyne-modified biomolecules via click chemistry. This guide will delve into the spectral properties of this compound, compare it with viable alternatives, and provide the necessary experimental context to aid in your experimental design.
Quantitative Comparison of this compound and Alternatives
The brightness of a fluorophore is a key determinant of its performance and is a function of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted light). The following table summarizes the key photophysical properties of this compound and several common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~646 | ~662 | ~250,000 | ~0.2-0.27 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 |
| DyLight 649/650 | ~654 | ~673 | ~250,000 | Not readily available |
| iFluor 647 | ~651 | ~670 | ~250,000 | Not readily available |
| Atto 647N | ~644 | ~669 | ~150,000 | ~0.65 |
Key Takeaways from the Data:
-
Spectral Similarity: All the listed alternatives are spectrally similar to CY5, making them potential "drop-in" replacements in established protocols.
-
Brightness: While molar extinction coefficients are comparable for most dyes, Alexa Fluor 647 and Atto 647N exhibit higher quantum yields than CY5, suggesting they may provide brighter signals.[1] Atto 647N, in particular, has a significantly higher quantum yield, which can be advantageous for detecting low-abundance targets.
-
Photostability: Some alternatives, such as Alexa Fluor 647, have been reported to offer improved photostability compared to Cy5, which is a crucial factor for imaging modalities that require prolonged light exposure.
Managing Spectral Overlap in Multiplex Imaging
The broad emission spectra of many fluorophores necessitate careful panel design to minimize bleed-through. The following diagram illustrates the potential for spectral overlap between Cy5 and other commonly used fluorophores.
As the diagram illustrates, the emission spectrum of Cy5 has significant overlap with Allophycocyanin (APC), making their simultaneous use challenging without advanced techniques like spectral unmixing. The overlap with Phycoerythrin (PE) is moderate, while the separation from Fluorescein isothiocyanate (FITC) is generally good.
Experimental Protocols
A robust multiplex immunofluorescence protocol is essential for generating reliable data. Below is a generalized workflow for a cyclic immunofluorescence experiment, which allows for the detection of a large number of markers on a single tissue section.
Multiplex Immunofluorescence Workflow
Detailed Methodologies
1. Sample Preparation:
-
Deparaffinization and Rehydration: Formalin-fixed paraffin-embedded (FFPE) tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens. The choice of retrieval buffer (e.g., citrate (B86180) or Tris-EDTA) should be optimized for the specific antibodies being used.
2. Cyclic Immunofluorescence Staining:
-
Blocking: Sections are incubated with a blocking buffer (e.g., normal serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with the first set of primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., anti-rabbit IgG conjugated to a Cy5 alternative) for 1-2 hours at room temperature.
-
Imaging: High-resolution images of the stained sections are acquired.
-
Antibody Stripping/Dye Inactivation: The antibodies are removed from the tissue, or the fluorophore is inactivated, typically through a chemical stripping buffer or a photobleaching process. This step is critical for preventing signal carry-over between cycles.[2]
3. Image Analysis:
-
Image Registration: Images from each cycle are aligned to ensure that the same cells are being analyzed across all markers.
-
Cell Segmentation: Individual cells are identified and segmented based on nuclear and/or membrane markers.
-
Signal Quantification: The fluorescence intensity of each marker is measured for each segmented cell.
-
Spatial Analysis: The spatial relationships between different cell types and their expression of various markers are analyzed.
Application in Signaling Pathway Analysis
Multiplex imaging is a powerful tool for dissecting complex signaling pathways within the spatial context of tissues. By simultaneously visualizing key proteins in a pathway, researchers can gain insights into pathway activation and crosstalk. For example, the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, can be interrogated using this approach.[3]
References
evaluating the performance of CY5-N3 in different biological samples
In the dynamic field of biological research, the precise and efficient labeling of biomolecules is paramount for elucidating complex cellular processes. CY5-N3, a bright, far-red fluorescent azide (B81097) probe, has emerged as a valuable tool for bioorthogonal labeling via click chemistry. This guide provides a comprehensive evaluation of this compound's performance in various biological samples, offering a direct comparison with its alternatives and presenting supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties, which directly impact experimental outcomes. Here, we compare the key performance metrics of this compound's core fluorophore, Cy5, with its prominent alternatives. It is important to note that while this compound utilizes click chemistry for conjugation, much of the available direct comparative data has been generated using the amine-reactive N-hydroxysuccinimidyl (NHS) ester forms of these dyes. However, the fundamental photophysical properties of the core fluorophores remain comparable.
| Property | Cy5 | Alexa Fluor 647 | DyLight 650 | Atto 647N |
| Quantum Yield (Φ) | ~0.2 | 0.33[1] | Not readily available | 0.65[1] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000[1] | 239,000[1] | 250,000[1] | 150,000[1] |
| Excitation Maximum (nm) | ~649[1] | ~650[1] | ~652[1] | ~644[1] |
| Emission Maximum (nm) | ~666[1] | ~665[1] | ~672[1] | ~669[1] |
| Photostability | Less photostable | More photostable[2][3] | Information not readily available | Information not readily available |
| Brightness | Generally lower, especially at high DOL | Significantly brighter[2] | Information not readily available | Information not readily available |
| Self-Quenching | Prone to self-quenching and aggregation | Minimal self-quenching[2][3] | Information not readily available | Information not readily available |
Note: The quantum yield of Cy5 can be influenced by its local environment and conjugation state.[1] Alexa Fluor 647 consistently demonstrates superior performance in terms of brightness and photostability, with minimal self-quenching even at high degrees of labeling (DOL).[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental results. Below are protocols for key applications of this compound in biological samples.
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the introduction of azide groups into cell surface glycans via metabolic glycoengineering, followed by fluorescent labeling with a DBCO-functionalized dye like this compound (via a DBCO-N3 linker) or more directly with an alkyne-functionalized CY5. For the purpose of this guide, we will describe the widely used DBCO-alkyne reaction with an azide-modified sugar.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) (Optional, for intracellular labeling)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Supplement the culture medium with 25-50 µM Ac4ManNAz and incubate for 1-3 days. This allows for the metabolic incorporation of azido (B1232118) sugars into cell-surface and intracellular glycoproteins.[4]
-
Cell Preparation:
-
Gently wash the cells three times with PBS to remove unincorporated azido sugars.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes for intracellular labeling.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in 3% BSA in PBS for 30 minutes.[4]
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
-
Prepare a 10-50 µM solution of the DBCO-functionalized dye (e.g., DBCO-Cy5) in PBS.
-
Incubate the blocked cells with the DBCO-dye solution for 1-2 hours at room temperature, protected from light.[4]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess dye.
-
Mount the cells and visualize using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).
-
Protocol 2: Intracellular Protein Labeling via Bioorthogonal Chemistry
This protocol outlines the labeling of intracellular proteins in living cells using a non-canonical amino acid (ncAA) containing a bioorthogonal handle, followed by reaction with a fluorescent probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Plasmid encoding the protein of interest with an Amber (TAG) stop codon at the desired labeling site
-
Plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair
-
Non-canonical amino acid (e.g., TCO*A - trans-cyclooctene-lysine)
-
Cell-permeable tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5)
-
Phosphate-Buffered Saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection: Culture HeLa cells to the desired confluency. Co-transfect the cells with the plasmid for the ncAA-tagged protein of interest and the aaRS/tRNA plasmid. Add the ncAA (e.g., 250 µM TCO*A) to the cell media for approximately 20-24 hours to allow for its incorporation into the protein.[5]
-
Fluorescent Labeling:
-
Prepare a stock solution of the cell-permeable tetrazine-dye (e.g., H-Tet-Cy5) in DMSO.
-
Dilute the dye in fresh cell culture medium to the desired final concentration (e.g., 0.5 µM).[5]
-
Remove the old medium from the cells and add the medium containing the fluorescent dye.
-
Incubate the cells for a specified time (e.g., 30 minutes to 3 hours) at 37°C.
-
-
Sample Preparation and Analysis:
-
For SDS-PAGE: Wash the cells with ice-cold PBS, lyse the cells, and separate the proteins by SDS-PAGE. Scan the gel using a fluorescence scanner.[6]
-
For Confocal Microscopy: Wash the cells twice with PBS. If desired, fix the cells with 4% paraformaldehyde. Mount and image the cells using a confocal microscope with the appropriate laser lines and filters for Cy5.[6]
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules in a variety of biological samples through click chemistry. Its far-red fluorescence minimizes background autofluorescence, contributing to a better signal-to-noise ratio in imaging experiments. While direct quantitative comparisons with azide-functionalized alternatives are still emerging, data from its core fluorophore, Cy5, suggest that alternatives like Alexa Fluor 647 may offer superior brightness and photostability. The choice of fluorescent probe will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and cost-effectiveness. The provided protocols and workflows offer a solid foundation for researchers to effectively utilize this compound and its alternatives in their studies, paving the way for new discoveries in cellular and molecular biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CY5-N3 and Cy7-N3 for Near-Infrared Imaging
In the rapidly advancing field of near-infrared (NIR) imaging, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. For researchers engaged in molecular imaging, particularly in the context of drug development and cellular analysis, cyanine-based dyes are a cornerstone technology. This guide provides a comprehensive comparison of two popular azide-functionalized cyanine (B1664457) dyes, CY5-N3 and Cy7-N3, to aid in the selection of the optimal probe for specific research applications. We will delve into their photophysical properties, performance in imaging, and provide detailed experimental protocols.
Executive Summary
This compound, a far-red fluorescent dye, and Cy7-N3, a near-infrared dye, are both valuable tools for bio-imaging. The primary distinction lies in their spectral properties. Cy7-N3's longer excitation and emission wavelengths position it as the superior choice for in vivo and deep-tissue imaging, offering enhanced tissue penetration and a significant reduction in background autofluorescence.[1] While this compound is a workhorse for cellular imaging and applications where deep tissue penetration is not a primary concern, Cy7-N3 excels in providing a clearer window into complex biological systems in living organisms. However, researchers should be mindful of the potential for photobleaching with both dyes.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and Cy7-N3. It is important to note that while data for the azide-functionalized versions are not always available, the provided values are based on closely related derivatives and serve as a reliable estimate for experimental design.
| Property | This compound | Cy7-N3 | Reference |
| Excitation Maximum (λex) | ~646 nm | ~750-770 nm | [1][2] |
| Emission Maximum (λem) | ~662 nm | ~775-800 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | ~199,000 cm⁻¹M⁻¹ (for Cy7 NHS Ester) | [3][4] |
| Quantum Yield (Φ) | ~0.2 (for Cy5) | ~0.3 (for Cy7 NHS Ester) | [3][4] |
| Reactive Group | Azide (-N3) | Azide (-N3) | N/A |
| Primary Application | Cell Imaging, In Vitro Assays | In Vivo Imaging, Deep-Tissue Imaging | [1][2] |
Experimental Protocols
Detailed methodologies for utilizing this compound and Cy7-N3 in near-infrared imaging are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: General "Click Chemistry" Labeling of a Targeting Moiety (e.g., a Peptide)
This protocol describes the covalent conjugation of this compound or Cy7-N3 to a targeting moiety containing a terminal alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound or Cy7-N3
-
Alkyne-modified targeting moiety (e.g., peptide, antibody, small molecule)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound or Cy7-N3 in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a 10 mM stock solution of the alkyne-modified targeting moiety in an appropriate solvent (e.g., water, DMSO).
-
Prepare fresh 100 mM stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified targeting moiety (final concentration 1 mM) and this compound or Cy7-N3 (final concentration 1.5 mM) in PBS.
-
Add THPTA to a final concentration of 1 mM, followed by CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the dye-conjugated moiety from unreacted dye and catalysts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled product, which can be identified by its color and/or by measuring absorbance at the dye's maximum absorption wavelength.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein/peptide) and the dye's maximum absorption wavelength.
-
Protocol 2: In Vivo Near-Infrared Imaging in a Murine Tumor Model
This protocol outlines a general procedure for in vivo imaging using a this compound or Cy7-N3 labeled targeting agent in a mouse model of cancer.
Materials:
-
This compound or Cy7-N3 labeled targeting agent
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate laser lines and emission filters for Cy5 and Cy7.
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse in the imaging chamber, maintaining anesthesia and body temperature.
-
-
Probe Administration:
-
Dilute the this compound or Cy7-N3 labeled targeting agent in sterile PBS to the desired concentration. The optimal dose should be determined empirically.
-
Administer the probe via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for target accumulation and clearance of non-specific signal.
-
For this compound, use an excitation source around 640 nm and an emission filter around 670 nm.
-
For Cy7-N3, use an excitation source around 740 nm and an emission filter around 780 nm.[5]
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs and calculate the tumor-to-background ratio (TBR) to assess targeting efficiency.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to confirm the in vivo imaging results and assess the biodistribution of the probe.
-
Mandatory Visualizations
Caption: General workflow for labeling a targeting moiety with this compound or Cy7-N3 via copper-catalyzed click chemistry.
Caption: Conceptual diagram illustrating the advantages of Cy7-N3 for in vivo imaging due to its operation within the NIR window.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Far-Red Fluorescent Dyes: A Cost-Benefit Analysis of CY5-N3 and Its Competitors
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal dye is paramount for generating high-quality, reproducible data. In the far-red spectrum, cyanine-based dyes are mainstays for their high extinction coefficients and emission profiles that minimize background autofluorescence. This guide provides a comprehensive cost-benefit analysis of CY5-N3 (Sulfo-Cyanine5-azide) in comparison to its spectrally similar and widely used azide-functionalized counterparts: Alexa Fluor 647 azide (B81097) and DyLight 650 azide. This comparison is supported by a review of their key performance metrics and detailed experimental protocols for their application and evaluation.
Key Performance Indicators: A Quantitative Comparison
The effectiveness of a fluorescent dye is primarily determined by its brightness, photostability, and performance in specific applications. Brightness is a function of the molar extinction coefficient (its ability to absorb light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to a dye's resistance to photochemical degradation upon exposure to excitation light.
| Property | This compound (Sulfo-Cyanine5 Azide) | Alexa Fluor 647 Azide | DyLight 650 Azide |
| Excitation Maximum (nm) | ~646[1] | ~650[2] | ~652[3] |
| Emission Maximum (nm) | ~662[1] | ~665-671[2][4] | ~672[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 - 271,000[1][5] | ~239,000 - 270,000[4] | ~250,000[3] |
| Quantum Yield (Φ) | ~0.28[1][6] | ~0.33[4] | Not explicitly available for azide, NHS ester is lower |
| Relative Brightness | Bright | Very Bright[7] | Bright |
| Photostability | Good | Excellent[8][9][10] | Good |
Analysis:
Based on the available data, Alexa Fluor 647 azide consistently demonstrates superior brightness due to its higher quantum yield compared to this compound.[1][4] Furthermore, multiple sources indicate that Alexa Fluor dyes, in general, exhibit significantly greater photostability than their Cy dye counterparts.[8][9][10] This enhanced photostability allows for longer exposure times during imaging and more robust data in quantitative applications. DyLight 650 presents a comparable extinction coefficient to the other dyes, suggesting good light-absorbing capabilities, though specific quantum yield data for the azide variant is less readily available.
A notable drawback of Cy5 dyes is their tendency to form non-fluorescent aggregates, especially at higher degrees of labeling on proteins, which can lead to self-quenching and a reduction in the overall fluorescence of the conjugate.[8][9][10] Alexa Fluor 647 conjugates show significantly less of this self-quenching effect, resulting in brighter and more reliable signals.[8][9][10]
Experimental Protocols
To provide a framework for the objective comparison of these dyes in a laboratory setting, the following are detailed methodologies for key experiments.
Protocol 1: Comparative Immunofluorescence Staining
This protocol outlines a method to compare the performance of this compound, Alexa Fluor 647 azide, and DyLight 650 azide when used to label secondary antibodies for indirect immunofluorescence.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Primary antibody specific to a target antigen
-
Alkyne-modified secondary antibody
-
This compound, Alexa Fluor 647 azide, and DyLight 650 azide
-
Click chemistry reaction buffer (e.g., copper (II) sulfate, reducing agent, and a copper-chelating ligand)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Wash buffer (PBS with 0.1% Triton X-100)
-
Antifade mounting medium
Procedure:
-
Blocking: Incubate fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the alkyne-modified secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Click Reaction: Prepare three separate click reaction mixtures, each containing one of the azide-functionalized dyes (this compound, Alexa Fluor 647 azide, or DyLight 650 azide) according to the manufacturer's instructions. Incubate the cells with the respective click reaction mixtures for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope or confocal microscope with appropriate laser lines and emission filters for the Cy5 channel. Ensure that all imaging parameters (laser power, exposure time, gain) are kept constant across all samples to allow for a direct comparison of signal intensity and photostability.
Protocol 2: Photostability Assessment
This protocol describes a method to quantify and compare the photostability of the three fluorescent dyes.
Materials:
-
Labeled slides prepared as described in Protocol 1
-
Fluorescence microscope with a time-lapse imaging capability
Procedure:
-
Image Acquisition Setup: Place a slide on the microscope stage and locate a region of interest with clear fluorescent staining.
-
Initial Image: Acquire an initial image using a defined set of imaging parameters (e.g., 640 nm laser at a specific power, 100x objective, and a set exposure time).
-
Continuous Illumination: Continuously illuminate the same region of interest with the excitation laser at a constant power.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained structures in each image of the time-lapse series.
-
Normalize the intensity of each time point to the intensity of the initial image (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.
-
Protocol 3: Signal-to-Noise Ratio (SNR) Measurement
This protocol provides a method to determine the signal-to-noise ratio for each dye in a cellular imaging context.
Materials:
-
Labeled slides prepared as described in Protocol 1
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Image Acquisition: Acquire several images from different regions of the slides for each of the three dyes, ensuring consistent imaging parameters.
-
Signal Measurement: In the image analysis software, define a region of interest (ROI) that encompasses the specifically stained structure. Measure the mean fluorescence intensity within this ROI. This represents the "Signal".
-
Noise (Background) Measurement: Define another ROI in a region of the cell that is devoid of specific staining but is representative of the background fluorescence. Measure the mean fluorescence intensity within this background ROI.
-
Standard Deviation of Background: Measure the standard deviation of the pixel intensities within the background ROI. This represents the "Noise".
-
SNR Calculation: Calculate the signal-to-noise ratio using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background
A higher SNR indicates a better ability to distinguish the specific signal from the background noise.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Conclusion and Recommendations
The selection of a fluorescent dye should be guided by the specific requirements of the experiment.
-
For applications demanding the highest brightness and photostability , such as super-resolution microscopy (STORM) or long-term live-cell imaging, Alexa Fluor 647 azide is the superior choice. Its resistance to photobleaching and reduced self-quenching at higher degrees of labeling lead to more robust and reproducible results.[8][9][10]
-
This compound (Sulfo-Cyanine5 azide) remains a viable and often more cost-effective option for many standard applications, including immunofluorescence and flow cytometry, where its performance is generally adequate. However, researchers should be mindful of its lower photostability and the potential for quenching when designing experiments.
-
DyLight 650 azide offers a comparable spectral profile and high extinction coefficient, making it a suitable alternative. However, a direct comparison of its quantum yield and photostability in its azide form with the other two dyes is recommended for performance-critical applications.
Ultimately, a thorough cost-benefit analysis should consider not only the initial purchase price of the dye but also the potential costs associated with failed experiments, the need for repeated imaging, and the overall quality and impact of the data generated. For many demanding applications in modern biological research, the superior performance of Alexa Fluor 647 azide may justify its higher cost.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. usbio.net [usbio.net]
- 10. ptgcn.com [ptgcn.com]
Safety Operating Guide
Navigating the Disposal of CY5-N3: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information for the safe disposal of CY5-N3, a cyanine (B1664457) dye containing an azide (B81097) functional group, ensuring the protection of personnel and the environment.
While the Safety Data Sheet (SDS) from some suppliers may classify this compound as not a hazardous substance or mixture, the presence of the azide group warrants a cautious approach to its disposal.[1] Organic azides are a class of compounds known for their potential instability, and it is best practice to treat them as hazardous waste unless explicitly stated otherwise by a comprehensive risk assessment.
Key Safety and Handling Parameters
A summary of important safety and handling information for this compound is provided in the table below. This data is compiled from supplier safety data sheets and general chemical safety guidelines.
| Parameter | Information | Source |
| Chemical Name | This compound (Sulfo-Cyanine5-azide) | [1] |
| CAS Number | 1621101-43-6 | [1] |
| Hazard Classification | Not classified as a hazardous substance or mixture by some suppliers. However, contains an azide functional group which can be hazardous. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. | [1] |
| First Aid Measures | In case of eye or skin contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. | [1] |
Experimental Protocol: Deactivation of Azide-Containing Waste
Given the potential hazards associated with the azide group, a chemical deactivation step is recommended before disposal. This procedure is adapted from standard protocols for the destruction of inorganic azides and should be performed in a well-ventilated fume hood.
Materials:
-
This compound waste solution
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
pH indicator paper
Procedure:
-
Place the vessel containing the this compound waste in a secondary container within a fume hood.
-
While stirring, slowly add the 20% sodium nitrite solution to the this compound waste. A general rule is to add approximately 7 mL of 20% sodium nitrite solution for every gram of this compound estimated to be in the waste.
-
After the addition of sodium nitrite, slowly add the 20% sulfuric acid dropwise until the solution is acidic, as confirmed by pH paper. Caution: The addition of acid may produce toxic nitrogen oxides. Ensure adequate ventilation.
-
Continue stirring the reaction mixture for at least one hour to ensure complete destruction of the azide.
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
The neutralized solution can now be disposed of as chemical waste through your institution's hazardous waste management program.
Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CY5-N3
Essential protocols for the safe handling, storage, and disposal of CY5-N3 are critical for ensuring laboratory safety and experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye containing an azide (B81097) group, commonly used in cell and tissue imaging. While one safety data sheet (SDS) classifies this compound as not a hazardous substance, the presence of the azide functional group warrants significant precautions due to the potential risks associated with organic azides.[1] Organic azides can be sensitive to heat, light, friction, and pressure, and may have toxic properties. Therefore, a conservative approach to handling is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Required PPE | Additional Recommendations |
| Handling solid this compound | Nitrile gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, fully buttoned lab coat. | Work in a well-ventilated area or a chemical fume hood. Avoid generating dust. |
| Preparing stock solutions | Nitrile gloves (double-gloving recommended), chemical splash goggles, fully buttoned lab coat. | Prepare solutions in a chemical fume hood. |
| Cellular imaging/staining | Nitrile gloves, safety glasses, lab coat. | |
| Spill cleanup | Chemical-resistant gloves, chemical splash goggles, disposable gown or coveralls, shoe covers. | Refer to the detailed spill cleanup protocol below. |
Important Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if they become contaminated.
Operational Plans: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and dark place, as it is light-sensitive.[2] Recommended storage for stock solutions is at -20°C or -80°C.[3][4]
-
Keep the container tightly closed.
-
Avoid storing near incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
Preparation of Stock Solutions:
-
Use anhydrous DMSO to prepare the stock solution.[3]
-
To maintain activity, aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Experimental Workflow:
The following diagram outlines a typical workflow for using this compound in a cellular imaging experiment.
Emergency Procedures: Be Prepared
Spill Response:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and inform others.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat or disposable gown.
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[1] For solid spills, carefully cover with an inert absorbent material.
-
Clean the Area: Decontaminate surfaces by scrubbing with alcohol.[1]
-
Dispose of Waste: Collect all contaminated materials in a sealed container for proper disposal.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential hazards.
-
Never pour this compound or azide-containing waste down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.[5]
-
Collect all this compound waste, including unused solutions and contaminated materials (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed waste container.
-
Dispose of the waste through your institution's chemical waste program.[6]
-
Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[6]
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their valuable work, ensuring both personal safety and the integrity of their scientific investigations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
